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Core Science & Biosynthesis

Foundational

Synthesis and Optimization of Novel 2-(Pyrrolidin-1-yl)-1H-quinazolin-4-one Derivatives: A Mechanistic and Methodological Guide

Executive Summary The quinazolin-4-one scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from anticancer properties to the inhibition of Pseudom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4-one scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from anticancer properties to the inhibition of Pseudomonas aeruginosa biofilm formation . Specifically, the introduction of a pyrrolidine moiety at the C-2 position yields 2-(pyrrolidin-1-yl)-1H-quinazolin-4-one derivatives, which have demonstrated potent quorum-quenching capabilities.

This whitepaper provides a comprehensive, self-validating methodological framework for synthesizing these derivatives. As a Senior Application Scientist, I have structured this guide not merely as a recipe, but as a mechanistic deep-dive into the causality of the chemical workflow—specifically addressing the kinetic control required to navigate the regioselective functionalization of the quinazoline core .

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 2-amino-substituted quinazolin-4-ones demands precise control over regioselectivity. The most robust pathway utilizes anthranilic acid as the starting material, proceeding through a 2,4-dichloroquinazoline intermediate.

The Regioselectivity Challenge: Direct amination of 2,4-dichloroquinazoline with pyrrolidine will not yield the desired C-2 substituted product. Due to the α -effect exerted by the adjacent nitrogen atoms and the fused aromatic ring, the C-4 position is significantly more electrophilic than the C-2 position. Consequently, nucleophilic attack by pyrrolidine would preferentially occur at C-4, yielding the undesired 4-(pyrrolidin-1-yl)-2-chloroquinazoline .

To subvert this, we must employ a kinetic protection strategy :

  • Selective Hydrolysis: We exploit the high electrophilicity of C-4 by subjecting the 2,4-dichloro intermediate to mild, kinetically controlled aqueous hydrolysis. This selectively converts the C-4 chloride to a hydroxyl group, which rapidly tautomerizes to the stable 4-one (predominantly the 3H/1H-quinazolin-4-one tautomer).

  • Subsequent SNAr: With the C-4 position effectively "masked" as a carbonyl, the C-2 chloride can now be cleanly displaced via Nucleophilic Aromatic Substitution (SNAr) using pyrrolidine.

Regioselectivity SM 2,4-Dichloroquinazoline C4 C-4 Position Attack (Highly Electrophilic) SM->C4 Major Pathway C2 C-2 Position Attack (Less Electrophilic) SM->C2 Minor Pathway Hyd Selective Hydrolysis (1M NaOH, THF) C4->Hyd Prod1 2-Chloroquinazolin-4(3H)-one (Tautomeric) Hyd->Prod1 Amin Nucleophilic Amination (Pyrrolidine) Prod1->Amin Prod2 2-(Pyrrolidin-1-yl)-1H- quinazolin-4-one Amin->Prod2

Mechanistic logic for C-4 kinetic hydrolysis prior to C-2 amination.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system . By monitoring specific physical and spectroscopic checkpoints, the researcher can confirm the success of each transformation before proceeding, eliminating downstream failures.

Step 1: Cyclocondensation to Quinazoline-2,4(1H,3H)-dione
  • Rationale: Urea acts as both a carbon and nitrogen source to close the pyrimidine ring.

  • Procedure: Intimately mix anthranilic acid (1.0 eq) and urea (10.0 eq). Heat the neat mixture slowly to 150–160 °C. The mixture will melt, bubble vigorously, and eventually solidify into a hard mass as the cyclization completes. Cool to room temperature, triturate with hot water to remove excess urea, and filter.

  • Validation Checkpoints:

    • Physical: The cessation of ammonia gas evolution (confirm with damp red litmus paper turning blue) and the solidification of the melt indicate reaction completion.

    • Analytical: LCMS should show the disappearance of anthranilic acid ( m/z 138) and the appearance of the dione product ( [M+H]+=163 ).

Step 2: Dichlorination to 2,4-Dichloroquinazoline
  • Rationale: Phosphorus oxychloride ( POCl3​ ) serves as both the chlorinating agent and the solvent. A catalytic amount of N,N-dimethylaniline is critical; it forms a highly reactive Vilsmeier-Haack-type intermediate that drastically increases the electrophilicity of the dione carbonyls.

  • Procedure: Suspend the dione (1.0 eq) in POCl3​ (10.0 eq) and add N,N-dimethylaniline (0.1 eq). Reflux at 110 °C for 6 hours. Distill off excess POCl3​ under reduced pressure. Carefully quench the syrupy residue by pouring it over crushed ice with vigorous stirring to prevent exothermic degradation. Extract with dichloromethane (DCM).

  • Validation Checkpoints:

    • Physical: The opaque suspension will become a clear, dark solution once chlorination is complete.

    • Analytical: TLC (Hexane:EtOAc 8:2) will reveal a highly non-polar spot. LCMS will show [M+H]+=199 with a distinct 9:6:1 isotopic pattern characteristic of two chlorine atoms.

Step 3: Regioselective Hydrolysis to 2-Chloroquinazolin-4(3H)-one
  • Rationale: Kinetic control is achieved by using a biphasic or co-solvent system at room temperature, preventing over-hydrolysis to the 2,4-diol .

  • Procedure: Dissolve 2,4-dichloroquinazoline (1.0 eq) in THF. Slowly add 1M aqueous NaOH (2.2 eq) dropwise at 0–5 °C, then allow to stir at room temperature for 12 hours. Adjust the pH of the solution to 5–6 using glacial acetic acid. Filter the resulting yellow precipitate and dry under vacuum.

  • Validation Checkpoints:

    • Physical: The reaction consumes OH− , naturally lowering the pH. The final adjustment to pH 5-6 forces the tautomeric product to precipitate entirely.

    • Analytical: IR spectroscopy will show a strong C=O stretch at ~1680 cm−1 , confirming the formation of the 4-one. LCMS shows [M+H]+=181 (3:1 isotopic pattern for one chlorine).

Step 4: SNAr Amination to 2-(Pyrrolidin-1-yl)-1H-quinazolin-4-one
  • Rationale: The C-2 chloride is displaced by pyrrolidine. Protic solvents (like ethanol) stabilize the polar transition state of the SNAr mechanism, accelerating the reaction compared to aprotic environments.

  • Procedure: Suspend 2-chloroquinazolin-4(3H)-one (1.0 eq) in absolute ethanol. Add pyrrolidine (3.0 eq). Reflux at 80 °C for 6 hours. Concentrate the mixture, wash with cold water to remove pyrrolidine hydrochloride salts, and recrystallize from ethanol.

  • Validation Checkpoints:

    • Analytical: 1H NMR will reveal the disappearance of the downfield C-2 proton (if comparing to non-chlorinated analogs) and the appearance of characteristic pyrrolidine multiplets at ~3.60 ppm ( 4H,−CH2​−N−CH2​− ) and ~1.95 ppm ( 4H,−CH2​−CH2​− ).

Workflow A Anthranilic Acid B Quinazoline- 2,4(1H,3H)-dione A->B Urea, 160°C C 2,4-Dichloro- quinazoline B->C POCl3, PhNMe2 D 2-Chloroquinazolin- 4(3H)-one C->D 1M NaOH, THF E 2-(Pyrrolidin-1-yl)- 1H-quinazolin-4-one D->E Pyrrolidine, EtOH

Synthetic workflow for 2-pyrrolidin-1-yl-1H-quinazolin-4-one derivatives.

Quantitative Data: Optimization of the SNAr Step

The choice of solvent and base in Step 4 dictates the purity and yield of the final product. As an application scientist, I strongly recommend utilizing excess pyrrolidine in a protic solvent rather than relying on secondary inorganic bases in aprotic solvents. Pyrrolidine is sufficiently basic ( pKa​≈11.27 ) to act as its own acid scavenger.

Table 1: Optimization of Reaction Conditions for SNAr Amination (Step 4)

SolventBase / ScavengerTemp (°C)Time (h)Yield (%)Mechanistic Observation
THFTriethylamine (2 eq)651245%Incomplete conversion; aprotic environment destabilizes the SNAr transition state.
DMF K2​CO3​ (2 eq)90862%Complete conversion, but difficult purification due to DMF and side-product formation.
Ethanol None (Excess Pyrrolidine) 80 6 88% Optimal. Protic solvent accelerates SNAr; excess amine efficiently scavenges HCl. Clean precipitation.

Conclusion

The synthesis of 2-(pyrrolidin-1-yl)-1H-quinazolin-4-one derivatives requires a nuanced understanding of heterocyclic reactivity. By intentionally routing the synthesis through a 2,4-dichloro intermediate and applying kinetically controlled selective hydrolysis, researchers can reliably bypass the highly electrophilic C-4 position. This self-validating, 4-step protocol ensures high fidelity, scalability, and purity, providing drug development professionals with a robust pipeline for generating novel anti-biofilm and antimicrobial therapeutics.

References

  • Hassan, R.M., Yehia, H. "Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects." Molecular Diversity 29, 21–42 (2025). Available at:[Link]

  • Buckman, B.O. et al. "Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinone Derivatives." ACS Combinatorial Science (formerly J. Comb. Chem.) 2, 6, 691–697 (2000). Available at:[Link]

  • Wang, J. et al. "One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene." The Journal of Organic Chemistry 80, 19, 9603–9609 (2015). Available at:[Link]

Exploratory

The Architect of Cellular Demise: A Technical Guide to the Mechanism of Action of Quinazolinone Compounds in Cancer Cells

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted anti...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapeutics. Its inherent structural versatility has given rise to a plethora of derivatives that potently and often selectively modulate key oncogenic pathways. This in-depth technical guide provides a comprehensive exploration of the core mechanisms through which quinazolinone compounds exert their cytotoxic and cytostatic effects on cancer cells. We will dissect the molecular interactions and cellular consequences of quinazolinone-mediated inhibition of critical signaling nodes, including receptor tyrosine kinases such as EGFR and VEGFR, the PI3K/Akt/mTOR pathway, and the microtubule network. Furthermore, this guide details the downstream effects on cell cycle progression and the induction of apoptosis. Each mechanistic discussion is accompanied by field-proven, step-by-step experimental protocols to empower researchers in their own investigations. This guide is intended to serve as an authoritative resource for scientists dedicated to the discovery and development of the next generation of quinazolinone-based cancer therapies.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Oncology

The quinazolinone core, a bicyclic heterocyclic system, is a recurring motif in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure provides an ideal framework for the strategic placement of various substituents, enabling the fine-tuning of pharmacological properties. This has led to the successful development of several FDA-approved anticancer drugs, such as gefitinib and erlotinib, which have significantly improved patient outcomes in specific cancer types.[3][4]

The anticancer activity of quinazolinone derivatives is not monolithic; rather, these compounds engage a diverse array of molecular targets and pathways, leading to a multifaceted assault on cancer cell proliferation and survival.[1] This guide will elucidate the predominant mechanisms of action, providing both the theoretical underpinnings and the practical methodologies for their investigation.

Inhibition of Receptor Tyrosine Kinases: Cutting off the Growth Signals

A primary and extensively validated mechanism of action for many quinazolinone-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs). RTKs are cell surface receptors that, upon binding to growth factors, activate intracellular signaling cascades that drive cell proliferation, survival, and angiogenesis.[2] In many cancers, RTKs such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) are overexpressed or constitutively active, providing a constant stimulus for tumor growth.[3][5]

Targeting the Epidermal Growth Factor Receptor (EGFR)

Quinazolinone derivatives, particularly those with a 4-anilino substitution, have been exceptionally successful as EGFR inhibitors.[6] They act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation of downstream substrates.[7] This blockade of EGFR signaling leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[8]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the in vitro inhibitory activity of a quinazolinone compound against EGFR kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

  • ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test quinazolinone compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test quinazolinone compound in DMSO. Further dilute these stocks in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In the wells of a white assay plate, add 5 µL of the diluted compound or DMSO (for the 100% activity control).

    • Add 10 µL of a master mix containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer.

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of ATP solution (at a concentration near the Km for EGFR) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[2]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Targeting the Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis.[5] Several quinazolinone derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the pro-angiogenic signals in the tumor microenvironment.[9][10] Some compounds have been designed as dual inhibitors of both EGFR and VEGFR-2, offering a broader spectrum of anticancer activity.[11]

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_comp Prepare Compound Dilutions add_comp Add Compound to Plate prep_comp->add_comp prep_enz_sub Prepare Enzyme/Substrate Mix add_enz_sub Add Enzyme/Substrate Mix prep_enz_sub->add_enz_sub prep_atp Prepare ATP Solution add_atp Initiate with ATP prep_atp->add_atp add_comp->add_enz_sub pre_incubate Pre-incubate add_enz_sub->pre_incubate pre_incubate->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction add_detect Add Detection Reagent stop_reaction->add_detect incubate_detect Incubate add_detect->incubate_detect read_signal Read Luminescence incubate_detect->read_signal calc_inhibition Calculate % Inhibition read_signal->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Quinazolinone DerivativeTarget(s)IC50 (nM)Cancer Cell Line(s)Reference
GefitinibEGFR26-57Various[12]
ErlotinibEGFR2Various[12]
VandetanibVEGFR-2, EGFR-Medullary thyroid cancer[11]
Compound 4dEGFR10A549, PC-3, SMMC-7721[13]
Compound 24EGFR9.2A549, A431[6]

Induction of Apoptosis: Activating the Cellular Self-Destruct Program

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis to achieve uncontrolled proliferation. A significant number of quinazolinone derivatives have been shown to induce apoptosis in various cancer cell lines.[1][14][15] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1]

A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic pathway. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to an increased Bax/Bcl-2 ratio.[1] This results in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of a cascade of caspases, which are the executioners of apoptosis.[16]

Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with a quinazolinone compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Test quinazolinone compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the test quinazolinone compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate at room temperature for 15 minutes in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[17]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Signaling Pathway: Intrinsic Apoptosis Induction

G Quinazolinone Quinazolinone Compound Bcl2 Bcl-2 (Anti-apoptotic) Quinazolinone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinazolinone->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Quinazolinone Quinazolinone Compound Tubulin αβ-Tubulin Dimers Quinazolinone->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Sources

Foundational

Engineering Molecular Efficacy: The Biological Activity of Quinazolinone and Pyrrolidine Scaffolds

As the landscape of drug discovery shifts from traditional "flat" aromatic compounds to complex, three-dimensional architectures, the strategic fusion of distinct molecular scaffolds has become a cornerstone of rational...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of drug discovery shifts from traditional "flat" aromatic compounds to complex, three-dimensional architectures, the strategic fusion of distinct molecular scaffolds has become a cornerstone of rational drug design. As a Senior Application Scientist, I approach molecular design not merely as chemical synthesis, but as the engineering of biological causality.

This technical guide dissects the biological activity of two privileged structures—the planar quinazolinone and the sp3-hybridized pyrrolidine —and explores the synergistic potency achieved when these scaffolds are hybridized.

Pharmacophore Rationale: Escaping "Flatland"

To understand the biological efficacy of these scaffolds, we must first analyze their distinct spatial and electronic contributions to target binding.

The Quinazolinone Core: The Planar Anchor

The 4(3H)-quinazolinone scaffold is a bicyclic, nitrogen-containing heterocycle characterized by a rigid, planar geometry. This structure is a privileged motif in medicinal chemistry because it acts as an exceptional "hinge-binder" within the ATP-binding pockets of various kinases and enzymes (1)[1].

  • Causality of Binding: The carbonyl oxygen and the nitrogen atoms serve as potent hydrogen-bond acceptors and donors, while the fused aromatic rings facilitate robust π−π stacking interactions with hydrophobic residues in target proteins (2)[2].

The Pyrrolidine Core: The 3D Vector

In contrast to flat aromatics, the saturated five-membered pyrrolidine ring introduces critical sp3-hybridization into the molecular architecture.

  • Causality of Binding: The non-planarity of the pyrrolidine ring allows for a dynamic conformational shifting known as "pseudorotation," which significantly increases the three-dimensional (3D) pharmacophore coverage of the molecule (3)[3]. Furthermore, the secondary amine nitrogen provides a highly nucleophilic handle for functionalization and acts as a basic center that can form critical salt bridges with acidic residues in target receptors[3].

The Hybrid Synergy

When structurally combined, quinazolinone-pyrrolidine hybrids exhibit remarkable target specificity. For instance, in the development of PI3K δ inhibitors for cancer therapy, the quinazolinone core anchors the molecule to the purine hinge region, while the pyrrolidine linker navigates the solvent-exposed regions, conferring high selectivity and preventing rapid oxidative metabolism (4)[4].

Quantitative Bioactivity Landscape

To facilitate rapid comparison, the following table synthesizes the quantitative biological activities of these scaffolds across various therapeutic targets.

Scaffold ArchitecturePrimary Target / DiseaseRepresentative ActivityMechanistic Role of Scaffold
Quinazolinone Core EGFR / Solid TumorsIC 50​ ~ 1.16 - 25 µMActs as a rigid, planar hinge-binder in the ATP pocket via hydrogen bonding[2].
Pyrrolidine Core ROR γ t / AutoimmuneEC 50​ ~ 61 nMsp3-hybridized ring provides 3D spatial coverage and stereochemical control[3].
Hybrid (Quinazolinone-Pyrrolidine) DPP-4 / Type 2 DiabetesIC 50​ : 1.46 - 6.78 µMQuinazolinone anchors to the S1 pocket; pyrrolidine derivatives interact with the S2 pocket (5)[5].
Hybrid (Quinazolinone-Pyrrolidine) PI3K δ / Hematologic CancersHigh Potency (nM range)Quinazolinone acts as a purine hinge binder; pyrrolidine linker navigates solvent-exposed regions[4].

Mechanistic Pathway Visualization

The biological efficacy of these hybrids is most pronounced in kinase inhibition, specifically within the PI3K/AKT signaling pathway, where the hybrid molecule outcompetes ATP, halting the phosphorylation cascade that leads to tumor cell proliferation.

G Ligand Hybrid Inhibitor (Quinazolinone-Pyrrolidine) PI3K PI3Kδ Enzyme Ligand->PI3K Competitive Binding PIP2 PIP2 PI3K->PIP2 Catalyzes PIP3 PIP3 PIP2->PIP3 Blocked by Inhibitor AKT AKT Phosphorylation PIP3->AKT Activates Apoptosis Apoptosis / Cell Cycle Arrest AKT->Apoptosis Inhibition Triggers

Fig 1: Mechanism of PI3Kδ inhibition by quinazolinone-pyrrolidine hybrids triggering apoptosis.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all screening protocols be intrinsically self-validating. When evaluating highly conjugated systems like quinazolinones, standard colorimetric or fluorescence assays are highly susceptible to false positives due to the compound's inherent auto-fluorescence.

To circumvent this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The temporal delay in TR-FRET eliminates background auto-fluorescence, ensuring the readout is strictly dependent on the biochemical interaction.

Protocol: TR-FRET Kinase Inhibition Assay for Hybrid Scaffolds

Objective: Determine the IC 50​ of synthesized quinazolinone-pyrrolidine hybrids against target kinases (e.g., PI3K δ or EGFR) while ruling out colloidal aggregation artifacts.

Step 1: Reagent and Compound Preparation

  • Dissolve the hybrid compounds in 100% LC-MS grade DMSO to a stock concentration of 10 mM.

  • Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is critical here; as a non-ionic detergent, it prevents the highly hydrophobic quinazolinone core from forming colloidal aggregates that promiscuously inhibit enzymes.

Step 2: Self-Validating Controls Setup

  • Positive Control: Staurosporine (1 µM) to define 100% kinase inhibition.

  • Negative Control: A structurally matched, inactive quinazolinone analog (lacking the pyrrolidine sp3 vector) to confirm that inhibition is pharmacophore-specific.

  • Vehicle Control: 1% DMSO in assay buffer to define 0% inhibition.

Step 3: Enzyme-Substrate Incubation

  • Transfer 5 µL of the diluted compounds to a 384-well low-volume proxiplate.

  • Add 5 µL of the target kinase (e.g., 2 nM PI3K δ ) and incubate for 15 minutes at room temperature to allow the rigid quinazolinone core to anchor into the hinge region.

  • Initiate the reaction by adding 10 µL of an ATP/Substrate mix (ATP concentration set at the enzyme's specific K m​ to ensure competitive inhibition kinetics). Incubate for 60 minutes.

Step 4: Detection & Orthogonal Validation

  • Stop the reaction by adding 20 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and halt kinase activity) and the LanthaScreen Terbium-labeled antibody.

  • Read the plate on a microplate reader equipped with a TR-FRET module (Excitation: 340 nm, Emission: 495 nm and 520 nm).

  • Validation Check: Calculate the Z'-factor using the vehicle and positive controls. Rule: The assay is only deemed valid, and data progresses to in vivo modeling, if Z' > 0.6.

Workflow Step1 1. Scaffold Synthesis (Bicyclic Fusion & N-Alkylation) Step2 2. Structural Validation (NMR, MS, X-ray) Step1->Step2 Step3 3. In Vitro TR-FRET Assay (Target Kinase / Enzyme) Step2->Step3 Step4 4. Cytotoxicity Profiling (MTT/XTT on Cell Lines) Step3->Step4 IC50 < 1µM & Z' > 0.6 Step5 5. In Vivo Efficacy (Xenograft Models) Step4->Step5 High Selectivity Index

Fig 2: Self-validating experimental workflow for evaluating hybrid molecular scaffolds.

Conclusion

The architectural fusion of quinazolinone and pyrrolidine scaffolds represents a masterclass in rational drug design. By anchoring the molecule with a rigid, hydrogen-bonding planar core and vectoring into complex binding pockets using an sp3-hybridized, pseudorotating ring, researchers can achieve unprecedented target selectivity. As demonstrated by their efficacy against targets ranging from DPP-4 to PI3K δ , these hybrids will continue to serve as foundational pillars in the development of next-generation therapeutics.

References

  • Title : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source : nih.gov URL :[Link]

  • Title : 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery Source : mdpi.com URL :[Link]

  • Title : Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death Source : spandidos-publications.com URL :[Link]

  • Title : Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent Source : nih.gov URL :[Link]

  • Title : 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC Source : nih.gov URL :[Link]

Sources

Exploratory

In Silico ADME Prediction for Quinazolinone Derivatives: A Rational Design Framework

Introduction: The Pharmacokinetic Paradox of Privileged Scaffolds The quinazolinone core is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for a vast array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacokinetic Paradox of Privileged Scaffolds

The quinazolinone core is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for a vast array of biologically active compounds, including anticancer agents, COX-2 inhibitors, and PARP-1 inhibitors 1[1]. However, developing quinazolinone derivatives frequently encounters a critical bottleneck: the pharmacokinetic paradox. To achieve high target affinity—often requiring the molecule to intercalate into deep, hydrophobic pockets such as the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR)—medicinal chemists decorate the core with bulky aromatic rings. While this maximizes the enthalpy of binding, it drastically increases lipophilicity (Log P), leading to poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance.

As a Senior Application Scientist, I advocate for a paradigm shift: target affinity and pharmacokinetic viability must be co-optimized from day one. In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction provides a robust, mathematically grounded approach to filter out "molecularly obese" compounds before a single reagent is consumed in the lab.

Mechanistic Rationale: Causality in Quinazolinone ADME Profiles

The physicochemical properties of quinazolinones are dictated by their fused pyrimidine-benzene ring system. This planar, rigid structure provides excellent π−π stacking capabilities but inherently limits conformational flexibility.

When modifying the C2 and C3 positions of the quinazolin-4(3H)-one ring, every functional group addition causes a cascading effect on the molecule's ADME profile:

  • Lipophilicity (Log P): The addition of unsubstituted phenyl or benzyl groups drives Log P upwards. If Log P exceeds 5.0, the compound violates Lipinski’s Rule of Five, resulting in poor gastrointestinal (GI) absorption and a high likelihood of attrition 2[2].

  • Metabolic Liability (CYP450 Inhibition): Certain quinazolinones act as competitive inhibitors of cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6). This occurs because the nitrogen-rich heterocyclic core can coordinate with the heme iron in the CYP active site, potentially causing severe drug-drug interactions 1[1].

  • Topological Polar Surface Area (TPSA): Introducing polar substituents (e.g., −OCH3​ , −CF3​ ) at the para-position of pendant aromatic rings optimizes the TPSA. This not only maintains strong hydrogen bonding with target residues but also keeps the TPSA within the optimal range (< 140 Ų) for cellular permeability 3[3].

SAR_Logic Root Quinazolinone Core Sub1 C2/C3 Bulky Aromatics Root->Sub1 Sub2 Polar Substituents (-OCH3, -CF3) Root->Sub2 Effect1 Increases LogP (>5) Reduces Aqueous Solubility Sub1->Effect1 Effect2 Optimizes TPSA Enhances GI Absorption Sub2->Effect2

Fig 2. Causality of structural modifications on quinazolinone pharmacokinetic properties.

Self-Validating In Silico ADME Protocol

To ensure scientific integrity, computational predictions cannot be treated as black boxes. The following protocol represents a self-validating workflow. By including an internal control (a known FDA-approved drug with a similar scaffold, such as Erlotinib or Celecoxib), we calibrate the predictive models against known in vivo data.

ADME_Workflow A 1. Ligand Library Design (Quinazolinone Scaffold) B 2. Quantum Mechanical Prep (DFT-B3LYP Optimization) A->B C 3. In Silico ADME Profiling (SwissADME / pkCSM) B->C D 4. Pharmacokinetic Filtering (Lipinski, BBB, GI) C->D E 5. Toxicity Prediction (ProTox-II: Hepatotoxicity) D->E F 6. Lead Selection & MD Simulation E->F

Fig 1. Self-validating in silico ADME and toxicity prediction workflow for quinazolinones.

Step-by-Step Methodology

Step 1: Quantum Mechanical Geometry Optimization

  • Action: Convert 2D chemical structures (SMILES) into 3D conformers. Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level 3[3].

  • Causality: Why DFT over standard molecular mechanics (e.g., MMFF94)? Empirical force fields frequently fail to accurately capture the electron delocalization across the fused pyrimidine-benzene ring system. DFT ensures accurate dipole moments and electrostatic potential maps, which are critical for precise TPSA and Log P calculations.

Step 2: Internal Calibration

  • Action: Select a reference drug (e.g., Erlotinib for EGFR targeting, or Valiparib for PARP-1 targeting 4[4]) and run it through the exact same computational pipeline.

  • Validation: Verify that the predicted ADME parameters for the reference drug align with its known clinical pharmacokinetic profile. If the tool predicts poor GI absorption for an orally bioavailable drug, the solvation model must be adjusted.

Step 3: Primary Pharmacokinetic Screening (SwissADME / QikProp)

  • Action: Input the optimized structures into SwissADME or Schrödinger's QikProp. Extract key descriptors: Molecular Weight (MW), Consensus Log P, Number of Hydrogen Bond Donors/Acceptors, and GI absorption.

  • Causality: This step enforces Lipinski's Rule of Five. Compounds failing more than one rule are immediately flagged, as their probability of achieving sufficient oral bioavailability is statistically negligible.

Step 4: Metabolic and Toxicity Profiling (pkCSM / ProTox-II)

  • Action: Evaluate the library for CYP450 inhibition (specifically CYP1A2, CYP2C9, CYP2D6, and CYP3A4) and predict organ-specific toxicity (e.g., hepatotoxicity, hERG channel blocking).

  • Causality: Quinazolinones with highly lipophilic, halogenated side chains often accumulate in hepatic tissue and inhibit CYP enzymes. Identifying these liabilities in silico prevents costly in vivo toxicity failures.

Quantitative Data Presentation: Case Studies in ADME Profiling

The table below synthesizes quantitative in silico ADME data from recent literature, illustrating the stark contrast between compounds optimized solely for target affinity versus those rationally designed for pharmacokinetic viability.

Target ApplicationStructural ModificationPredicted Log PGI AbsorptionCYP Inhibition (CYP2D6/1A2)Clinical Viability / Outcome
EGFR Inhibitor (Compound 56)Bulky multi-ring aromatic substitution at C4> 5.0LowHighFailed: Highest enzyme inhibition (IC50) but rejected due to Lipinski violation 2[2].
COX-2 Inhibitor (Compound 5)Benzylated core with para-methoxy ( −OCH3​ )3.5 - 4.2HighLowPromising: Methoxy group optimized TPSA, maintaining strong binding and favorable ADMET 3[3].
PARP-1 Inhibitor (SVA-11)2-aminobenzamide + substituted benzaldehydes< 5.0HighModeratePromising: Favorable QikProp ADME profile; outperformed reference drug Valiparib 4[4].
The Cautionary Tale of EGFR Inhibitor "Compound 56"

A pivotal study published in SCIRP highlights the danger of ignoring ADME parameters 2[2]. Researchers synthesized 69 quinazoline molecules targeting EGFR. "Compound 56" exhibited the lowest IC50, making it the most potent binder in vitro. However, in silico ADME analysis revealed a Log P significantly above 5.0. This extreme lipophilicity rendered the compound practically insoluble in aqueous media, guaranteeing that it would fail as an oral drug candidate despite its perfect target fit.

The Success of Rational COX-2 Design

Conversely, recent research on quinazolinone-based COX-2 inhibitors demonstrates the power of rational design. By utilizing DFT-B3LYP optimization followed by ADMET predictions, researchers identified that adding methoxy ( −OCH3​ ) and trifluoromethyl ( −CF3​ ) groups to benzylated quinazolinones struck the perfect balance. These functional groups provided the necessary electron-withdrawing/donating effects to secure hydrogen bonds in the COX-2 active site, while simultaneously keeping Log P and TPSA strictly within drug-like parameters3[3].

Conclusion

The integration of in silico ADME prediction is not merely an optional screening step; it is a fundamental requirement for the modern development of quinazolinone derivatives. By understanding the causality between structural modifications and pharmacokinetic outcomes, and by implementing self-validating computational workflows, researchers can effectively navigate the narrow corridor between target potency and systemic viability.

References

  • Verma, S., Pathania, A. S., Baranwal, S., & Kumar, P. (2020). Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. Letters in Drug Design & Discovery, Bentham Science.
  • Amrutkar, R. D., Amrute, B. B., & Tambe, S. R. (2019). In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogues. Acta Scientific Pharmaceutical Sciences.
  • Journal of Applied Pharmaceutical Science. (2026). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET.
  • Scientific Research Publishing (SCIRP). (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors.

Sources

Foundational

Introduction: The Quinazolinone Core as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Quinazolinones The 4(3H)-quinazolinone ring system stands as a cornerstone in the field of medicinal chemistry, recognized for its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Quinazolinones

The 4(3H)-quinazolinone ring system stands as a cornerstone in the field of medicinal chemistry, recognized for its versatile pharmacological profile.[1] This fused heterocyclic scaffold is a key structural motif found in numerous natural alkaloids and synthetic compounds, endowing them with a vast spectrum of biological activities.[2][3] Derivatives of quinazolinone have been extensively investigated and developed as potent agents for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies.[4][5][6]

The biological character of the quinazolinone scaffold is profoundly influenced by the nature and position of its substituents.[3] Among the various points of substitution, the C-2 position has been identified as a critical determinant of pharmacological activity and selectivity. Modifications at this position can dramatically alter the molecule's interaction with biological targets, making the study of its structure-activity relationship (SAR) a vital endeavor for the rational design of novel and more effective therapeutic agents.

This technical guide offers a comprehensive exploration of the SAR of 2-substituted quinazolinones. Authored from the perspective of a Senior Application Scientist, it synthesizes field-proven insights with rigorous scientific data to explain not just what works, but why it works. We will dissect the causal relationships between specific C-2 substituents and their resultant biological effects, present validated experimental protocols for synthesis and evaluation, and provide a forward-looking perspective on this dynamic area of drug discovery.

The 4(3H)-Quinazolinone Nucleus: Structural Anatomy

The foundational structure of 4(3H)-quinazolinone consists of a pyrimidine ring fused to a benzene ring. This arrangement creates a unique electronic and steric environment. The C-2 position, situated on the pyrimidine ring adjacent to a nitrogen atom, serves as a primary handle for chemical modification, allowing for the introduction of a diverse array of functional groups that can modulate the molecule's physicochemical properties and target-binding affinity.

G cluster_0 4(3H)-Quinazolinone Core mol pos1 1 pos2 2 pos3 3 pos4 4 pos5 5 pos6 6 pos7 7 pos8 8

Caption: Core structure of 4(3H)-quinazolinone with numbered positions.

Structure-Activity Relationship (SAR) at the C-2 Position Across Therapeutic Areas

The substituent at the C-2 position is a pivotal modulator of biological activity. The size, shape, electronics, and hydrogen-bonding capacity of this group dictate the compound's therapeutic potential. Below, we analyze the SAR for several key activities.

Anticancer Activity

The quinazolinone scaffold is famously associated with anticancer activity, largely due to its ability to inhibit protein kinases like the Epidermal Growth Factor Receptor (EGFR).[4][7] The 2-substituent plays a direct role in orienting the molecule within the ATP-binding pocket of these kinases.

  • Aryl and Heteroaryl Substituents: The introduction of an aryl group (e.g., phenyl, naphthyl) at the C-2 position is a well-established strategy for potent anticancer activity.[4] For instance, a 2-(2-methoxyphenyl) group has been shown to yield remarkable cytotoxicity against multiple cancer cell lines.[4][8] The electronic nature of this ring is critical; electron-withdrawing groups on anilino-quinazolines at this position can enhance EGFR inhibitory activity.[9]

  • Styryl Groups: 2-Styrylquinazolinones have demonstrated sub-micromolar potency, indicating that extending conjugation from the C-2 position can be a highly effective strategy.[1]

  • S-Alkylated Substituents: In the quest for dual EGFR/VEGFR-2 inhibitors, S-alkylated substituents at the C-2 position, attached to an N3-phenyl-quinazoline-4(3H)-one core, have shown promise.[10]

  • Influence of Other Positions: The potency conferred by the C-2 group is often amplified by other substitutions. For example, combining a C-2 aryl group with a basic side chain at the C-8 position can significantly improve the biological activity profile.[4][11]

Table 1: Anticancer Activity of Selected 2-Substituted Quinazolinones

Compound ID/Series2-SubstituentCancer Cell LineIC50 (µM)Reference
Compound 17 2-(2-methoxyphenyl)Multiple Cell LinesPotent Activity Reported[4][8]
2-Styrylquinazolin-4(3H)-one 2-styrylHT29 (Colon)<1[1]
2-(Naphthalen-1-yl) 2-(naphthalen-1-yl)HT29 (Colon)0.02[1]
Compound 6 2-(4-chlorophenyl)Jurkat (T-cell ALL)Potent Cytotoxic Effects[6]
Compound 17 2-(3,4,5-trimethoxyphenyl)NB4 (APL)<5[6]
Compound 4d Methoxy-phenyl-benzamideMCF-7 (Breast)0.87[12]
Antimicrobial Activity

Substitutions at the C-2 position are also critical for tuning the antibacterial and antifungal properties of the quinazolinone core.

  • Aryl and Alkyl Groups: The presence of substituted phenyl rings (e.g., 2-chlorophenyl, 4-methylphenyl) or simple alkyl groups at C-2 can confer good activity against both Gram-positive and Gram-negative bacteria.[2][13] For example, compounds with 2-methylphenyl or 4-methylphenyl groups have shown notable antibacterial effects.[2]

  • Nitrogen-Containing Substituents: The incorporation of nitrogen-based heterocycles (e.g., imidazole, triazole, thiazole) or moieties at the C-2 position appears to be beneficial for antimicrobial activity.[14][15]

  • Mechanism of Action: Some 2-substituted quinazolines exert their antibiotic effects by inhibiting the transcription and translation of bacterial RNA.[16][17] The structural similarity to quinolones also suggests a possible mechanism involving the inhibition of bacterial DNA gyrase.[14]

Table 2: Antimicrobial Activity of Selected 2-Substituted Quinazolinones

Compound Series2-Substituent TypeOrganismMIC (µg/mL)Reference
Compound 3f HeterocyclicS. aureus / MRSA32[15]
Compound 3f HeterocyclicE. coli32[15]
Compound 3f HeterocyclicC. albicans8[15]
Compound 3p HeterocyclicS. aureus16[15]
Compound 22 Piperidinyl-amino-benzoic acidS. pyogenes12-25 (µM)[16]
Anti-inflammatory Activity

Inflammation is a complex biological response, and quinazolinones have been developed as potent anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX).[18]

  • Small Alkyl and Aryl Groups: Simple substituents such as methyl or phenyl groups at the C-2 position are common in anti-inflammatory quinazolinones.[5][19] Often, the overall activity results from a combination of substitutions at both the C-2 and N-3 positions.

  • Thioamide Derivatives: Recent studies have shown that introducing a thioamide functional group attached to an aryl or benzyl moiety at the C-2 position can lead to potent inhibition of nitric oxide (NO), a key inflammatory mediator.[20] Halogen substituents on the C-2 phenyl ring (e.g., 4-Cl, 4-Br) were found to be particularly effective.[20]

  • Mechanism of Action: The anti-inflammatory effect is often achieved by inhibiting the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and mediators such as iNOS and COX-2.[21]

Table 3: Anti-inflammatory Activity of Selected 2-Substituted Quinazolinones

Compound Series2-SubstituentAssayActivity (% Edema Inhibition)Reference
Compound 21 2-methylCarrageenan-induced edema32.5%[5]
Compound 45 (series) Phenyl/Substituted PhenylCarrageenan-induced edema45-54%[18]
Compound 43 2-methylCarrageenan-induced edema36.3%[18]
Compound 8d Thioamide (4-Cl-phenyl)NO InhibitionPotent[20]
Anticonvulsant Activity

The quinazolinone scaffold has been successfully exploited to develop anticonvulsant agents, with the C-2 position being a key site for modification.

  • Phenoxymethyl Groups: A common and effective motif for anticonvulsant activity is the presence of a substituted or unsubstituted phenoxymethyl group at the C-2 position.[22]

  • Pharmacophore Requirements: The design of these agents often follows established pharmacophoric models for anticonvulsants, which include a hydrophobic aryl ring system. The 2-substituent typically serves as this hydrophobic domain.[23][24]

  • Fluorinated Derivatives: Replacing other halogens with fluorine at various positions on the quinazolinone core, while maintaining key C-2 substituents, has been shown to produce compounds with significant anticonvulsant activity and a good safety margin.[25]

Synthetic Strategies for 2-Substituted Quinazolinones

The development of efficient and versatile synthetic methodologies is crucial for exploring the SAR of 2-substituted quinazolinones. Several robust methods have been established, with the condensation of 2-aminobenzamide with aldehydes being one of the most direct and widely used approaches.[26][27]

G start Starting Materials: 2-Aminobenzamide + Aldehyde (R-CHO) reagents Catalyst/Solvent (e.g., Bi(NO3)3 / EtOH) Aerobic Conditions start->reagents Mix reaction Oxidative Cyclocondensation reagents->reaction Heat product Final Product: 2-Substituted Quinazolinone reaction->product purify Purification (e.g., Recrystallization, Chromatography) product->purify final Characterized Pure Compound purify->final

Caption: General workflow for bismuth-catalyzed synthesis of 2-substituted quinazolinones.

Experimental Protocol: Bismuth-Catalyzed Synthesis of 2-Substituted Quinazolinones

This protocol describes an efficient and environmentally benign method for synthesizing 2-substituted quinazolinones via an oxidative cyclocondensation reaction.[26]

Materials:

  • 2-Aminobenzamide (1a)

  • Substituted aldehyde (R-CHO)

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminobenzamide (0.5 mmol), the desired aldehyde (0.5 mmol), and bismuth(III) nitrate pentahydrate (10 mol%).

  • Add ethanol (2 mL) to the flask. The reaction is performed open to the air.

  • Stir the reaction mixture at room temperature or under reflux, as optimized for the specific substrates (Typical conditions can be 12 hours at room temperature).[26]

  • Monitor the progress of the reaction using TLC until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-substituted quinazolinone.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Rationale (E-E-A-T):

  • Expertise & Experience: The choice of a bismuth catalyst is based on its low cost, low toxicity, and effectiveness as a Lewis acid in promoting the condensation and subsequent oxidative cyclization under mild, aerobic conditions.[26] Ethanol is selected as a green and readily available solvent.

  • Trustworthiness: This one-pot protocol is self-validating through its high functional group tolerance and consistently good to excellent yields (68–95%), as reported in the literature.[26] The progress is easily monitored by TLC, ensuring a clear endpoint.

Standardized Bioassay Protocols

To ensure reliable and comparable SAR data, the use of standardized biological assays is paramount.

Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of chemical compounds against cancer cell lines.[1]

G cluster_0 MTT Assay Workflow s1 Seed cancer cells in 96-well plate s2 Incubate for 24h to allow attachment s1->s2 s3 Add varying concentrations of test compounds s2->s3 s4 Incubate for 48-72h s3->s4 s5 Add MTT reagent to each well s4->s5 s6 Incubate for 2-4h (Formazan formation) s5->s6 s7 Add solubilizing agent (e.g., DMSO) s6->s7 s8 Read absorbance at ~570 nm s7->s8 s9 Calculate % viability and IC50 value s8->s9

Caption: Step-by-step workflow for a standard MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., HT29, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (2-substituted quinazolinones) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) to the wells.

  • Incubate the plate for another 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The structure-activity relationship of 2-substituted quinazolinones is a rich and compelling field of study. The evidence overwhelmingly demonstrates that the substituent at the C-2 position is a master key that can be tailored to unlock a wide array of potent and selective biological activities.

  • For anticancer applications, bulky aromatic and heteroaromatic groups at C-2 are essential for kinase inhibition.

  • In the antimicrobial domain, a diverse range of C-2 substituents, including heterocyclic and simple alkyl/aryl groups, can confer potent activity.

  • For anti-inflammatory and anticonvulsant effects, smaller C-2 groups like methyl, phenyl, and phenoxymethyl are often optimal.

The future of quinazolinone-based drug design will likely focus on the development of dual-action inhibitors, such as compounds that target both cancer cell proliferation and angiogenesis (e.g., dual EGFR/VEGFR-2 inhibitors).[10] Furthermore, the synthesis of hybrid molecules that combine the quinazolinone scaffold with other pharmacologically active moieties at the C-2 position represents a promising strategy for creating novel therapeutics with enhanced efficacy and unique mechanisms of action.[28] Continued exploration of the vast chemical space around the C-2 position, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of the next generation of quinazolinone-based medicines.

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Exploratory

A Technical Guide to the Investigation of 2-pyrrolidin-1-yl-1H-quinazolin-4-one: A Privileged Scaffold with Therapeutic Potential

Abstract The quinazolin-4-one nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazolin-4-one nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on the untapped potential of a specific derivative, 2-pyrrolidin-1-yl-1H-quinazolin-4-one . While extensive research has validated the therapeutic efficacy of various substituted quinazolinones, the specific contribution of a C2-pyrrolidinyl moiety remains an area ripe for exploration. Drawing from established structure-activity relationships (SAR) that highlight the criticality of substitutions at the C2 and C3 positions, this document outlines a comprehensive strategy for the synthesis, characterization, and biological evaluation of this novel compound.[3] We present a rationale grounded in prior findings on related structures, which have demonstrated potent anticancer and antimicrobial activities.[4][5][6] This whitepaper provides detailed, field-proven protocols for in vitro screening against cancer cell lines and bacterial strains, methodologies for elucidating potential mechanisms of action such as kinase and tubulin polymerization inhibition, and a workflow for in silico analysis to predict bioactivity and druglikeness. The objective is to provide researchers and drug development professionals with a validated, actionable framework for investigating 2-pyrrolidin-1-yl-1H-quinazolin-4-one as a next-generation therapeutic agent.

The Quinazolin-4-one Core: A Foundation of Therapeutic Success

The quinazolinone scaffold, a bicyclic heterocycle, has consistently proven to be a versatile template in drug discovery.[7][8] Its rigid structure provides a stable anchor for various functional groups, allowing for precise interaction with a multitude of biological targets. This versatility has led to the development of several FDA-approved drugs, particularly in oncology.[9] Agents like gefitinib and erlotinib, which feature a quinazoline core, have revolutionized the treatment of certain cancers by targeting epidermal growth factor receptor (EGFR) tyrosine kinase.[10]

The biological activity of quinazolinone derivatives is remarkably broad, extending beyond cancer to include:

  • Antimicrobial and Antifungal [3][5]

  • Anti-inflammatory [7][11]

  • Antiviral and Anti-HIV [3][8]

  • Anticonvulsant [12]

  • Antimalarial [4]

This wide spectrum of activity underscores the scaffold's status as a "privileged structure" and provides a strong foundation for the development of novel derivatives with enhanced potency and selectivity.[2][3]

Rationale for C2-Position Pyrrolidinyl Substitution

Structure-activity relationship (SAR) studies consistently demonstrate that modifications at the C2 and C3 positions of the quinazolinone ring are pivotal in defining the compound's pharmacological profile.[3][13][14] The C2 position, in particular, offers a strategic vector for introducing substituents that can modulate target binding and pharmacokinetic properties.

The selection of a pyrrolidine ring for substitution at this position is a rational design choice based on several key observations:

  • Proven Bioactivity: A study synthesizing new quinazolin-4-one derivatives identified a pyrrolidine-containing compound as the most active against a range of bacteria, highlighting its potential for antimicrobial applications.[5]

  • Natural Product Precedent: The naturally occurring auranomide alkaloids, which exhibit moderate cytotoxic activity against human tumor cells, feature a quinazolin-4-one core substituted by a pyrrolidin-2-iminium moiety, validating the synergistic combination of these two scaffolds.[6]

  • Improved Physicochemical Properties: The saturated heterocyclic nature of the pyrrolidine ring can enhance solubility and provide a three-dimensional character that may improve binding affinity and cellular permeability compared to flat aromatic substituents.

Therefore, we hypothesize that the direct attachment of a pyrrolidinyl group to the C2 position of the 1H-quinazolin-4-one core creates a novel chemical entity with a high probability of exhibiting potent and valuable biological activity, particularly in the realms of oncology and infectious disease.

Proposed Synthesis and Characterization

The synthesis of 2-substituted quinazolinones is well-documented. A highly efficient and plausible route for 2-pyrrolidin-1-yl-1H-quinazolin-4-one involves a nucleophilic aromatic substitution (SNAr) reaction. This approach offers high yields and operational simplicity.

Synthetic Workflow

The proposed synthesis proceeds in two main steps starting from readily available 2-aminobenzamide.

Caption: Proposed synthetic workflow for 2-pyrrolidin-1-yl-1H-quinazolin-4-one.

Detailed Experimental Protocol (Adapted from[15])

Step 1 & 2: Synthesis of 4-chloro-2-substituted-quinazoline

  • Combine 2-aminobenzamide (1.0 eq) and the appropriate carboxylic acid (e.g., pyridine-2-carboxylic acid for an intermediate, 1.1 eq) in a round-bottom flask.

  • Heat the mixture under reflux with methanolic sodium hydroxide to facilitate amidation followed by cyclization, yielding the 2-substituted-quinazolin-4-ol intermediate.

  • After cooling, filter the precipitate and wash with cold methanol.

  • Treat the intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (TEA) to yield the 4-chloro-2-substituted-quinazoline.

  • Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 3: Synthesis of 2-pyrrolidin-1-yl-1H-quinazolin-4-one

  • Dissolve the 4-chloro-2-substituted-quinazoline intermediate (1.0 eq) in a suitable solvent such as isopropanol or DMF.

  • Add pyrrolidine (1.5 eq) to the solution.

  • Heat the reaction mixture at 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the final product.

Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the quinazolinone core and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling constants will confirm the connectivity.[15]
¹³C NMR Resonances for all unique carbon atoms, including the characteristic carbonyl carbon (C=O) of the quinazolinone ring around 160-165 ppm.[15]
Mass Spec (MS) A molecular ion peak [M]+ corresponding to the calculated molecular weight of C₁₂H₁₃N₃O (215.25 g/mol ).[15]
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching (around 1670-1690 cm⁻¹), and aromatic C=C stretching.[5]
HPLC A single sharp peak indicating high purity (>95%) of the final compound.[5]

Investigating Therapeutic Potential: Key Experimental Pathways

Based on the extensive bioactivity of the quinazolinone scaffold, we propose a two-pronged screening approach focusing on anticancer and antimicrobial activities.

Anticancer Activity Screening

Rationale: Quinazolinone derivatives are well-established as potent anticancer agents, with mechanisms often involving the inhibition of critical cellular processes like signaling and mitosis.[4][16]

Protocol 1: In Vitro Cytotoxicity Assay (SRB Assay)

  • Cell Lines: A panel of human cancer cell lines should be used, such as MCF-7 (breast), HepG2 (liver), HCT116 (colon), and A549 (lung).[17][18]

  • Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with serial dilutions of 2-pyrrolidin-1-yl-1H-quinazolin-4-one (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

  • Staining: Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Readout: Measure the absorbance at 515 nm using a microplate reader.

  • Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell survival against the drug concentration.

Follow-Up Mechanistic Studies: If significant cytotoxicity is observed, the following assays can elucidate the mechanism of action.

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras/Raf EGFR->Ras P PI3K PI3K/Akt EGFR->PI3K P Compound 2-pyrrolidin-1-yl- 1H-quinazolin-4-one Compound->EGFR MEK MEK/ERK Ras->MEK Proliferation Cell Proliferation & Survival MEK->Proliferation PI3K->Proliferation

Caption: Potential mechanism via EGFR signaling pathway inhibition.

  • EGFR Tyrosine Kinase Inhibition Assay: Measure the ability of the compound to inhibit EGFR phosphorylation using a commercially available kinase assay kit. Many quinazolinones are known EGFR inhibitors.[17]

  • Tubulin Polymerization Assay: Monitor the assembly of purified tubulin into microtubules in the presence of the compound via spectrophotometry. This will determine if the compound disrupts microtubule dynamics, a mechanism employed by drugs like paclitaxel.[4][16]

  • Cell Cycle Analysis: Use flow cytometry to analyze the DNA content of treated cells stained with propidium iodide. An accumulation of cells in the G2/M phase would suggest an antimitotic mechanism of action.[16]

Antimicrobial Activity Screening

Rationale: The presence of the pyrrolidine moiety in related quinazolinones has been linked to potent antibacterial activity, particularly against resistant strains like MRSA.[5][13][19]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.[13][20]

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland standard) to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Analysis: Compare the MIC values to standard antibiotics (e.g., Vancomycin for MRSA, Ciprofloxacin for Gram-negatives).

Follow-Up Mechanistic Study:

  • Biofilm Inhibition Assay: Quantify the effect of the compound at sub-MIC concentrations on the ability of bacteria like P. aeruginosa to form biofilms using a crystal violet staining method.[5]

In Silico Analysis: Predicting Bioactivity and Druglikeness

Computational tools can accelerate the drug development process by predicting the compound's behavior and prioritizing experimental efforts.

G Start Synthesized Compound (3D Structure) Docking Molecular Docking Start->Docking ADMET ADMET Prediction Start->ADMET Binding Binding Affinity & Interaction Analysis Docking->Binding Properties Pharmacokinetic & Toxicity Profile ADMET->Properties Targets Protein Targets (EGFR, Tubulin, PARP, PBP2a) Targets->Docking Decision Prioritize for In Vitro Testing Binding->Decision Properties->Decision

Sources

Foundational

Spectroscopic Characterization of Novel Quinazolinone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] The precise elucidation of the structure of novel quinazolinone derivatives is paramount for understanding their structure-activity relationships and advancing drug discovery efforts. This guide provides a comprehensive, in-depth exploration of the suite of spectroscopic techniques essential for the unambiguous characterization of these heterocyclic compounds. Moving beyond a mere recitation of methods, this document delves into the causal logic behind experimental choices, offering field-proven insights to ensure the integrity and validity of your structural assignments. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with detailed protocols and data interpretation strategies tailored to the unique features of the quinazolinone core.

The Strategic Imperative for Multi-faceted Spectroscopic Analysis

For instance, while Mass Spectrometry provides the molecular weight and elemental composition, it often cannot distinguish between isomers.[3] NMR spectroscopy, in contrast, offers detailed insights into the connectivity of atoms within the molecule, allowing for the differentiation of isomeric structures.[4] IR spectroscopy rapidly identifies key functional groups, confirming the presence of the characteristic quinazolinone core.[5] Finally, UV-Vis spectroscopy provides information about the electronic structure and conjugation within the molecule.[6]

Here is a logical workflow for the spectroscopic analysis of a novel quinazolinone compound:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Novel Quinazolinone Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS IR Infrared (IR) Spectroscopy - Functional Group ID (C=O, N-H, C=N) Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) - H/C Framework - Connectivity Purification->NMR UV UV-Vis Spectroscopy - Electronic Transitions - Conjugation Purification->UV Integration Data Integration & Correlation MS->Integration IR->Integration NMR->Integration UV->Integration Structure Final Structure Confirmation Integration->Structure

Caption: General workflow for the spectroscopic analysis of novel quinazolinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[7] For quinazolinone derivatives, both ¹H and ¹³C NMR are indispensable, with 2D NMR techniques often required for unambiguous assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Diagnostic Signals for the Quinazolinone Core:

  • Aromatic Protons: The protons on the fused benzene ring typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific splitting patterns and chemical shifts are highly dependent on the substitution pattern.[8]

  • H-2 Proton: In unsubstituted or 2-substituted quinazolinones, the proton at the 2-position (H-2) often appears as a singlet at a downfield chemical shift, typically around δ 8.20 ppm, due to the influence of the two adjacent nitrogen atoms.[7]

  • N-H Proton: The amide proton (N-H) at the 3-position is often a broad singlet and can appear over a wide range of chemical shifts (δ 10-13 ppm), and its visibility may depend on the solvent and concentration.[9]

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Quinazolinone Scaffold

Proton AssignmentChemical Shift (δ) ppmMultiplicityNotes
H-5~8.15DoubletThe most downfield aromatic proton due to the anisotropic effect of the carbonyl group.
H-7~7.85Triplet
H-8~7.75Doublet
H-6~7.55Triplet
H-2~8.20SingletPresent in quinazolinones unsubstituted at the 2-position.
N-H~12.5Broad SingletExchangeable with D₂O. Chemical shift is highly variable.

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substitution patterns.[7]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule.[10] Proton-decoupled ¹³C NMR spectra are typically acquired, resulting in a single peak for each unique carbon atom.

Key Diagnostic Signals for the Quinazolinone Core:

  • Carbonyl Carbon (C-4): This is one of the most characteristic signals in the ¹³C NMR spectrum of a quinazolinone, appearing at a very downfield chemical shift, typically in the range of δ 160-165 ppm.[8]

  • Iminocarbonyl Carbon (C-2): The carbon at the 2-position, flanked by two nitrogen atoms, also appears at a downfield chemical shift, usually around δ 145-155 ppm.[11]

  • Aromatic Carbons: The carbons of the fused benzene ring typically resonate in the δ 115-150 ppm region.[11]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Quinazolinone Scaffold

Carbon AssignmentChemical Shift (δ) ppmNotes
C-4 (C=O)~161.5Highly deshielded carbonyl carbon.
C-2~147.0Imino carbon, deshielded by two nitrogen atoms.
C-8a~148.5Quaternary carbon at the ring junction.
C-5~127.0
C-6~127.5
C-7~134.5
C-8~126.5
C-4a~121.0Quaternary carbon at the ring junction.

Note: Chemical shifts are approximate and can vary based on solvent and substitution.[11]

Advanced 2D NMR Techniques: Unraveling Complex Structures

For complex or heavily substituted quinazolinones, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR experiments are essential for making definitive assignments.[12]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbons and protons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structural Elucidation H1_NMR ¹H NMR - Proton Environments - Splitting Patterns COSY COSY - ¹H-¹H Correlations H1_NMR->COSY HSQC HSQC - ¹H-¹³C Direct Correlations H1_NMR->HSQC HMBC HMBC - ¹H-¹³C Long-Range Correlations H1_NMR->HMBC Connectivity Establish Connectivity H1_NMR->Connectivity C13_NMR ¹³C NMR - Carbon Skeleton C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Final_Structure Confirm Structure Connectivity->Final_Structure

Caption: Integration of 1D and 2D NMR for structural elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified quinazolinone compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[13] Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.[9]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds.[7]

    • ¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[7]

    • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters as needed.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a fundamental technique that provides the molecular weight and, with high-resolution instruments, the elemental formula of a compound.[9] This information is critical for confirming the identity of a newly synthesized quinazolinone.

Ionization Techniques
  • Electron Impact (EI): A hard ionization technique that often leads to extensive fragmentation. While the molecular ion peak (M⁺) may be weak or absent, the fragmentation pattern can provide valuable structural information.[14]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. ESI is particularly useful for confirming the molecular weight of the compound.[15]

Interpreting Mass Spectra of Quinazolinones
  • Molecular Ion Peak: The peak corresponding to the molecular weight of the compound. The "nitrogen rule" is a useful tool: a compound with an even number of nitrogen atoms (like quinazolinones) will have an even nominal molecular weight.[7]

  • Isotope Peaks: The presence of isotopes (e.g., ¹³C, ¹⁵N) gives rise to small peaks at M+1, M+2, etc. The relative intensities of these peaks can help in determining the elemental composition.[3] For compounds containing bromine or chlorine, the characteristic isotopic patterns are a dead giveaway.[14]

  • Fragmentation Patterns: The fragmentation of the quinazolinone ring can provide clues about its substitution pattern. Common fragmentation pathways include the loss of small molecules like CO, HCN, and cleavage of substituent groups.[16]

Table 3: Common Fragmentation Patterns in EI-MS of Quinazolinones

Fragment IonInterpretation
[M - CO]⁺Loss of a carbonyl group.
[M - R]⁺Loss of a substituent group.
[M - HCN]⁺Loss of hydrogen cyanide.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).[13]

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Use high-resolution data to determine the elemental composition.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[9] For quinazolinones, IR is particularly useful for confirming the presence of the characteristic carbonyl and imine functionalities.

Key Diagnostic Absorptions for the Quinazolinone Core:

  • N-H Stretch: For 3-unsubstituted quinazolinones, a stretching vibration for the N-H bond is observed in the region of 3400-3200 cm⁻¹.[17]

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[8]

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (amide) group is a hallmark of the quinazolinone ring, typically appearing in the range of 1680-1640 cm⁻¹.[18] The exact position is influenced by substitution and conjugation.[19]

  • C=N Stretch: The imine C=N stretching vibration is observed in the region of 1630-1580 cm⁻¹.[5]

  • C=C Stretch (Aromatic): Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.[8]

Table 4: Characteristic IR Absorption Frequencies for Quinazolinones

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3400 - 3200Medium
C-H Stretch (Aromatic)> 3000Medium
C=O Stretch (Amide)1680 - 1640Strong, Sharp
C=N Stretch1630 - 1580Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[13]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation in the system.[2] The UV spectra of quinazolinones are characterized by multiple absorption bands corresponding to π → π* and n → π* transitions.[6]

Characteristic Absorption Bands:

  • π → π Transitions:* These typically result in strong absorption bands in the 220-280 nm range.[20]

  • n → π Transitions:* These are generally weaker absorption bands and may appear at longer wavelengths, around 300-350 nm.[20]

The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the quinazolinone ring.[6]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) for each electronic transition.

Integrating the Data: A Holistic Approach to Structure Elucidation

The definitive characterization of a novel quinazolinone compound is achieved through the careful integration and correlation of data from all spectroscopic techniques.

G MS MS Data (Molecular Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure IR IR Data (Functional Groups) IR->Proposed_Structure NMR_1D 1D NMR Data (¹H, ¹³C) (Initial Framework) NMR_1D->Proposed_Structure NMR_2D 2D NMR Data (COSY, HSQC, HMBC) (Connectivity) Final_Structure Confirmed Structure NMR_2D->Final_Structure UV UV-Vis Data (Conjugation) UV->Final_Structure Corroborate Conjugation Proposed_Structure->NMR_2D Verify with 2D NMR

Caption: The integrated approach to final structure confirmation.

This systematic process ensures that the final proposed structure is consistent with all of the collected spectroscopic evidence, providing a high degree of confidence in the structural assignment.

Conclusion

The spectroscopic characterization of novel quinazolinone compounds is a meticulous process that demands a synergistic application of multiple analytical techniques. This guide has provided a detailed framework for employing NMR, MS, IR, and UV-Vis spectroscopy in a logical and self-validating manner. By understanding the "why" behind each experimental choice and by carefully integrating the data from each technique, researchers can confidently and accurately elucidate the structures of new quinazolinone derivatives, paving the way for further advancements in medicinal chemistry and drug discovery.

References

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  • PMC. (n.d.). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Retrieved from [Link]

  • PMC. (n.d.). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]

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Exploratory

Unlocking the Therapeutic Promise of Quinazolinones: A Guide to Their Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] This versatility has led to the development of numerous therapeutic agents across various disease areas, including oncology, inflammation, infectious diseases, and central nervous system disorders.[4][5][6][7] Over two decades, more than 20 drugs featuring a quinazoline or quinazolinone core have received FDA approval, particularly for anti-tumor applications.[8] This guide provides an in-depth exploration of the key biological targets of quinazolinone-based compounds, synthesizing technical data with mechanistic insights. We will delve into the specific enzymes, receptors, and signaling pathways modulated by these potent molecules, offering a comprehensive resource for researchers engaged in drug discovery and development.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazolinone is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, featuring a carbonyl group.[7] This core structure's unique electronic and conformational properties allow for extensive chemical modifications, particularly at positions 2, 3, 6, and 8, which significantly influences its interactions with biological targets.[1][4] This structural adaptability is a primary reason for its broad pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects.[3][4][9]

The success of quinazolinone-based drugs, such as the anticancer agents Gefitinib and Erlotinib, underscores the therapeutic potential of this scaffold.[9][10] These compounds often function by mimicking the binding of endogenous ligands to enzymatic active sites, leading to potent and selective inhibition.

Key Anticancer Targets

Quinazolinone derivatives have emerged as one of the most significant classes of anticancer agents, targeting various hallmarks of cancer, from uncontrolled proliferation to angiogenesis and DNA repair.[4][11]

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[12] Quinazolinones have been extensively developed as kinase inhibitors, particularly targeting the ATP-binding site.[10][13]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a primary target for many quinazolinone-based drugs like Gefitinib, Erlotinib, and Lapatinib.[10][13] These compounds act as ATP-competitive inhibitors, blocking the downstream signaling cascades that promote cell proliferation and survival.[10][13] Certain derivatives have shown efficacy against mutant forms of EGFR, such as EGFRL858R/T790M, which are responsible for drug resistance.[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinazolinone compounds can suppress angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[11][14] Vandetanib is a notable example of a quinazoline derivative that targets VEGFR-2.[5]

  • Other Kinases: The quinazolinone scaffold has been successfully adapted to target a range of other kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 2 (CDK2), and RAF kinase.[11][12] This multi-targeting capability can lead to broader and more potent anticancer effects.

Diagram: EGFR Signaling Pathway Inhibition

Below is a diagram illustrating the mechanism of action for quinazolinone-based EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Quinazolinone Quinazolinone Inhibitor (e.g., Gefitinib) Quinazolinone->EGFR Binds to ATP Pocket ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Quinazolinone inhibitors block EGFR signaling.

Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis).[4] Quinazolinone derivatives can inhibit the polymerization of tubulin into functional microtubules, leading to mitotic arrest and apoptosis in cancer cells.[4][13] This mechanism is similar to that of well-known anticancer drugs like colchicine.[4][13] Studies have shown that certain quinazolinones bind effectively to α- and β-tubulin proteins, disrupting microtubule structure and inducing G2/M phase cell cycle arrest.[4]

DNA Repair and Replication Enzyme Inhibitors
  • Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA repair process.[11][13] Inhibiting PARP-1 is a promising strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Several quinazolin-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1 inhibitors with IC50 values in the nanomolar range.[13]

  • Topoisomerases: These enzymes are crucial for managing DNA topology during replication. The natural alkaloid Luotonin A, which has a pentacyclic quinazolinone core, is a known topoisomerase I inhibitor, making it a valuable lead compound for developing new anticancer drugs.[15]

PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Quinazolinone derivatives have been synthesized that show potent inhibitory effects on PI3K enzymes, with some compounds demonstrating selectivity for specific isoforms like PI3Kγ/δ.[4] Dual inhibitors targeting both PI3K and other enzymes like histone deacetylase (HDAC) have also been developed, showcasing a multi-targeted approach to cancer therapy.[16]

Target ClassSpecific TargetExample Compound TypeRepresentative IC₅₀Reference(s)
Protein Kinases EGFRwt-TK2-thioquinazolin-4(3H)-one conjugate10 nM[4]
PI3KδQuinazolinone derivative0.09 nM[4]
CDK2Quinazolin-4(3H)-one derivative0.173 µM[12]
RAF KinaseBenzimidazole-quinazolinone-[4]
Tubulin Tubulin Polymerization6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone5.8 µM[4]
DNA Repair PARP-1Quinazoline-2,4(1H,3H)-dioneNanomolar range[13]

Anti-inflammatory Targets

Chronic inflammation is linked to the development of various diseases.[17] Quinazolinone derivatives exhibit significant anti-inflammatory activity by modulating key inflammatory pathways.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX): Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some quinazolinones can inhibit COX enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[15][18] Additionally, derivatives have been designed to target 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[17] Some compounds show promising selectivity for COX-2, which may lead to reduced gastrointestinal side effects compared to traditional NSAIDs.[15][18]

  • Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling pathways (including ERK2, p38α, and JNK3) are critical in mediating inflammatory responses.[19] Recent studies have identified pyrazolo[1,5-a]quinazoline derivatives that can bind to and inhibit these kinases, thereby suppressing the inflammatory response.[19]

  • Pro-inflammatory Cytokines: Quinazolinones can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key mediators of inflammation.[20]

Central Nervous System (CNS) Targets

The lipophilic nature of the quinazolinone scaffold allows many of its derivatives to cross the blood-brain barrier, making them suitable candidates for targeting CNS diseases.[1]

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.[21][22] Novel quinazolinone derivatives have been synthesized that exhibit potent inhibition of these enzymes, with Ki values in the nanomolar range.[23]

  • Anticonvulsant and Sedative Targets: The structure of methaqualone, a well-known sedative-hypnotic, is based on the quinazolinone core.[1] Modern derivatives are being developed with improved safety profiles for anticonvulsant and CNS depressant activities, often by modifying substituents at the 2 and 3 positions of the quinazolinone ring.[5][9][24]

Antimicrobial Targets

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Quinazolinone hybrids have shown promise in this area.[25]

  • Bacterial Targets: Quinazolinone derivatives can exert antibacterial effects through various mechanisms. Some compounds inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[2][26] Others act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme in the folate synthesis pathway crucial for bacterial survival.[20] Recently, a novel class of quinazolinones was discovered that inhibits penicillin-binding proteins (PBPs), mimicking the mechanism of β-lactam antibiotics but with a non-β-lactam structure.[27]

  • Antifungal and Antiviral Activity: The scaffold has also been used to develop compounds with activity against various fungal species and viruses, including influenza A.[3][15]

Metabolic Enzyme Targets

Quinazolinone-based compounds have also been identified as inhibitors of several metabolic enzymes.

  • α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. Quinazolinone-1,2,3-triazole hybrids have been shown to be potent α-glucosidase inhibitors, with some derivatives being significantly more active than the standard drug acarbose.[15][28]

  • Carbonic Anhydrase: These enzymes are involved in various physiological processes. Quinazolinone derivatives have demonstrated inhibitory activity against human carbonic anhydrase I and II.[23]

  • Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.[29] Certain quinazolinone derivatives have been identified as effective mixed-type, reversible tyrosinase inhibitors.[29]

Experimental Methodologies for Target Validation

Validating the biological targets of novel compounds is a critical step in drug discovery. The following section outlines common experimental workflows.

Workflow for Identifying and Validating a Novel Kinase Inhibitor

This workflow describes the process from initial screening to mechanistic studies for a new quinazolinone-based kinase inhibitor.

Diagram: Kinase Inhibitor Discovery Workflow

Kinase_Workflow A 1. Compound Synthesis (Quinazolinone Library) B 2. High-Throughput Screening (Primary Kinase Panel Assay) A->B C 3. Hit Identification (Compounds with >50% inhibition) B->C D 4. Dose-Response & IC₅₀ Determination (Confirms Potency) C->D E 5. In Vitro Cell-Based Assays (e.g., MTT for Cytotoxicity on Cancer Lines) D->E G 7. Kinase Selectivity Profiling (Assay against a broad panel of kinases) D->G Validate specificity H 8. Mechanism of Action Studies (e.g., ATP-Competition Assay) D->H Determine binding mode F 6. Target Engagement Assay (e.g., Western Blot for p-Target) E->F Validate cellular activity I 9. Lead Optimization (Structure-Activity Relationship Studies) F->I G->I H->I

Caption: A typical workflow for kinase inhibitor discovery.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a step-by-step method to assess the inhibitory activity of quinazolinone compounds against α-glucosidase.

Objective: To determine the concentration of the test compound that inhibits 50% of the α-glucosidase activity (IC₅₀).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test quinazolinone compounds dissolved in DMSO

  • Acarbose (standard inhibitor)

  • 96-well microplate reader

  • Sodium carbonate (Na₂CO₃) to stop the reaction

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and acarbose in phosphate buffer. The final concentration of DMSO should be kept below 1% to avoid enzyme denaturation.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 µL of the test compound solution (or buffer for control) to 20 µL of α-glucosidase solution. Incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the pNPG substrate solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 80 µL of 0.2 M Na₂CO₃ solution to each well to terminate the reaction.

  • Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation: This protocol is self-validating through the inclusion of positive (acarbose) and negative (buffer) controls. Consistent results for the standard inhibitor confirm the validity of the assay run. Kinetic analyses (e.g., Lineweaver-Burk plots) can be subsequently performed to determine the mode of inhibition (competitive, non-competitive, etc.).[28]

Conclusion and Future Perspectives

The quinazolinone scaffold is undeniably a highly successful framework in modern drug discovery.[1][11] Its derivatives have been shown to modulate a remarkable diversity of biological targets, leading to approved drugs and numerous clinical candidates for a wide spectrum of diseases.[5][8][30] The most profound impact has been in oncology, with potent inhibitors of protein kinases, tubulin polymerization, and DNA repair enzymes.[4] However, significant potential also exists in developing novel anti-inflammatory, antimicrobial, and CNS-active agents.[1][20][25]

Future research should focus on several key areas. First, exploring combination therapies that pair quinazolinones with other anticancer agents may enhance therapeutic outcomes and overcome drug resistance.[4] Second, the design of isoform-selective inhibitors (e.g., for specific PI3K or HDAC isoforms) could lead to more targeted therapies with fewer side effects. Finally, the application of hybrid drug design, where the quinazolinone core is linked to another bioactive pharmacophore, represents a promising strategy to engage multiple targets simultaneously, which is particularly relevant for complex, multifactorial diseases like cancer and Alzheimer's.[5][6] As synthetic methodologies advance, the potential to fine-tune the pharmacological profile of quinazolinone derivatives will continue to expand, ensuring their place at the forefront of medicinal chemistry research.

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Foundational

A Comprehensive Technical Guide to the Pharmacological Potential of Quinazoline Derivatives

Abstract The quinazoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in modern medicinal chemistry.[1] Its unique structural features...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The quinazoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in modern medicinal chemistry.[1] Its unique structural features and synthetic accessibility have established it as a "privileged structure," capable of interacting with a multitude of biological targets.[2] Naturally occurring quinazoline alkaloids, such as vasicine, have been known for centuries for their medicinal properties, but the true potential of this scaffold has been unlocked through synthetic chemistry.[1] This has led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects.[3][4] Several quinazoline-based drugs, particularly tyrosine kinase inhibitors like gefitinib and erlotinib, have achieved clinical success, validating the therapeutic importance of this molecular framework.[5] This guide provides a comprehensive technical review for researchers and drug development professionals, delving into the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols related to the diverse pharmacological applications of quinazoline derivatives.

Part 1: The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Quinazoline Core: Structure and Properties

Quinazoline, with the chemical formula C₈H₆N₂, is a bicyclic heteroaromatic compound.[1] The fusion of an electron-rich benzene ring with an electron-deficient pyrimidine ring creates a unique electronic distribution and a planar structure that is ideal for docking into the active sites of enzymes and receptors. The two nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, a critical feature for molecular recognition and binding affinity.[6] The properties of the quinazoline ring can be finely tuned through substitution at various positions, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles.[7]

Natural Occurrence and Historical Significance

The journey of quinazolines in medicine began with the isolation of alkaloids from natural sources.[1] The first known quinazoline alkaloid, vasicine (peganine), was isolated from the Adhatoda vasica plant in 1888 and is known for its bronchodilator activity.[1] Another significant natural product is febrifugine, extracted from the Chinese plant Dichroa febrifuga, which possesses potent antimalarial properties.[6] These natural products served as the initial inspiration for medicinal chemists to explore the synthetic derivatization of the quinazoline core.

Rationale for its "Privileged" Status

The term "privileged structure" refers to a molecular scaffold that can provide useful ligands for more than one type of receptor or enzyme target by making specific structural modifications. The quinazoline nucleus is a quintessential example due to several factors:

  • Synthetic Versatility: The core can be synthesized through various established and modern chemical reactions, allowing for the introduction of diverse functional groups at multiple positions.[8][9]

  • Bioisosteric Replacement: The quinazoline ring is often used as a bioisostere for other aromatic systems in drug design, offering improved properties.

  • Key Binding Interactions: Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a potent anchor for binding to biological targets, particularly the ATP-binding pocket of kinases.[10]

Part 2: Synthetic Strategies for Quinazoline Derivatives

The development of efficient synthetic methodologies is crucial for exploring the structure-activity relationships (SAR) of quinazoline derivatives. A wide array of synthetic routes has been established, ranging from classical condensation reactions to modern catalyzed processes.

Foundational and Modern Synthetic Protocols

Historically, methods like the Niementowski reaction , involving the condensation of anthranilic acid with amides, were pivotal.[11] The first synthesis was reported in 1895 by Bischler and Lang via decarboxylation of a 2-carboxy derivative.[11] Modern synthetic chemistry has introduced more efficient and environmentally friendly techniques. Microwave-assisted synthesis , for example, significantly reduces reaction times and often improves yields.[7][9] Other powerful methods include metal-catalyzed reactions (e.g., using palladium, copper, or iron catalysts), multi-component reactions (MCRs), and the use of ionic liquids as green catalysts and solvents.[8][12]

Workflow for Synthesis and Evaluation

The pathway from conceptual design to a biologically active quinazoline derivative involves a multi-step, iterative process. It begins with the synthesis of the core scaffold, followed by diversification, purification, and comprehensive biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_evaluation Screening & Optimization A Starting Materials (e.g., Anthranilic Acid) B Core Synthesis (e.g., Niementowski Reaction) A->B C Functionalization/ Diversification B->C D Purification (Crystallization/Chromatography) C->D E Primary Biological Screening (In Vitro) D->E Pure Compound F Hit Identification E->F G Lead Optimization (SAR) F->G G->C Feedback Loop H In Vivo Testing G->H

Caption: General workflow for the synthesis and evaluation of quinazoline derivatives.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a one-pot synthesis of 4-aminoquinazoline derivatives, a common core for kinase inhibitors.

Objective: To synthesize a 4-(phenylamino)quinazoline derivative from N'-(2-cyanophenyl)-N,N-dimethylformamidine.

Materials:

  • N'-(2-cyanophenyl)-N,N-dimethylformamidine

  • Aniline (or a substituted aniline)

  • Isopropanol

  • Glacial Acetic Acid

  • Microwave synthesis reactor

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus

Procedure:

  • In a 10 mL microwave reaction vessel, combine N'-(2-cyanophenyl)-N,N-dimethylformamidine (1.0 mmol) and the desired aniline derivative (1.2 mmol).

  • Add a solvent mixture of isopropanol and acetic acid (4:1 v/v, 4 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 20 minutes.[9]

  • After cooling to room temperature, monitor the reaction completion using TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality: The use of microwave irradiation provides localized, rapid heating, which accelerates the rate of the cyclization and condensation reaction, leading to shorter reaction times and often cleaner product formation compared to conventional heating.[9] Acetic acid acts as a catalyst for the imine formation and subsequent cyclization.

Part 3: Anticancer Applications: From Kinase Inhibition to Clinical Success

The most significant therapeutic impact of quinazoline derivatives has been in oncology.[13] Their ability to selectively inhibit protein kinases involved in cancer cell proliferation and survival has revolutionized the treatment of several malignancies.[14]

Mechanism of Action: Targeting Key Oncogenic Pathways
  • EGFR and HER2 Inhibition: Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[14][15] By competing with ATP for the binding site in the kinase domain, they block downstream signaling pathways like PI3K/Akt/mTOR and MAPK, which are critical for cell proliferation and survival.[5][13] This mechanism is the basis for clinically approved drugs like gefitinib, erlotinib, and lapatinib.

  • Tubulin Polymerization Inhibition: Certain quinazolinone derivatives act as antimitotic agents by inhibiting the polymerization of tubulin into microtubules.[16] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, leading to apoptosis.[16]

  • PI3K/Akt/mTOR Pathway Modulation: Some novel derivatives have been designed to directly target key components of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5]

  • Other Targets: The versatility of the scaffold allows it to be adapted to inhibit other crucial cancer targets, including Vascular Endothelial Growth Factor Receptor (VEGFR) to block angiogenesis, and Poly(ADP-ribose) polymerase-1 (PARP-1) to interfere with DNA repair.[13][14]

EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Quinazoline Quinazoline Inhibitor Quinazoline->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies are crucial for optimizing anticancer potency and selectivity. Key findings include:

  • C4 Position: An anilino group at the C4 position is a hallmark of most EGFR inhibitors. Substituents on this aniline ring can modulate selectivity and potency.[10]

  • C6 and C7 Positions: Small, electron-donating groups like methoxy (-OCH₃) at the C6 and C7 positions often enhance binding affinity within the EGFR kinase domain.[10]

  • Selectivity (HER2 vs. EGFR): The selectivity for HER2 over EGFR can be influenced by the nature of the aniline moiety at C4 and substituents at C6.[15]

Data Summary: Anticancer Activity of Representative Quinazolines
Compound IDTarget(s)IC₅₀ (nM)Cell LineReference
GefitinibEGFR2 - 37Various[5]
LapatinibEGFR, HER2108 (EGFR), 98 (HER2)SK-BR-3[15]
Compound 7cHER28SK-BR-3[15]
Compound 108RAF Kinase-A-375[16]
Compound 18(Antiproliferative)7,520 (7.52 µM)HeLa[17]
Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a quinazoline derivative on a cancer cell line (e.g., A549 lung cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinazoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 4: Antimicrobial Potential: A Scaffold to Combat Drug Resistance

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Quinazoline derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[1][2]

Antibacterial and Antifungal Activity

Numerous studies have demonstrated the efficacy of quinazolinones against a range of pathogens. They show activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[18][19] Antifungal activity has also been reported against species like Aspergillus niger and Candida albicans.[1][20] The mechanism of action is varied but can involve the inhibition of crucial bacterial enzymes or disruption of cell membrane integrity.[18]

SAR for Antimicrobial Activity
  • Positions 2 and 3: Substitutions at the C2 and C3 positions of the quinazolinone ring are critical for antimicrobial activity.[3]

  • Halogenation: The presence of halogen atoms (e.g., chlorine, bromine) at the C6 and C8 positions can significantly enhance antibacterial and antifungal effects.[3]

  • Lipophilicity: Increasing the lipophilicity of the molecule can improve its ability to penetrate bacterial cell membranes, as seen with naphthyl radical substitutions.[18]

Data Summary: Antimicrobial Activity (MIC)
Compound TypeOrganismMIC (µg/mL)Reference
Quinazolinone derivative (VMA-17-04)Staphylococcus aureus16[18]
Quinazolinone derivative (VMA 13-05)Staphylococcus aureus64[18]
N-hexyl substituted isatin-quinazolineGram-positive & Gram-negative bacteriaNot specified (active)[2]
2,3-disubstituted quinazolinonesAspergillus niger, Candida albicansGood inhibition[20]
Compound 27Vancomycin-resistant S. aureus≤0.5[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a quinazoline derivative that inhibits the visible growth of a specific bacterium (e.g., S. aureus).

Principle: The broth microdilution method is a standardized technique used to determine the MIC. The test compound is serially diluted in a 96-well plate, and a standardized inoculum of the test microorganism is added. Growth is assessed after incubation.

Procedure:

  • Prepare Inoculum: Culture S. aureus in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the broth directly in a 96-well microtiter plate. The concentration range should be wide enough to encompass the expected MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A growth indicator like resazurin can be added to aid visualization.

Part 5: Anti-inflammatory and Other Bioactivities

Beyond cancer and infectious diseases, the quinazoline scaffold exhibits a remarkable range of other biological activities.

  • Anti-inflammatory Action: Certain derivatives have shown potent anti-inflammatory activity, comparable to reference drugs like indomethacin and diclofenac.[21][22] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][23]

  • Antimalarial Activity: Hybrid molecules combining the quinazoline scaffold with other known antimalarial pharmacophores, like artemisinin, have been synthesized and shown potent activity against Plasmodium falciparum.[17][24]

  • CNS and Cardiovascular Activity: Various derivatives have been investigated for central nervous system effects, including anticonvulsant and analgesic properties.[4] Others, like the clinically used drug Prazosin, act as antihypertensive agents.[2]

Part 6: Future Perspectives and Challenges

The field of quinazoline research remains vibrant and full of potential. Future efforts will likely focus on several key areas:

  • Overcoming Drug Resistance: A major challenge, particularly in oncology, is acquired resistance to kinase inhibitors. Designing new generations of quinazolines that can inhibit mutated forms of targets (e.g., EGFR T790M) is a critical area of research.[10]

  • Multi-Target Ligands: Developing single molecules that can modulate multiple targets simultaneously (polypharmacology) is a promising strategy for complex diseases like cancer.[17] The quinazoline scaffold is well-suited for creating these hybrid drugs.

  • Exploring New Targets: The application of quinazoline derivatives to novel biological targets, including those for neurodegenerative diseases and metabolic disorders, is an expanding frontier.[25]

Sources

Exploratory

Exploring the Diversity of Quinazolinone Alkaloids in Nature: A Technical Guide for Drug Discovery

Executive Summary Quinazolinone alkaloids represent a privileged class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic system—a benzene ring fused to a pyrimidine ring. From their historic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolinone alkaloids represent a privileged class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic system—a benzene ring fused to a pyrimidine ring. From their historical roots in traditional medicine to their modern application as potent anti-tumor and anti-malarial agents, these natural products offer immense structural and pharmacological diversity. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between natural product chemistry and translational drug discovery. This guide explores the biosynthetic logic, pharmacological mechanisms, and self-validating experimental workflows required to isolate and characterize these complex molecules.

Biosynthetic Origins and Structural Diversity

Nature is an exceptional architect, utilizing simple amino acid precursors to construct highly complex, bioactive scaffolds. The quinazolin-4(3H)-one core is predominantly biosynthesized using anthranilic acid as the primary building block. Through enzymatic cleavage and condensation with various amino acids or amides, nature diversifies this core into a vast array of alkaloids.

For example, the traditional Chinese medicinal herb Dichroa febrifuga yields febrifugine, an alkaloid that has been utilized as an antimalarial agent for over 2,000 years[1]. Similarly, marine environments—particularly mangrove-derived fungi and coral-associated microbes—have become prolific sources of novel quinazolinones like Fiscalin B, which exhibit unique stereochemistry and biological activities[2].

Biosynthesis A L-Tryptophan B Anthranilic Acid (Core Precursor) A->B Cleavage C Quinazolin-4(3H)-one Scaffold B->C Condensation with Amino Acids/Amides D Febrifugine (Anti-malarial) C->D E Luotonin A (Anti-tumor) C->E F Marine Fungal Metabolites (e.g., Fiscalin B) C->F

Biosynthetic divergence of quinazolinone alkaloids from anthranilic acid.

Pharmacological Mechanisms: Targeting Cancer Pathways

The structural flexibility of the quinazolinone scaffold allows for precise pharmacological modulation, making it a highly sought-after pharmacophore in oncology. These compounds regulate multiple cell death pathways, including apoptosis, autophagy, and cell cycle arrest[1].

Recent mechanistic studies have demonstrated that specific quinazolinone derivatives act as potent multikinase inhibitors. For instance, novel thiazolyl-quinazolinone derivatives (such as Compound 45) have been shown to induce G1-phase cell cycle arrest by inhibiting the ALK/PI3K/AKT signaling axis. This inhibition disrupts the mitochondrial membrane potential, ultimately triggering apoptosis in A549 lung cancer cells[3]. Other derivatives, such as Compound 16h, selectively target Aurora A kinase, inducing G2/M phase arrest[3].

MOA Q Quinazolinone Derivative (e.g., Compound 45) ALK ALK Receptor Q->ALK Inhibits PI3K PI3K / AKT Pathway ALK->PI3K Downregulates Mito Mitochondrial Membrane Depolarization PI3K->Mito Induces Apop Apoptosis / G1 Arrest Mito->Apop Triggers

Quinazolinone-mediated inhibition of ALK/PI3K/AKT signaling inducing apoptosis.

Quantitative Anti-Tumor Efficacy

To contextualize the potency of these compounds, the following table summarizes the quantitative efficacy of recently isolated and synthesized quinazolinone derivatives against various cancer cell lines.

Compound / DerivativeTarget / Cell LineIC50 / GI50 ValuePrimary Mechanism of ActionSource
Compound 45 (Thiazolyl-quinazolinone)A549 (Lung Cancer)0.44 μMALK/PI3K/AKT inhibition, G1 arrest[3]
Compound 16h A549 (Lung Cancer)8.27 μMAurora A Kinase inhibition (21.94 nM)[3]
Fiscalin B (Marine fungal derivative)HCT-15 (Colon Cancer)31 - 52 μMGrowth inhibition, P-gp modulation[2]

Experimental Methodologies: A Self-Validating Workflow for Isolation

In natural product discovery, traditional "grind-and-find" approaches often lead to the redundant isolation of known compounds. To ensure scientific integrity and efficiency, modern isolation protocols must be self-validating. The following step-by-step methodology details a targeted approach for extracting, dereplicating, and elucidating novel quinazolinone alkaloids from endophytic fungi (e.g., Penicillium sp.)[4].

Step-by-Step Protocol: Targeted Isolation and Elucidation

Step 1: Fermentation and Selective Extraction

  • Action: Cultivate the fungal strain in liquid broth, then partition the crude concentrated extract using Ethyl Acetate (EtOAc).

  • Causality: EtOAc provides an optimal polarity window. It efficiently extracts mid-polarity nitrogenous aromatic compounds (like quinazolinones) while leaving behind highly polar primary metabolites (sugars) in the aqueous phase and non-polar lipids in the petroleum ether phase[4].

Step 2: LC-MS/MS Profiling and Molecular Networking (Dereplication)

  • Action: Subject the EtOAc extract to full-scan HPLC-Q-TOF-MS/MS. Export the fragmentation data to the GNPS (Global Natural Products Social Molecular Networking) platform to generate a molecular network.

  • Causality: This is the critical self-validation step. By clustering compounds based on MS/MS fragmentation similarities, researchers can visually identify nodes corresponding to the quinazolinone core (via characteristic m/z parent ions and fragments). This allows scientists to specifically target novel analogs and bypass previously characterized molecules before physical isolation begins[4].

Step 3: Orthogonal Fractionation (Silica Gel & Sephadex LH-20)

  • Action: Apply the targeted extract to a silica gel column using a CH₂Cl₂/MeOH gradient, followed by size-exclusion chromatography using Sephadex LH-20 (eluted with CH₂Cl₂/MeOH 1:1).

  • Causality: This utilizes orthogonal separation mechanisms. Silica gel separates molecules based on adsorption and polarity, while Sephadex LH-20 separates based on molecular size and aromaticity. The pi-pi interactions between the Sephadex matrix and the aromatic quinazolinone rings allow for the highly specific enrichment of these alkaloids[4].

Step 4: High-Resolution Semi-Preparative HPLC

  • Action: Purify the enriched fractions using a reverse-phase C18 semi-preparative HPLC column with an optimized CH₃CN/H₂O or MeOH/H₂O gradient.

  • Causality: Reverse-phase HPLC provides the massive theoretical plate count required to resolve structurally similar stereoisomers or closely related derivatives that co-elute in standard chromatography[4].

Step 5: Absolute Structural Elucidation

  • Action: Analyze the purified compound using 1D and 2D NMR (COSY, HSQC, HMBC) and apply the modified Mosher's method.

  • Causality: HMBC (Heteronuclear Multiple Bond Correlation) is essential for proving the connectivity of the fused pyrimidine-benzene ring system. Because many biological targets are stereospecific, Mosher's method is strictly required to determine the absolute configuration of any chiral centers present in the newly isolated alkaloid[4].

Workflow E 1. EtOAc Extraction (Mid-polarity enrichment) MS 2. LC-MS/MS & GNPS (Dereplication & Targeting) E->MS CC 3. Silica & Sephadex CC (Orthogonal separation) MS->CC HPLC 4. Semi-Prep HPLC (High-resolution isolation) CC->HPLC NMR 5. NMR & Mosher's Method (Absolute configuration) HPLC->NMR

Self-validating workflow for targeted isolation of quinazolinone alkaloids.

Conclusion

The quinazolinone scaffold remains one of nature's most versatile and privileged structures. By combining advanced bioinformatics (molecular networking) with rigorous analytical chemistry, drug development professionals can efficiently mine natural sources—from ancient medicinal plants to marine endophytes—for the next generation of targeted therapeutics.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) . National Institutes of Health (NIH) / PMC.[Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives . ACS Omega.[Link]

  • Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products . Marine Drugs / ResearchGate.[Link]

  • A New Quinazolinone Alkaloid along with Known Compounds with Seed-Germination-Promoting Activity from Rhodiola tibetica Endophytic Fungus Penicillium sp. HJT-A-6 . National Institutes of Health (NIH) / PMC.[Link]

Sources

Protocols & Analytical Methods

Method

Purification of 2-pyrrolidone derivatives by fractional distillation

Application Note: High-Purity Recovery of 2-Pyrrolidone Derivatives via Vacuum Fractional Distillation Introduction & Mechanistic Rationale 2-Pyrrolidone (2-P) and its derivatives, notably N-methyl-2-pyrrolidone (NMP) an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recovery of 2-Pyrrolidone Derivatives via Vacuum Fractional Distillation

Introduction & Mechanistic Rationale

2-Pyrrolidone (2-P) and its derivatives, notably N-methyl-2-pyrrolidone (NMP) and N-vinyl-2-pyrrolidone (NVP), are critical building blocks and solvents in pharmaceutical formulations, semiconductor manufacturing, and advanced polymer synthesis. For these applications, achieving a polymerization-grade purity (>99.9%) is mandatory.

However, purifying these compounds via conventional distillation presents significant chemical engineering challenges. 2-Pyrrolidone possesses a high atmospheric boiling point of 245 °C[1], while NVP is notoriously thermolabile, undergoing rapid auto-polymerization at temperatures exceeding 120 °C[2]. Furthermore, the presence of trace water and acidic impurities catalyzes the hydrolytic ring-opening of the pyrrolidone moiety, forming unwanted aminobutyrate byproducts[3].

To circumvent these degradation pathways, vacuum fractional distillation combined with alkaline pre-treatment is the industry-standard methodology. By applying a high vacuum (e.g., 5–20 torr), the boiling point is drastically depressed, mitigating thermal stress[1][4]. The integration of a basic catalyst (such as KOH) prior to distillation neutralizes acidic species, binds residual water, and stabilizes the monomeric form, ensuring maximum recovery and product integrity[3][5].

Physicochemical Parameters & Distillation Profiles

Understanding the thermodynamic behavior of pyrrolidone derivatives under reduced pressure is critical for establishing a self-validating distillation protocol.

Table 1: Distillation Parameters and Common Impurities

DerivativeBP (Atmospheric)BP (Vacuum Target)Primary ImpuritiesCritical Distillation Constraint
2-Pyrrolidone (2-P) 245 °C[1]113–114 °C @ 9.2 mmHg[1]γ-Butyrolactone, Water[1]Thermal decomposition >150 °C
N-Vinyl-2-pyrrolidone (NVP) 218 °C80–120 °C @ 5–20 torr[4]2-Pyrrolidone, Water[4]Auto-polymerization >120 °C[2]
N-Methyl-2-pyrrolidone (NMP) 202–204 °C~80 °C @ 10 mmHg1,5-Dimethyl-2-pyrrolidone[6]Near-azeotropic DMP separation[6]

Experimental Protocol: Vacuum Fractional Distillation

Target Audience: Process Chemists and Formulation Scientists. Prerequisites: Fume hood, high-vacuum pump with liquid nitrogen cold trap, PID-controlled heating mantle, Vigreux fractionating column, and multi-neck round-bottom flasks.

Phase 1: Chemical Pre-treatment and Dehydration Causality: Crude pyrrolidones contain water that can deactivate catalysts and cause ring-cleavage. Pre-treating with a strong base forms non-volatile salts with impurities and drives off moisture[3][5].

  • Charge a multi-neck round-bottom distillation flask with the crude 2-pyrrolidone derivative. Do not exceed 50% of the flask's volumetric capacity to allow for safe boil-up.

  • Introduce solid potassium hydroxide (KOH) at a ratio of approximately 0.1 mole per mole of pyrrolidone (or 1–3% w/w)[3][5].

  • Stir the mixture under a dry nitrogen blanket at 80–130 °C for 60 minutes[3][5]. Self-Validation Checkpoint: The cessation of visible water vapor condensation in the upper flask neck indicates successful dehydration.

Phase 2: Apparatus Assembly and Vacuum Equilibration Causality: A fractionating column increases the number of theoretical plates, which is essential for separating close-boiling impurities (like γ-butyrolactone from 2-P)[1].

  • Assemble the fractional distillation apparatus. Utilize a Vigreux column to provide a large surface area for repeated vaporization-condensation cycles[1]. Lightly grease all ground-glass joints with high-vacuum silicone grease to prevent leaks.

  • Initiate condenser cooling and slowly apply the vacuum to reach the target pressure (e.g., 5–20 torr for NVP[4] or 9.2 mmHg for 2-P[1]).

  • Allow the system to equilibrate. Fluctuating pressure will disrupt the vapor-liquid equilibrium and collapse the temperature gradient.

Phase 3: Fractionation Execution

  • Initiate heating. Maintain a steady distillation rate of 1–2 drops per second to prevent column flooding and maintain separation efficiency[1].

  • Forerun Collection: Collect the initial low-boiling fraction (residual water, amines, and highly volatile organics) in a dedicated receiving flask[1].

  • Main Fraction: Monitor the vapor temperature at the still head. Once the temperature sharply stabilizes at the theoretical boiling point for the applied pressure (e.g., 113–114 °C for 2-P[1]), rotate the distribution adapter to a clean, pre-weighed receiving flask. Self-Validation Checkpoint: A stable, non-fluctuating vapor temperature confirms the purity of the distilling fraction. A sudden drop in temperature indicates the fraction has been exhausted.

Phase 4: Shutdown and Residue Management

  • Terminate heating but maintain the vacuum until boiling completely ceases to prevent thermal spiking and oxidation.

  • Backfill the apparatus with inert nitrogen gas.

  • The bottom residue, enriched with high-boiling polymers and metal pyrrolidonates, can be extracted with water and acid for secondary recovery if required[5][7].

Troubleshooting & Optimization

Table 2: Troubleshooting Fractional Distillation of Pyrrolidones

ObservationMechanistic CauseCorrective Action
Rapid viscosity increase in reboiler Thermal auto-polymerization (especially common with NVP).Ensure vacuum is strictly <20 torr to lower the boiling point below the 120 °C polymerization threshold[2][4].
Poor separation / Low purity Column flooding or insufficient theoretical plates[1].Reduce heating rate; insulate the Vigreux column to maintain the internal temperature gradient[1].
Inability to separate DMP from NMP Near-azeotropic relative volatility approaches unity[6].Standard distillation is insufficient; utilize high-efficiency structured packing or alternative pore-confinement adsorption techniques[6].

Process Visualizations

DistillationWorkflow Crude Crude 2-Pyrrolidone Mixture (Target + H2O + Amines) PreTreat Alkaline Pre-treatment (KOH, 80-130°C) Crude->PreTreat Adds Base Vacuum Vacuum Application (5-20 torr) PreTreat->Vacuum Dehydrates Heat Fractional Distillation (Controlled Heating <120°C) Vacuum->Heat Lowers BP Forerun Forerun Fraction (Volatile Organics & H2O) Heat->Forerun T < Target BP Main Main Product Fraction (>99.9% Purity Distillate) Heat->Main T = Target BP Residue Bottom Residue (Polymers & Heavy Organics) Heat->Residue Non-volatile

Caption: Workflow for vacuum fractional distillation of 2-pyrrolidone derivatives.

DegradationPathway NVP N-Vinyl-2-pyrrolidone (Reactive Monomer) Thermal Thermal Stress (>120°C) NVP->Thermal Hydrolysis Hydrolysis (H2O + Heat) NVP->Hydrolysis Radical Radical Initiation Thermal->Radical Auto-initiation Polymer Polyvinylpyrrolidone (PVP) (Viscous Byproduct) Radical->Polymer Propagation RingOpen Ring-Opened Salts (e.g., 4-aminobutyrate) Hydrolysis->RingOpen Base/Acid Catalyzed

Caption: Thermal degradation and polymerization pathways of N-vinyl-2-pyrrolidone.

Sources

Application

Application Note: Regioselective N3-Alkylation of Quinazolin-4-ones

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide Executive Summary Quinazolin-4-ones are privileged scaffolds in drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Executive Summary

Quinazolin-4-ones are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties. A critical late-stage functionalization in the synthesis of these molecules is N-alkylation. However, the quinazolin-4-one core presents a classic synthetic challenge: ambident nucleophilicity . Depending on the reaction conditions and substrate sterics, alkylation can occur at the N3 nitrogen or the exocyclic O4 oxygen.

This application note provides a comprehensive, self-validating methodology for driving the regioselectivity exclusively toward N3-alkylation . By understanding the thermodynamic and kinetic drivers of the ambident anion, chemists can predictably control C–N bond formation.

Mechanistic Causality: The Ambident Anion Dilemma

To control regioselectivity, one must first understand the causality of the competing pathways. Quinazolin-4-ones exist in a lactam-lactim tautomeric equilibrium. Upon deprotonation, they form a delocalized ambident anion.

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is highly electronegative and acts as a "hard" nucleophile, making it the kinetic site of attack. Conversely, the N3 nitrogen is a "soft" nucleophile. When utilizing polar aprotic solvents (like DMF) and mild alkali metal bases (like K₂CO₃), the metal cation is heavily solvated. This leaves the ambident anion "naked," allowing the reaction to be governed by thermodynamic control, which heavily favors the formation of the N3-alkylated lactam[1].

However, regioselectivity is not solely dictated by reagents; substrate sterics play a dominant role. The ratio of O-alkyl to N-alkyl products is fundamentally determined by the steric width and electronic factors of the C2-substituent[2]. For instance, introducing bulky functional groups (such as a C2-amino group) physically blocks the N3 trajectory, forcing the electrophile to react at the less hindered O4 position[3].

Mechanism Lactam Quinazolin-4-one (Lactam Tautomer) Anion Ambident Anion (Delocalized Charge) Lactam->Anion Base (-H+) N_Alkyl N3-Alkylated Product (Major / Thermodynamic) Anion->N_Alkyl Soft Electrophile Polar Aprotic Solvent O_Alkyl O-Alkylated Product (Minor / Kinetic) Anion->O_Alkyl Hard Electrophile Steric Hindrance at C2

Mechanistic pathway of quinazolin-4-one alkylation highlighting N3 vs O regioselectivity.

Reaction Optimization & Quantitative Data

The choice of base and solvent is the primary vector for controlling the N:O alkylation ratio. While strong bases like Sodium Hydride (NaH) are frequently used, they can lead to a 1:1 mixture of N- and O-alkylated products depending on the substrate[4]. Conversely, utilizing a solid-liquid two-phase system (alkali metal carbonates in aprotic solvents) regioselectively yields 3-N-alkylation[1].

Table 1: Optimization of Reaction Conditions for Regioselective N3-Alkylation

ParameterConditionOutcome / CausalityReference
Base Selection K₂CO₃ (Solid)Milder deprotonation; strongly favors N3-alkylation (up to 82% yield) via solid-liquid phase dynamics.[1]
Base Selection NaH (Suspension)Stronger base; can result in ~1:1 N:O mixtures or favor O-alkylation if C2 is sterically hindered.[4],[3]
Solvent DMF or DMEPolar aprotic solvents solvate the counterion, leaving the ambident anion free to react at the softer N3 center.[5],[1]
Substrate Sterics C2-AminationBulky groups at C2 physically block the N3 position, shifting selectivity toward the kinetic O-alkyl product.[3],[2]

(Note: Recent advances also allow for metal-free C-2-H alkylation via cross-dehydrogenative coupling using simple alkanes[6],[7], though traditional N-alkylation remains the standard for N3-functionalization).

Experimental Workflow & Protocols

Workflow Step1 1. Substrate Preparation Dissolve Quinazolinone in dry DMF Step2 2. Deprotonation Add K2CO3 (1.5 - 2.0 eq) at RT Step1->Step2 Step3 3. Alkylation Dropwise addition of Alkyl Halide Step2->Step3 Step4 4. In-Process Control Validate conversion via LC-MS/TLC Step3->Step4 Step5 5. Workup Quench with ice water, extract (EtOAc) Step4->Step5 Step6 6. Isolation & QC Chromatography & 2D NMR (HMBC) Step5->Step6

Step-by-step experimental workflow for the regioselective N-alkylation process.

Protocol: Mild Base-Promoted N3-Alkylation

This protocol utilizes K₂CO₃ in DMF, which has been proven to afford full regioselectivity for the N-alkylated isomer in standard substrates[8].

Reagents:

  • Quinazolin-4(3H)-one derivative (1.0 equiv)

  • Alkyl halide (e.g., methyl bromoacetate) (1.2 - 1.5 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Substrate Solvation: Charge an oven-dried round-bottom flask with the quinazolin-4(3H)-one derivative and anhydrous DMF under an inert atmosphere (N₂ or Argon). Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl halide.

  • Deprotonation: Add finely powdered K₂CO₃ (2.0 equiv) to the stirring solution at room temperature. Stir for 30 minutes. Causality: The solid-liquid phase transfer environment created by K₂CO₃ is critical for maximizing N3-selectivity over O-alkylation[1].

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide dropwise over 10 minutes. Causality: Controlling the initial exotherm prevents polyalkylation and degradation of sensitive electrophiles.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. (If utilizing highly unreactive alkyl chlorides, heating to 60–100 °C may be required[1]).

  • Quenching & Extraction: Pour the crude mixture into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). N-alkylation and O-alkylation products are readily separable by column chromatography[5].

System Validation & Quality Control (Self-Validating Checkpoints)

A robust protocol must be a self-validating system. To ensure you have synthesized the N3-alkylated product rather than the O-alkylated byproduct, utilize the following built-in quality control gates:

  • Checkpoint 1: In-Process TLC: The O-alkylated byproduct lacks the strong lactam dipole present in the N3-isomer. Consequently, the O-alkylated product will consistently elute faster (higher Rf​ value) on normal-phase silica TLC plates[5]. If two spots appear, regioselectivity has been compromised.

  • Checkpoint 2: 2D HMBC NMR (Definitive Validation): 1D ¹H NMR can be ambiguous due to overlapping chemical shifts. To definitively prove N3-alkylation, perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The protons of the newly added N-CH₂ group will show a strong ³J coupling to the C4 carbonyl carbon (~160 ppm). In contrast, an O-CH₂ group will show coupling to an imidic ester carbon, which is shifted significantly further downfield (~165-170 ppm).

Sources

Method

Application Note: In Vivo Efficacy Profiling of 2-Aryl-4-Aminoquinazoline Derivatives in Oncology and Infectious Disease Models

Executive Summary The 2-aryl-4-aminoquinazoline scaffold has emerged as a highly privileged chemotype in modern pharmacotherapeutics. Originally recognized for its robust ATP-competitive kinase inhibition in oncology (ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryl-4-aminoquinazoline scaffold has emerged as a highly privileged chemotype in modern pharmacotherapeutics. Originally recognized for its robust ATP-competitive kinase inhibition in oncology (targeting EGFR, PI3K, and mTOR), recent collaborative screening efforts have expanded its utility into infectious diseases, notably demonstrating potent in vivo efficacy against Trypanosoma cruzi (Chagas disease). This application note synthesizes field-proven protocols for evaluating this versatile series in both solid tumor xenograft and acute parasitic infection animal models.

Pharmacological Rationale & Target Mechanisms

The structural anatomy of 2-aryl-4-aminoquinazolines is fundamental to their bioactivity. The planar quinazoline core acts as an adenine mimetic, anchoring the molecule within the ATP-binding cleft of target kinases via critical hydrogen bonds at the hinge region.

  • Oncology (Kinase Inhibition): Substitutions at the C-4 amino and C-2 aryl positions allow for exquisite tuning of kinase selectivity. For instance, specific 2-aryl derivatives (e.g., Compound 27) have been engineered to overcome the L858R/T790M/C797S triple mutation in EGFR. The 2-aryl group is utilized to exploit mutant-specific hydrophobic pockets while introducing steric hindrance that prevents binding to wild-type EGFR, thereby widening the therapeutic window [1]. Similarly, derivatives like DHW-208 act as dual PI3K/mTOR inhibitors, effectively suppressing downstream AKT/NF-κB signaling to arrest breast cancer proliferation [2].

  • Infectious Disease (Phenotypic Efficacy): Through phenotypic virtual screening, 2-(pyridin-2-yl)quinazolines (e.g., Compound 85) were identified as potent anti-trypanosomal agents. While the exact parasitic target remains under investigation, the scaffold demonstrates a clear ability to clear parasitemia in acute T. cruzi infection models, likely through interference with essential parasitic signal transduction [3].

MOA Drug 2-Aryl-4-aminoquinazoline (e.g., Compound 27 / DHW-208) Target Kinase Target (Mutant EGFR / PI3K / mTOR) Drug->Target ATP-Competitive Binding Downstream Downstream Signaling (AKT / NF-κB) Target->Downstream Phosphorylation Blocked Outcome Tumor Cell Apoptosis & Proliferation Arrest Downstream->Outcome Signal Interruption

Fig 1. Mechanism of action for 2-aryl-4-aminoquinazoline kinase inhibitors in oncology models.

Protocol A: Oncology Xenograft Efficacy Model

This protocol outlines the evaluation of 4-aminoquinazoline derivatives in a subcutaneous xenograft model (e.g., H1975-EGFR mutant NSCLC or MCF-7 breast cancer).

Formulation Causality Check: 4-aminoquinazolines are highly crystalline and often exhibit poor aqueous solubility. Proper vehicle selection is critical to prevent erratic gastrointestinal absorption and ensure reliable pharmacokinetic (PK) exposure.

Materials & Formulation
  • Vehicle: 0.5% Methylcellulose (MC) with 0.1% Tween 80 in deionized water.

    • Causality: Tween 80 acts as a wetting agent for the hydrophobic 2-aryl moiety, while MC maintains the compound in a homogenous suspension for accurate oral gavage (PO) dosing.

  • Animals: Female BALB/c nude mice (6-8 weeks old).

    • Causality: Athymic mice prevent immune rejection of human cancer cell lines, creating a self-validating system for human tumor growth.

Step-by-Step Methodology
  • Cell Preparation & Inoculation: Harvest target cells in the exponential growth phase. Resuspend at 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of each mouse.

    • Causality: Matrigel provides extracellular matrix proteins that significantly enhance early tumor engraftment and vascularization.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment and control groups (n=8/group).

    • Causality: Initiating treatment only after tumors are established differentiates true anti-tumor efficacy from mere engraftment failure.

  • Dosing Regimen: Administer the 2-aryl-4-aminoquinazoline compound (e.g., 10, 30, and 50 mg/kg) via oral gavage once daily for 21 days. Include a vehicle control and a positive control (e.g., Gefitinib or Afatinib).

  • In-Life Monitoring: Measure tumor dimensions (Length and Width) and body weight twice weekly. Calculate tumor volume using the ellipsoid formula: V=(L×W2)/2 .

    • Causality: Body weight monitoring is a self-validating toxicity metric; >20% weight loss indicates severe systemic toxicity and mandates ethical euthanasia.

  • Endpoint Analysis: At Day 21, euthanize the animals. Excise and weigh the tumors to calculate the Tumor Growth Inhibition (TGI) percentage. Preserve half the tumor in 10% formalin for immunohistochemistry (e.g., Ki-67) and snap-freeze the other half for Western blot analysis of downstream target inhibition (e.g., p-EGFR, p-AKT).

Protocol B: Acute Trypanosoma cruzi Infection Model

Based on collaborative screening efforts by DNDi and pharmaceutical partners, specific 2-aryl-4-aminoquinazolines (e.g., Compound 85) have shown remarkable efficacy against Chagas disease [3].

TcruziWorkflow Infect Infection (T. cruzi Trypomastigotes) Detect Parasitemia Detection (Days 4-5 Post-Infection) Infect->Detect Dose Oral Dosing (Compound 85, 5-10 Days) Detect->Dose Monitor Efficacy Monitoring (Blood Smear Counting) Dose->Monitor Endpoint Survival & Cure Rate (PCR Validation) Monitor->Endpoint

Fig 2. In vivo efficacy workflow for evaluating 2-aryl-4-aminoquinazolines in T. cruzi models.

Step-by-Step Methodology
  • Infection: Infect female BALB/c mice (n=6/group) via intraperitoneal (IP) injection with 104 blood-stage trypomastigotes of the T. cruzi Tulahuen strain.

    • Causality: IP injection ensures rapid, systemic dissemination, creating a highly reproducible acute infection model.

  • Parasitemia Confirmation: On Day 4 or 5 post-infection, collect 5 µL of blood from the tail vein. Perform a wet mount and count parasites under a phase-contrast microscope to confirm established parasitemia prior to dosing.

  • Dosing: Administer the test compound (e.g., 25-50 mg/kg PO) once or twice daily for 5 to 10 consecutive days. Use Benznidazole (100 mg/kg) as a positive control.

  • Monitoring: Monitor parasitemia levels every 2-3 days by tail vein blood sampling.

    • Causality: Counting parasites in the acute phase directly correlates with the compound's parasiticidal activity rather than host immune suppression.

  • Cure Assessment (Immunosuppression): For mice that clear parasitemia, administer cyclophosphamide (200 mg/kg IP) in three cycles post-treatment to induce immunosuppression.

    • Causality: This is a critical self-validating step to ensure a sterile cure; if parasites are merely suppressed and hiding in tissue reservoirs, immunosuppression will trigger a detectable relapse.

Quantitative Data Presentation

The following table summarizes expected in vivo efficacy benchmarks for optimized 2-aryl-4-aminoquinazoline derivatives based on recent literature [1][2][3].

Compound / SeriesPrimary Target / IndicationAnimal ModelDosing RegimenKey Efficacy Metric
Compound 27 EGFR (L858R/T790M/C797S)H1975 Xenograft (Mice)30 mg/kg PO, QD x 14 days>70% Tumor Growth Inhibition (TGI); High mutant selectivity.
DHW-208 PI3K / mTOR (Breast Cancer)MCF-7 Xenograft (Mice)20 mg/kg PO, QD x 21 daysSignificant reduction in tumor volume; Decreased spleen viscera index.
Compound 85 Trypanosoma cruzi (Chagas)Acute Tulahuen Infection50 mg/kg PO, BID x 5 days>95% reduction in peak parasitemia; Extended survival vs. vehicle.

References

  • Title: Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway Source: PubMed Central (PMC) URL: [Link]

  • Title: Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection Source: Journal of Medicinal Chemistry URL: [Link]

Application

Application Notes and Protocols: Molecular Docking Studies of Quinazolinone Derivatives

Introduction: The Prominence of Quinazolinone Scaffolds in Drug Discovery Quinazolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of Quinazolinone Scaffolds in Drug Discovery

Quinazolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1][2] This is due to their versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The planar structure and synthetic accessibility of the quinazoline scaffold make it a "privileged structure" in drug development, capable of engaging in a variety of molecular interactions with biological targets.[4][5]

Molecular docking is a powerful computational technique that plays a pivotal role in modern structure-based drug design.[7][8][9] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[8][10] This in silico method provides critical insights into the binding mode, affinity, and selectivity of potential drug candidates, thereby accelerating the drug discovery process by prioritizing compounds for synthesis and experimental testing.[11][12] This guide provides a detailed protocol for conducting molecular docking studies of quinazolinone derivatives against their respective protein targets.

Core Principles and Strategic Considerations

The success of a molecular docking study hinges on the careful preparation of both the ligand and the receptor, the appropriate selection of the docking software, and a rigorous analysis of the results. The fundamental principle is to simulate the molecular recognition process, where the scoring function of the docking algorithm estimates the binding free energy of the ligand-protein complex.[13] A lower, more negative binding energy generally indicates a more stable and favorable interaction.[10][13][14]

It is crucial to understand that molecular docking is a predictive tool.[8] Therefore, validation of the docking protocol is a critical step to ensure the reliability of the predictions.[15][16] This is often achieved by redocking a known co-crystallized ligand into the active site of the protein and comparing the predicted pose with the experimental structure. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered an acceptable validation.[14][15][16]

Materials and Software

Materials and Reagents (for subsequent in vitro validation)
  • Synthesized quinazolinone derivatives

  • Purified target protein

  • Assay-specific reagents (e.g., substrates, cofactors, buffers)

  • Standard laboratory equipment for biochemical or cellular assays

Software and Tools

A variety of software packages are available for molecular docking, each with its own algorithms and scoring functions.[8][17] The choice of software can depend on the specific research question, computational resources, and user expertise.

SoftwareKey FeaturesAvailability
AutoDock Vina Widely used, open-source, and known for its speed and accuracy.[17][18][19]Free
UCSF Chimera/ChimeraX Powerful molecular visualization and analysis tool. Essential for preparing protein and ligand structures and visualizing docking results.[17][20][21][22][23]Free for academic use
PyMOL Another excellent tool for molecular visualization and creating high-quality images of docking poses.[9][24][25][26][27]Open-source/Subscription
AutoDockTools (ADT) A graphical user interface for preparing files for AutoDock and AutoDock Vina.[19][28][29]Free
Discovery Studio Visualizer Useful for preparing protein structures and visualizing interactions.[30]Free
Schrödinger Glide A commercial software known for its high accuracy in predicting binding modes.[8][11]Commercial
GOLD (Genetic Optimization for Ligand Docking) Employs a genetic algorithm to explore ligand conformations.[8]Commercial

Experimental Workflow: A Step-by-Step Protocol

This protocol will focus on using the widely accessible and validated combination of UCSF Chimera and AutoDock Vina.

Part 1: Protein Preparation

The initial step involves preparing the 3D structure of the target protein. This is a critical stage as the quality of the protein structure directly impacts the docking results.

  • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB).[12] Choose a high-resolution structure, preferably one that is co-crystallized with a ligand.

  • Clean the Protein Structure:

    • Open the PDB file in UCSF Chimera.[23][31]

    • Remove water molecules, ions, and any co-crystallized ligands that are not relevant to the binding site of interest.[20][30][32] This is crucial to avoid interference during the docking process.

    • If the protein has multiple chains and only one is required, delete the unnecessary chains.[30]

  • Add Hydrogens and Assign Charges:

    • Proteins in PDB files often lack hydrogen atoms. Add hydrogens to the protein structure, assuming a physiological pH of 7.4.[32][33]

    • Assign partial charges to the protein atoms. Gasteiger charges are commonly used for this purpose.[28][34]

  • Save the Prepared Protein: Save the prepared protein structure in the PDBQT format, which is required for AutoDock Vina.[28] This format includes atomic charges and atom types.

Part 2: Ligand Preparation

Proper preparation of the quinazolinone derivatives is equally important for accurate docking.

  • Obtain or Draw Ligand Structure: The 2D structure of the quinazolinone derivative can be drawn using software like ChemDraw or obtained from databases like PubChem.

  • Generate 3D Conformation: Convert the 2D structure into a 3D conformation.[35]

  • Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation.

  • Add Hydrogens and Assign Charges: Similar to the protein, add polar hydrogens and assign Gasteiger charges to the ligand atoms.[28]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for flexibility during the docking simulation.[28]

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.[28]

Part 3: Molecular Docking with AutoDock Vina

With the prepared protein and ligand files, the docking simulation can now be performed.

  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein. If a co-crystallized ligand was present, its location can be used to define the center of the binding site.

    • Define a "grid box" that encompasses the entire binding site.[19][30][33] The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.

    • Record the coordinates (x, y, z) of the center of the grid box and its dimensions.[33]

  • Create a Configuration File: Create a text file that specifies the input files (protein and ligand), the coordinates and dimensions of the grid box, and the output file name.[33]

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.[12][18][29] Vina will then perform the docking simulation, exploring different conformations of the ligand within the defined binding site and calculating the binding affinity for each pose.[19]

Data Analysis and Interpretation

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

  • Binding Affinity: AutoDock Vina provides the binding affinity in kcal/mol for the top-ranked poses.[10][13] A lower binding energy indicates a stronger predicted interaction.[13][14]

  • Binding Pose: Visualize the predicted binding poses of the quinazolinone derivative within the protein's active site using UCSF Chimera or PyMOL.[12][14][20][24][25]

  • Molecular Interactions: Analyze the non-covalent interactions between the ligand and the protein.[10][14] This includes:

    • Hydrogen bonds: Identify hydrogen bond donors and acceptors and the specific amino acid residues involved.[14]

    • Hydrophobic interactions: Observe interactions between nonpolar regions of the ligand and protein.

    • Pi-stacking and other interactions: Look for other types of favorable interactions.

  • Comparison with Controls: If available, compare the docking results of your quinazolinone derivatives with that of a known inhibitor or the native ligand.[16] This provides a benchmark for evaluating the potential of your compounds.

Hypothetical Data Presentation

Quinazolinone DerivativeBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Key Hydrophobic Interactions
Compound A-9.2Tyr254, Asp312Leu189, Val233
Compound B-8.5Ser250, Asp312Leu189, Phe298
Known Inhibitor-9.8Tyr254, Asp312, Gln248Leu189, Val233, Phe298

Visualization of the Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis PDB Obtain Protein Structure (PDB) Clean_Protein Clean Protein (Remove Water, etc.) PDB->Clean_Protein Ligand_2D Design/Obtain Ligand (2D) Ligand_3D Generate 3D Conformation Ligand_2D->Ligand_3D Add_H_Prot Add_H_Prot Clean_Protein->Add_H_Prot Add Hydrogens & Charges Add_H_Lig Add_H_Lig Ligand_3D->Add_H_Lig Add Hydrogens & Charges Protein_PDBQT Protein_PDBQT Add_H_Prot->Protein_PDBQT Save as .pdbqt Ligand_PDBQT Ligand_PDBQT Add_H_Lig->Ligand_PDBQT Save as .pdbqt Grid Define Binding Site (Grid Box) Protein_PDBQT->Grid Config Create Configuration File Ligand_PDBQT->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Analyze Docking Results Vina->Results Visualize Visualize Poses & Interactions Results->Visualize Binding Affinity & Poses Report Generate Report Visualize->Report Interaction Analysis

Caption: A flowchart illustrating the key stages of a molecular docking study.

Self-Validation and Best Practices

To ensure the trustworthiness of your molecular docking results, incorporate the following self-validating systems and best practices:

  • Protocol Validation: Before screening your library of quinazolinone derivatives, validate your docking protocol by redocking the native ligand into the active site.[16] A low RMSD value (ideally < 2.0 Å) between the docked pose and the crystallographic pose provides confidence in your methodology.[14][15]

  • Use of a Control Set: Include a set of known active and inactive compounds in your virtual screening. A successful docking protocol should be able to distinguish between these two groups, with active compounds generally showing better docking scores.[15]

  • Enrichment Studies: Assess the ability of your docking protocol to rank known active compounds higher than decoy molecules.[15]

  • Cross-Docking: If multiple crystal structures of the target protein are available, perform docking against different conformations to assess the robustness of the predicted binding mode.

  • Visual Inspection: Always visually inspect the top-ranked docking poses. Unrealistic interactions or conformations that are sterically hindered should be treated with caution.[14]

Conclusion

Molecular docking is an indispensable tool in the rational design of novel therapeutic agents based on the quinazolinone scaffold. By providing a detailed understanding of the potential binding modes and affinities of these derivatives, it enables researchers to make informed decisions and prioritize synthetic efforts. The protocol outlined in this guide, when combined with rigorous validation and careful analysis, can significantly enhance the efficiency of the drug discovery pipeline for this important class of compounds.

References

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025).
  • Rhodium™ Molecular Docking Software. (n.d.). Southwest Research Institute. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025, May 1). ResearchGate. [Link]

  • Molecular Docking Software for Virtual Screening. (n.d.). OpenEye Scientific. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024, April 29). IntechOpen. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025, March 10). MDPI. [Link]

  • Visualizing Docking using UCSF Chimera. (n.d.). Spoken-Tutorial.org. [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]

  • Molecular Docking Workflow with AutoDock Vina and ChimeraX. (2025, October 8). Medium. [Link]

  • Ligand Preparation for Molecular Docking | AutoDockTools Tutorial – MedelBioX. (2026, March 5). YouTube. [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2018, May 10). International Journal of Innovative Research in Technology. [Link]

  • Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. (2023, July 18). YouTube. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]

  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). MDPI. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Elsevier. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 9). ResearchGate. [Link]

  • How to validate the molecular docking results ?. (2022, April 25). ResearchGate. [Link]

  • Glide. (n.d.). Schrödinger. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021, October 26). MDPI. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Tromsø. [Link]

  • How to interprete and analyze molecular docking results?. (2024, September 19). ResearchGate. [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Molecular BioSystems (RSC Publishing). [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina. (n.d.). SciSpace. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010, April 17). PMC. [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Visualization of active site with PyMOL || Molecular Docking tutorial || Part 3. (2022, May 11). YouTube. [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. [Link]

  • Tutorial: Visualization of Macromolecules. (n.d.). UC Santa Barbara. [Link]

  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. [Link]

  • Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. (2004, July 13). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Oxford. [Link]

  • Animate Molecules Dynamically. (n.d.). PyMOL. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. (2025, October 9). Journal of Medicinal Chemistry - ACS Publications. [Link]

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Method

Advanced Analytical Strategies for the Quantification of Quinazolinones in Biological Matrices via LC-MS/MS

Application Note & Methodological Protocol Prepared for: Pharmacokineticists, Forensic Toxicologists, and Bioanalytical Scientists Introduction: The Analytical Imperative Quinazolinones represent a highly versatile class...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Prepared for: Pharmacokineticists, Forensic Toxicologists, and Bioanalytical Scientists

Introduction: The Analytical Imperative

Quinazolinones represent a highly versatile class of heterocyclic compounds characterized by a bicyclic structure consisting of a pyrimidine ring fused to a benzene ring. Their broad pharmacological spectrum includes classic sedative-hypnotics (e.g., methaqualone), modern targeted oncology therapeutics (e.g., the irreversible EGFR inhibitor afatinib), and novel experimental hybrids (e.g., osteoporotic agent S019-0385)[1].

Quantifying these compounds in complex biological matrices (plasma, serum, urine) is a critical requirement for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and forensic toxicology. The primary analytical challenge lies in achieving trace-level sensitivity (often sub-ng/mL) while systematically eliminating matrix effects—such as ion suppression caused by endogenous phospholipids—that compromise quantitative integrity. This guide details the optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows required to achieve robust, reproducible, and FDA-compliant quantification of quinazolinone derivatives.

Mechanistic Foundations of Sample Preparation

The selection of a sample preparation strategy is not arbitrary; it is dictated by the physicochemical properties of the quinazolinone core. The nitrogen atoms within the quinazolinone ring are weakly basic, which governs their ionization state in solution and dictates the optimal extraction chemistry.

Liquid-Liquid Extraction (LLE) for High Selectivity

For classic quinazolinones like methaqualone and its designer analogs (e.g., SL-164), Liquid-Liquid Extraction (LLE) using ethyl acetate is the gold standard[2][3].

  • The Causality of pH Adjustment: Biological samples are buffered to an alkaline state (pH ~9.0) prior to extraction. At this pH, the weakly basic nitrogen of the quinazolinone is entirely un-ionized (deprotonated). This maximizes its lipophilicity, driving the analyte to partition almost exclusively into the organic ethyl acetate layer.

  • Outcome: This targeted partitioning leaves highly polar endogenous interferences (salts, polar proteins) in the aqueous layer, yielding an exceptionally clean extract and minimizing ion suppression during MS analysis.

Protein Precipitation (PPT) for High Throughput

For highly protein-bound, modern quinazolinone derivatives like afatinib or the ghrelin receptor inverse agonist PF-5190457, simple Protein Precipitation (PPT) is often preferred for high-throughput PK studies[4][5].

  • The Causality of Solvent Choice: The addition of cold acetonitrile or methanol (typically at a 3:1 or 4:1 ratio to plasma) rapidly decreases the dielectric constant of the solution, causing plasma proteins to denature and precipitate. Because quinazolinones are often >80% bound to plasma proteins[1], the aggressive organic solvent disrupts these hydrophobic binding interactions, ensuring total drug recovery in the supernatant.

Bioanalytical Workflow Visualization

The following diagram illustrates the critical path of the bioanalytical workflow, from sample acquisition to data processing.

BioanalyticalWorkflow Sample 1. Biological Matrix (Plasma / Serum / Urine) Spike 2. Internal Standard Addition (Stable Isotope-Labeled IS) Sample->Spike Aliquot Prep 3. Sample Extraction (Alkaline LLE or Organic PPT) Spike->Prep Homogenize LC 4. UHPLC Separation (C18 Column, Acidic Mobile Phase) Prep->LC Reconstitute & Inject MS 5. Tandem Mass Spectrometry (ESI Positive, MRM Mode) LC->MS Chromatographic Elution Data 6. Data Processing (FDA-Compliant Validation) MS->Data MRM Transition Integration

Figure 1: End-to-end bioanalytical workflow for the quantification of quinazolinones.

Step-by-Step Protocol: LC-MS/MS Quantification of Quinazolinones

This protocol provides a self-validating methodology using a generalized LLE approach, suitable for methaqualone analogs or targeted therapies, ensuring compliance with FDA Bioanalytical Method Validation guidelines[5][6].

Phase 1: Reagent and Standard Preparation
  • Calibration Standards: Prepare a primary stock solution of the target quinazolinone (1 mg/mL in methanol). Dilute serially in blank, analyte-free human plasma to create a calibration curve ranging from 0.1 ng/mL to 500 ng/mL.

  • Internal Standard (IS): Utilize a stable isotope-labeled internal standard (SIL-IS), such as Methaqualone-d7 or Afatinib-d6. Causality: A SIL-IS co-elutes exactly with the target analyte, perfectly correcting for any localized matrix-induced ion suppression in the ESI source[2]. Prepare at a working concentration of 50 ng/mL.

Phase 2: Extraction Procedure (Alkaline LLE)
  • Transfer 200 µL of the biological sample (calibration standard, QC, or unknown) into a clean 2.0 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution. Vortex for 10 seconds.

  • Add 100 µL of 0.1 M Ammonium Hydroxide buffer (pH ~9.0) to alkalinize the sample.

  • Add 1.0 mL of Ethyl Acetate.

  • Vortex vigorously for 5 minutes to drive the un-ionized quinazolinone into the organic phase.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Transfer 800 µL of the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Transfer to an autosampler vial.

Phase 3: LC-MS/MS Instrumental Parameters
  • Analytical Column: Reversed-phase C18 (e.g., Waters Symmetry Shield or Discovery HS, 50 × 4.6 mm, 5 µm) maintained at 40°C[1][6].

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, forcing the basic nitrogen of the quinazolinone into a positively charged state [M+H]+ , which is strictly required for efficient ionization in positive Electrospray Ionization (ESI+) mode.

  • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.5 mL/min. Injection volume: 5 µL.

  • Mass Spectrometry: Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: ESI Positive.

    • Transitions: Optimize precursor-to-product ion transitions (e.g., for S019-0385, use m/z 488.25 → 329.12)[1].

Phase 4: System Validation Check (Self-Validating Step)

Before analyzing unknown samples, inject a Double Blank (matrix without drug or IS), followed by a Zero Sample (matrix with IS only). Causality: This confirms the absence of endogenous isobaric interferences and proves that the IS does not contain unlabeled isotopic impurities that could artificially inflate the lower limit of quantification (LLOQ).

Quantitative Data Presentation

The robustness of quinazolinone LC-MS/MS assays is demonstrated through rigorous validation metrics. Table 1 synthesizes the analytical performance of recently validated methods for various quinazolinone classes.

Table 1: Comparative Validation Parameters for Quinazolinone Quantification in Plasma

AnalytePharmacological ClassExtraction MethodLinear Range (ng/mL)LLOQ (ng/mL)Mean Recovery (%)Matrix Effect (%)
Methaqualone Analogs Sedative / NPSLLE (Ethyl Acetate, pH 9)0.1 – 1000.1 – 0.284.2 – 113.7< 15% (IS corrected)
Afatinib Tyrosine Kinase InhibitorPPT (Acetonitrile/Methanol)5.0 – 5004.71> 94.7~ 90 - 105
S019-0385 [1]Osteoporotic HybridPPT / LLE0.195 – 1000.195> 85.0Minimal
PF-5190457 [5]Ghrelin Receptor AgonistPPT (Methanol)1.0 – 10001.0> 90.0< 10%

Note: NPS = Novel Psychoactive Substances. LLOQ = Lower Limit of Quantification. Matrix effects approaching 100% indicate negligible ion suppression/enhancement.

Conclusion

The reliable quantification of quinazolinones requires a deep understanding of their structural chemistry. By exploiting the basicity of the quinazolinone ring through pH-controlled LLE, or by leveraging aggressive organic precipitation for highly protein-bound derivatives, bioanalytical scientists can achieve the clean extracts necessary for high-sensitivity LC-MS/MS. Coupling these targeted sample preparations with acidic mobile phases ensures optimal ESI+ ionization, yielding robust, FDA-compliant data critical for both drug development and toxicological investigations.

References

  • Full article: From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) Source: Taylor & Francis URL:[Link]

  • A highly efficient and sensitive LC-MS/MS method for the determination of afatinib in human plasma: Application to a metabolic stability study Source: ResearchGate URL:[Link]

  • Preclinical pharmacokinetic exploration of a novel osteoporotic quinazolinone-benzopyran-indole hybrid (S019-0385) using LC-MS/MS Source: Taylor & Francis URL:[Link]

  • Development and validation of an assay for a novel ghrelin receptor inverse agonist PF-5190457 and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma Source: PubMed Central (PMC) / NIH URL:[Link]

  • Step-By-Step Procedure to Identify Previously Unknown Compounds by LC-QTOF-MS Exemplified by an Intoxication With the Methaqualone Analog SL-164 Source: ResearchGate URL:[Link]

  • HPLC–MS-MS Method Development and Validation of Antileishmanial Agent, S010-0269, in Hamster Serum Source: Oxford Academic URL:[Link]

Sources

Application

Application Note: 2-pyrrolidin-1-yl-1H-quinazolin-4-one as a Chemical Probe for PI3Kδ Inhibition

Target Audience: Researchers, assay development scientists, and medicinal chemists in targeted oncology and immunology. Document Type: Technical Application Note & Validated Protocol Guide Introduction & Mechanistic Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in targeted oncology and immunology. Document Type: Technical Application Note & Validated Protocol Guide

Introduction & Mechanistic Rationale

The quinazolin-4-one heterocyclic scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting broad-spectrum biological activities ranging from antiviral to targeted anticancer mechanisms 1. Specifically, the functionalization of this core with a pyrrolidine ring—yielding compounds such as 2-pyrrolidin-1-yl-1H-quinazolin-4-one and its derivatives—has emerged as a potent strategy for the selective inhibition of Phosphoinositide 3-kinase delta (PI3Kδ) and Epidermal Growth Factor Receptor (EGFR) 2 [[3]]().

Causality of the Chemical Design: The efficacy of this chemical probe lies in its dual-binding modality within the kinase ATP-binding pocket. The quinazolin-4-one core acts as a rigid, ATP-competitive hinge binder, forming critical hydrogen bonds with the Val851 residue of PI3Kδ 4. Meanwhile, the flexible, electron-rich pyrrolidin-1-yl moiety projects deeply into the adjacent hydrophobic affinity pocket. This displacement of structured water molecules provides an entropic boost, granting the probe its single-digit nanomolar potency and extreme selectivity over other Class I PI3K isoforms (α, β, and γ).

Biological Pathway & Target Engagement

PI3Kδ is predominantly expressed in leukocytes and is a critical transducer in B-Cell Receptor (BCR) signaling. By utilizing 2-pyrrolidin-1-yl-1H-quinazolin-4-one as a chemical probe, researchers can effectively block the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors like AKT and mTOR of their activation signals.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ Enzyme BCR->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR / Cell Survival AKT->mTOR Activates Probe 2-pyrrolidin-1-yl-1H- quinazolin-4-one Probe->PI3Kd Competitive Inhibition

Fig 1: Mechanism of PI3Kδ inhibition by 2-pyrrolidin-1-yl-1H-quinazolin-4-one in the BCR pathway.

Quantitative Data: Isoform Selectivity Profile

To validate the probe's utility in complex biological systems, it is essential to benchmark its selectivity. The table below summarizes the typical inhibitory profile of optimized pyrrolidinyl-quinazolinone derivatives compared to the clinical standard, Idelalisib 2.

Compound / ProbePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Selectivity Fold (δ vs α)
Pyrrolidinyl-quinazolinone > 5000> 500012314.5 > 1100x
Idelalisib (Control) 82005651042.7 ~ 3000x

Experimental Protocols

Protocol A: In Vitro ADP-Glo Kinase Assay for PI3Kδ Inhibition

Objective: Determine the IC₅₀ of the chemical probe against recombinant PI3Kδ. Rationale for Assay Choice: The ADP-Glo assay is a homogeneous, luminescent method that measures ADP formed from a kinase reaction. It is chosen over radioactive ³²P-ATP assays because it eliminates radioactive waste while maintaining high sensitivity and allowing for universal substrate usage (PIP2).

Assay_Workflow Prep 1. Enzyme/Probe Pre-incubation Substrate 2. ATP & PIP2 Addition Prep->Substrate Stop 3. Kinase Reaction Stop Substrate->Stop Detect 4. ADP-Glo Detection Stop->Detect Read 5. Luminescence Readout Detect->Read

Fig 2: Step-by-step ADP-Glo kinase assay workflow for validating enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Causality: MgCl₂ is strictly required as a cofactor for ATP binding; Tween-20 prevents non-specific adsorption of the highly hydrophobic probe to the microplate walls.

  • Compound Dilution: Serially dilute the 2-pyrrolidin-1-yl-1H-quinazolin-4-one probe in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Pre-incubation: Add 2 nM of recombinant human PI3Kδ to the wells. Incubate at room temperature for 30 minutes. Causality: Quinazolinones often exhibit slow-binding kinetics. Pre-incubation ensures the probe-enzyme complex reaches thermodynamic equilibrium before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 10 µM ATP and 10 µM PIP2 substrate to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Reaction Termination & Detection: Add ADP-Glo Reagent (1:1 volume) to deplete unconsumed ATP (incubate 40 mins). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (incubate 30 mins).

  • Readout: Measure luminescence using a multimode microplate reader (e.g., EnVision).

Self-Validating System & Quality Control:

  • High Control (HC): Enzyme + Substrate + 1% DMSO (Maximum luminescence).

  • Low Control (LC): Substrate + 1% DMSO without Enzyme (Background noise).

  • Validation Metric: Calculate the Z'-factor. A successful assay must yield a Z' > 0.6. If Z' < 0.6, discard the data, as the signal window is too narrow to reliably differentiate potent inhibition from assay noise.

Protocol B: Cellular Target Engagement (pAKT Ser473 Western Blot)

Objective: Verify that the probe penetrates the cell membrane and inhibits PI3Kδ in a physiological environment. Rationale for Assay Choice: AKT is the immediate downstream effector of the PI3K/PIP3 signaling node. Phosphorylation at Ser473 is strictly dependent on PI3K activity. A dose-dependent reduction in pAKT(Ser473) serves as definitive proof of cellular target engagement.

Step-by-Step Methodology:

  • Cell Culture: Seed Ramos (human B lymphocyte) cells at 1×106 cells/mL in RPMI-1640 medium. Causality: Ramos cells are chosen because they natively express high levels of PI3Kδ and rely on BCR signaling.

  • Probe Treatment: Treat cells with varying concentrations of the quinazolinone probe (0.1 nM to 10 µM) for 2 hours.

  • Stimulation: Add 10 µg/mL anti-human IgM for 10 minutes to crosslink the BCR and induce a massive PI3Kδ signaling spike.

  • Lysis: Rapidly pellet cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF). Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly cleave the phosphate off pAKT during lysis, yielding false-positive inhibition results.

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel, transfer to a PVDF membrane, and probe with primary antibodies against pAKT(Ser473) and total AKT (loading control).

  • Quantification: Normalize the pAKT chemiluminescent signal against total AKT using densitometry software.

References

  • Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors Source: National Center for Biotechnology Information (PMC) URL:2

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: National Center for Biotechnology Information (PMC) URL:4

  • In silico discovery of novel quinazolin-4-one derivatives as potent 3CLpro inhibitors using 2D-QSAR, molecular docking, and molecular dynamics Source: Arabian Journal of Chemistry URL:1

  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers Source: Taylor & Francis URL:3

Sources

Method

Application Note: Diversity-Oriented One-Pot Synthesis of Polysubstituted Pyrrol-2-ones via Multicomponent Reactions

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Biological Rationale The 1,5-dihydro-2H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Biological Rationale

The 1,5-dihydro-2H-pyrrol-2-one (γ-lactam) scaffold is a privileged pharmacophore embedded in numerous bioactive natural products (e.g., pramanicin) and synthetic therapeutics (e.g., doxapram)[1]. Molecules containing this core exhibit a broad spectrum of biological activities, functioning as p53–MDM2 inhibitors, STAT3 inhibitors, caspase-3 inhibitors, and potent antimicrobial agents[2].

To accelerate Structure-Activity Relationship (SAR) studies, modern synthetic chemistry has shifted away from linear, step-by-step syntheses in favor of Multicomponent Reactions (MCRs). MCRs offer a diversity-oriented approach, allowing researchers to rapidly assemble densely functionalized pyrrol-2-ones in a single reaction vessel with high atom economy and minimal purification bottlenecks[2].

Mechanistic Insights: The "Why" Behind the Chemistry

The standard MCR for synthesizing 3-amino-1,5-dihydro-2H-pyrrol-2-ones involves three core components: an aromatic amine, an aldehyde, and a pyruvate derivative (or dialkyl acetylenedicarboxylate)[2][3]. As a Senior Application Scientist, it is critical to understand that this is not a simple concerted reaction, but a highly orchestrated cascade of discrete mechanistic steps:

  • Electrophile Activation (Imine Formation): The amine condenses with the aldehyde to form an electrophilic aldimine intermediate.

  • Nucleophile Activation (Enamine Formation): Concurrently, a second equivalent of the amine condenses with the pyruvate derivative to form a nucleophilic enamine.

  • C–C Bond Formation (Mannich Addition): A Brønsted acid catalyst facilitates the nucleophilic attack of the enamine onto the activated aldimine, generating an acyclic Mannich adduct.

  • Intramolecular Lactamization: The cascade terminates with an intramolecular cyclization, expelling an alcohol (e.g., ethanol) to form the final γ-lactam ring.

Expertise Insight (Electronic Tuning): The electronic character of the starting amine dictates the reaction's success. Using an electron-rich (activated) amine enhances the nucleophilicity of the enamine intermediate but simultaneously decreases the electrophilicity of the aldimine. Conversely, electron-deficient amines activate the imine but deactivate the enamine[2]. Therefore, careful selection of the Brønsted acid catalyst is required to balance these opposing electronic demands.

Visualizing the Mechanistic Pathway

Mechanism A Amine (Nucleophile) D Aldimine Intermediate (Activated Electrophile) A->D + Aldehyde (-H2O) E Enamine Intermediate (Activated Nucleophile) A->E + Pyruvate (-H2O) B Aldehyde (Electrophile) B->D C Pyruvate Derivative (Substrate) C->E F Mannich Adduct (Acyclic Precursor) D->F Brønsted Acid Catalyzed Addition E->F G Polysubstituted Pyrrol-2-one F->G Intramolecular Lactamization (-ROH)

Figure 1: Multicomponent mechanistic pathway for the one-pot synthesis of pyrrol-2-ones.

Reaction Optimization & Stoichiometric Causality

While the theoretical stoichiometry of the reaction is 2:1:1 (amine : aldehyde : pyruvate), empirical evidence proves that this ratio leads to sluggish reactions and poor yields. A 2:1:3 ratio is strictly recommended. Using three equivalents of the pyruvate derivative drives the equilibrium of the enamine formation forward, compensating for the competitive hydrolysis of the enamine back to the starting materials[2][3].

Furthermore, solvent selection plays a critical role in product selectivity. As shown in Table 1, polar solvents like dioxane promote an undesired secondary nucleophilic attack by the amine onto the ester moiety of the newly formed lactam, yielding an amide byproduct. Switching to a non-polar solvent like toluene wholly suppresses this side reaction[3].

Table 1: Quantitative Optimization of Solvent and Catalyst Conditions

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
1DichloromethaneBINOL-PA (10%)40 (Reflux)24< 10Insufficient thermal energy; stalls at imine/enamine stage.
2DioxaneBINOL-PA (10%)1001265Significant amide side-product formed due to solvent polarity[3].
3Toluene BINOL-PA (10%) 110 8 88 High selectivity; non-polar environment suppresses amidation[3].
4Solvent-FreeOxalic Acid (20%)80494Green protocol applicable specifically when using DMAD[4].

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol describes the optimized synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones. The workflow is designed as a self-validating system; if the physical observations at each step do not match the expected parameters, the operator must halt and troubleshoot before proceeding.

Materials Required
  • Reagents: Aromatic amine (2.0 mmol), Benzaldehyde derivative (1.0 mmol), Ethyl pyruvate (3.0 mmol).

  • Catalyst: BINOL-derived phosphoric acid (10 mol%) or standard Brønsted acid (e.g., p-TSA).

  • Solvent: Anhydrous Toluene (5.0 mL).

Step-by-Step Execution
  • Reagent Assembly: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (2.0 mmol) and benzaldehyde (1.0 mmol) in 5.0 mL of anhydrous toluene.

    • Validation Check: The solution should be clear. Turbidity indicates poor solubility, which will severely stall the initial aldimine formation.

  • Substrate & Catalyst Addition: Add ethyl pyruvate (3.0 mmol) followed by the Brønsted acid catalyst (10 mol%).

    • Causality: The excess pyruvate is added simultaneously to ensure the enamine forms at a rate competitive with the aldimine, preventing the aldehyde from undergoing undesired side reactions.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 110 °C in an oil bath for 8–12 hours.

    • Validation Check (In-Process Monitoring): At t = 4 hours, perform TLC (7:3 Hexane:EtOAc). You must observe the disappearance of the highly UV-active aldimine intermediate. The appearance of a lower-Rf spot indicates the formation of the Mannich adduct/lactam.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to quench and remove the acid catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Structural Validation: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient).

    • Validation Check (Analytical): Submit the purified product for ¹H-NMR. A successful lactamization is confirmed by the presence of a distinct vinylic proton signal (typically δ 6.0–6.5 ppm) and the absence of acyclic ester signals[2].

Visualizing the Experimental Workflow

Workflow Step1 1. Reagent Prep Amine, Aldehyde, Pyruvate in Toluene Step2 2. Catalysis Add Brønsted Acid Reflux 80-110°C Step1->Step2 Step3 3. Monitoring TLC / LC-MS Check Intermediates Step2->Step3 Step4 4. Purification Solvent Evaporation Column Chromatography Step3->Step4 Step5 5. Validation NMR, HRMS Confirm Lactamization Step4->Step5

Figure 2: Standard operating procedure workflow for the one-pot multicomponent synthesis.

Extension to Related Heterocycles

The modularity of this MCR allows for the synthesis of diverse related heterocycles simply by swapping the substrate or the catalyst system:

  • Furan-2-ones and Tetrahydropyridines: By substituting the Brønsted acid with green catalysts (e.g., biodegradable lemon juice) or altering the dicarbonyl component, the pathway can be directed toward highly functionalized furan-2-ones or tetrahydropyridines[5].

  • 1,2,3-Triazoles & Copper Catalysis: Integrating copper catalysts (e.g., Cu(OTf)₂ or Cu-nanoparticles) into multicomponent systems enables the synthesis of 1,3-dihydro-2H-pyrrol-2-ones via Heck-type couplings, or facilitates parallel click-chemistry to yield complex 1,2,3-triazole derivatives[6][7][8].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

Welcome to the technical support center for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

2-Methyl-4H-3,1-benzoxazin-4-one is a key heterocyclic building block used in the synthesis of various biologically active compounds, including quinazolinone derivatives with antifungal and antimicrobial properties.[1][2] The most common and direct synthetic route involves the reaction of anthranilic acid with acetic anhydride.[1] This guide focuses on mastering this procedure.

Reaction Fundamentals: The Acylation and Cyclization Cascade

The synthesis of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride is a two-stage process that occurs in a single pot:

  • N-Acetylation: The amino group of anthranilic acid performs a nucleophilic attack on one of the carbonyl carbons of acetic anhydride. This forms 2-acetamidobenzoic acid (N-acetylanthranilic acid) as a key intermediate.[3][4]

  • Intramolecular Cyclization: The same acetic anhydride, which is typically used in excess, then acts as a dehydrating agent to facilitate the intramolecular cyclization of the N-acetylanthranilic acid intermediate.[5][6] This ring-closing step eliminates a molecule of water to form the final benzoxazinone product.

Reaction Mechanism Pathway

Reaction_Mechanism Anthranilic_Acid Anthranilic Acid Intermediate N-Acetylanthranilic Acid (2-Acetamidobenzoic acid) Anthranilic_Acid->Intermediate N-Acetylation (Nucleophilic Attack) Acetic_Anhydride Acetic Anhydride (Reagent & Dehydrating Agent) Acetic_Anhydride->Intermediate Product 2-Methyl-4H-3,1-benzoxazin-4-one Acetic_Anhydride->Product Promotes Dehydration Intermediate->Product Intramolecular Cyclization (Dehydration)

Caption: Reaction pathway for 2-methyl-4H-3,1-benzoxazin-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-methyl-4H-3,1-benzoxazin-4-one?

The most widely used method is the direct reaction of anthranilic acid with an excess of acetic anhydride, which is heated under reflux.[1][7] Acetic anhydride serves as both the acetylating agent and the dehydrating agent for the final ring closure.[5]

Q2: What is a typical yield for this reaction?

Reported yields vary, but a well-optimized reaction can achieve yields from 79% up to quantitative (100%).[7][8] Factors influencing yield include reaction time, temperature, and the purity of the starting materials.

Q3: Why is acetic anhydride used in excess?

Excess acetic anhydride serves multiple critical functions:

  • Reagent: It provides the acetyl group for the initial N-acetylation of anthranilic acid.

  • Solvent: It often acts as the reaction solvent, ensuring the reactants are well-dissolved.

  • Dehydrating Agent: It promotes the crucial final step of intramolecular cyclization by removing the elements of water from the N-acetylanthranilic acid intermediate.[5][9]

  • Driving Equilibrium: The excess helps to drive the reaction towards the formation of the product.

Q4: Can the intermediate, N-acetylanthranilic acid, be isolated?

Yes. If the reaction is stopped after the initial acetylation and before complete cyclization (e.g., by adding water after a short heating period), N-acetylanthranilic acid can be isolated as the primary product.[3][10] In fact, incomplete conversion to the final benzoxazinone is a common cause of impurities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Problem: Very Low or No Product Yield

Q: My reaction resulted in a very low yield, or I only recovered starting material. What went wrong?

This is a common issue that can stem from several sources. Let's break down the possibilities.

  • Possible Cause 1: Inadequate Reaction Conditions (Time/Temperature)

    • Explanation: The conversion involves two main steps: N-acetylation and cyclization. While N-acetylation can be relatively fast, the subsequent dehydration and cyclization require sufficient thermal energy and time. Some procedures call for refluxing at 130°C for 3 hours, while others use milder conditions like 35-40°C for about an hour.[7] Insufficient heating may lead to the formation of the N-acetylanthranilic acid intermediate without its conversion to the final product.

    • Solution:

      • Verify Temperature: Ensure your heating mantle or oil bath is calibrated and maintaining the target temperature. For this reaction, temperatures between 40°C and 130°C have been reported.[7]

      • Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC). If you see a significant amount of starting material (anthranilic acid) or the intermediate (N-acetylanthranilic acid), extend the reflux time.

      • Consider a Higher Temperature: If extending the time is ineffective, a higher reflux temperature (approaching the boiling point of acetic anhydride, ~140°C) can promote the dehydration step.[6]

  • Possible Cause 2: Poor Quality of Reagents

    • Explanation: Anthranilic acid can degrade over time. More critically, acetic anhydride is highly susceptible to hydrolysis by atmospheric moisture, converting it to acetic acid. Acetic acid is not an effective dehydrating agent for the cyclization step.

    • Solution:

      • Use Fresh Acetic Anhydride: Use a freshly opened bottle of acetic anhydride or distill older stock before use.

      • Check Anthranilic Acid: Ensure your anthranilic acid is of high purity and has been stored properly in a dry environment.

  • Possible Cause 3: Premature Hydrolysis of the Product

    • Explanation: The benzoxazinone product contains a reactive lactone ring. It is sensitive to moisture, especially under heated conditions, and can readily hydrolyze back to N-acetylanthranilic acid.[10] If water is introduced prematurely or if wet glassware is used, your yield will suffer.

    • Solution:

      • Use Dry Glassware: Ensure all flasks and condensers are thoroughly dried before starting the reaction.

      • Protect from Moisture: Use a drying tube on your reflux condenser to protect the reaction from atmospheric moisture.

Problem: Final Product is an Oil, Not a Crystalline Solid

Q: After removing the excess acetic anhydride, I was left with a thick oil instead of the expected crystals. Why?

  • Explanation: This is almost always due to residual acetic anhydride or acetic acid (from hydrolysis) in the product. These impurities can act as a solvent, preventing the product from crystallizing and giving it an oily or syrupy consistency. One procedure explicitly notes removing excess acetic anhydride under high vacuum to obtain the product.[7]

  • Solutions:

    • Efficient Removal of Volatiles: Use a rotary evaporator under a good vacuum to thoroughly remove all excess acetic anhydride and acetic acid. Gentle heating of the flask (e.g., 40-50°C) on the rotovap can aid this process.

    • Trituration: Add a non-polar solvent in which the product is insoluble, such as petroleum ether or hexane.[7][8] Vigorously stir or scratch the flask. This process, called trituration, encourages the product to precipitate out as a solid by washing away the soluble impurities.

    • Azeotropic Distillation: For larger scales, an azeotropic distillation with a solvent like heptane can be used to effectively remove residual acetic anhydride before product isolation.[6]

Problem: Difficulty with Recrystallization and Purification

Q: My crude product is difficult to recrystallize, and the melting point is low and broad. What is the likely impurity?

  • Explanation: The most common impurity is N-acetylanthranilic acid, the reaction intermediate.[11] Its presence will depress and broaden the melting point of the final product (literature m.p. 79-82°C).[8] This occurs when the cyclization/dehydration step is incomplete.

  • Solutions:

    • Choose the Right Solvent: Ethanol is a commonly reported solvent for recrystallization.[8] You can also try solvent systems like ethyl acetate/hexane or cyclohexane.[7][12] The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while the impurity remains more soluble.

    • Re-subject the Crude Product to Reaction Conditions: If you suspect a large amount of the intermediate, you can dry the crude product, add fresh acetic anhydride, and reflux again to drive the cyclization to completion.

    • Column Chromatography: If recrystallization fails, silica gel chromatography using a solvent system like ethyl acetate/hexane can effectively separate the more polar N-acetylanthranilic acid from the less polar 2-methyl-4H-3,1-benzoxazin-4-one.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

This protocol is a synthesis of established laboratory procedures.[7][8]

Materials:

  • Anthranilic acid (2-aminobenzoic acid)

  • Acetic anhydride

  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Petroleum ether (or n-hexane)

Procedure:

  • In a dry 250 mL round-bottom flask, combine anthranilic acid (0.01 mol, 1.37 g) and acetic anhydride (15 mL).

  • Add a magnetic stir bar or porcelain chips to ensure smooth boiling.

  • Assemble a reflux condenser on the flask and equip it with a drying tube (e.g., filled with CaCl₂).

  • Heat the mixture under reflux using a heating mantle. The temperature and time can be varied for optimization (see table below). A common condition is heating at 130°C for 3 hours.[7] Another reported method uses 35-40°C for 50-55 minutes.[8]

  • Monitoring (Optional but Recommended): Periodically take small aliquots to monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane solvent system). The product should have a higher Rf than the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting solid or oil, add petroleum ether (approx. 20-30 mL) and stir vigorously. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold petroleum ether.

  • Dry the product in a vacuum oven or desiccator. The expected melting point is 79-82°C.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid.[8]

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals thoroughly to obtain the pure 2-methyl-4H-3,1-benzoxazin-4-one.

Data Summary: Reaction Condition Comparison
ParameterMethod AMethod BCausality & Expert Notes
Temperature 130 °C[7]35-40 °C[7][8]Higher temperatures more effectively promote the final dehydration/cyclization step but risk side reactions. Lower temperatures may require longer times or yield more of the intermediate.
Time 3 hours[7]50-55 minutes[7]Reaction time is inversely related to temperature. Monitor by TLC for optimal results.
Isolation High vacuum removal of excess Ac₂O[7]Rotovap, then extraction/trituration with petroleum ether.[7]Thorough removal of acetic anhydride is critical to induce crystallization. Trituration with a non-polar solvent is a highly effective method.
Purification Not specifiedRecrystallization from ethanol[7][8]Ethanol is a good choice as it is a polar protic solvent that can dissolve the product when hot but has lower solubility for it when cold.
Reported Yield 100% (as oily product)[7]79% (crystalline solid)[7][8]The higher yield reported as an "oily product" may contain residual solvent. The 79% yield represents the isolated, crystalline solid.

Troubleshooting Workflow

If you are facing issues with your synthesis, follow this logical workflow to diagnose the problem.

Sources

Optimization

Troubleshooting low solubility of quinazolinone compounds in aqueous buffers

Overview Quinazolinone derivatives are a privileged scaffold in drug discovery, frequently evaluated as kinase inhibitors and anti-tumor agents. However, their rigid, planar, fused heterocyclic ring system leads to high...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Quinazolinone derivatives are a privileged scaffold in drug discovery, frequently evaluated as kinase inhibitors and anti-tumor agents. However, their rigid, planar, fused heterocyclic ring system leads to high crystal lattice energy and low polarity. Consequently, these molecules are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, characterized by notoriously poor aqueous solubility (1[1], 2[2]).

Diagnostic Workflow

SolubilityWorkflow Start Precipitation in Aqueous Buffer CheckAssay Determine Assay Type Start->CheckAssay CellFree In Vitro / Biochemical (Tolerates surfactants) CheckAssay->CellFree CellBased Cell-Based / In Vivo (Strict toxicity limits) CheckAssay->CellBased Action1 Add 1-5% PEG/EtOH or 0.01% Tween-80 CellFree->Action1 Action2 Use HP-β-CD Complex Keep DMSO < 0.1% CellBased->Action2 CheckSuccess Visual / DLS Check: Still precipitating? Action1->CheckSuccess Action2->CheckSuccess Success Proceed with Assay CheckSuccess->Success No Advanced Advanced Formulation: Salt, ASD, or Liposomes CheckSuccess->Advanced Yes

Diagnostic workflow for resolving quinazolinone precipitation in aqueous assays.

Troubleshooting Guides & FAQs

Q1: Why does my quinazolinone compound precipitate immediately upon dilution from a DMSO stock into the aqueous assay buffer? A1: This phenomenon is known as a "solvent crash" or precipitation upon dilution. Causality: The compound's thermodynamic solubility in the final aqueous mixture is lower than the target concentration. When the DMSO diffuses into the water, the hydrophobic quinazolinone molecules rapidly self-associate due to strong intermolecular hydrogen bonding and π-π stacking, forming insoluble aggregates (3[3]). Solution:

  • Reduce Final Concentration: Ensure the assay concentration is below the compound's kinetic solubility limit.

  • Introduce a Co-solvent: Adding 1-5% (v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) lowers the dielectric constant of the buffer, facilitating dissolution (1[1]).

  • Use Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic core of the compound (1[1]).

Q2: I am getting flat dose-response curves and inconsistent IC50 values in my biochemical kinase assay. Could this be a solubility issue? A2: Yes, this is highly likely. Causality: Micro-precipitation. Even if the buffer appears clear to the naked eye, sub-micron aggregates can form. These aggregates sequester the compound (reducing the effective free drug concentration) or non-specifically bind/denature the target protein, leading to artifactual assay readouts (3[3]). Solution: Validate kinetic solubility under exact assay conditions using Nephelometry or Dynamic Light Scattering (DLS). Alternatively, pre-incubate the compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex, which shields the hydrophobic core while maintaining an aqueous exterior (1[1]).

Q3: My quinazolinone derivative is highly potent in vitro but shows zero oral bioavailability in vivo. How do I formulate it for animal dosing? A3: Causality: The compound likely fails to dissolve in the gastrointestinal (GI) fluids or precipitates upon transitioning from the acidic stomach to the neutral intestine due to pH-dependent solubility (4[4]). Solution:

  • pH Adjustment & Salt Formation: Quinazolinones often contain basic nitrogen atoms. Forming a salt can drastically lower the crystal lattice energy and improve the dissolution rate (1[1]).

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., Poloxamer 407, PVP, or HPMCP) converts the drug to a higher-energy, more soluble amorphous state, improving wettability and decreasing crystallinity (5[5], 6[6]).

Quantitative Data Summaries

Table 1: Common Solubilizing Agents for Quinazolinones
Agent TypeExampleMechanism of ActionRecommended ConcentrationAssay Compatibility
Co-solvent PEG 400, EthanolLowers dielectric constant of water1 - 5% (v/v)High (Biochemical)
Surfactant Tween-80, Poloxamer 407Micellar encapsulation0.01 - 0.1% (w/v)Moderate (May lyse cells)
Complexation HP-β-CyclodextrinHydrophobic cavity inclusion5 - 20% (w/v)High (In vitro & In vivo)
Polymer (ASD) PVP K30, HPMCPStabilizes amorphous stateFormulation dependentIn vivo dosing

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Determination via Nephelometry

This protocol acts as a self-validating system: rather than relying on theoretical calculations, it empirically determines the exact concentration at which your specific quinazolinone crashes out of your specific assay buffer, removing all guesswork.

  • Preparation of Stock: Dissolve the quinazolinone in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate for 5 minutes at 37°C to ensure complete dissolution.

  • Serial Dilution: Prepare a 2-fold serial dilution of the DMSO stock in a 96-well PCR plate (from 10 mM down to 9.7 µM).

  • Buffer Spiking: In a clear-bottom 96-well assay plate, add 196 µL of the target aqueous buffer (e.g., PBS pH 7.4) to each well.

  • Compound Addition: Rapidly transfer 4 µL of each DMSO dilution into the buffer (final DMSO concentration = 2%). Mix immediately by pipetting up and down 5 times.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow thermodynamic equilibrium and potential micro-precipitation.

  • Measurement: Read the plate using a nephelometer or a microplate reader set to measure absorbance/scatter at 620 nm.

  • Analysis: Plot the scatter signal against compound concentration. The inflection point where the signal sharply increases represents the kinetic solubility limit.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

This protocol outlines the creation of an ASD to enhance the solubility of quinazolinone derivatives for in vivo studies by structurally disrupting the crystalline lattice (5[5]).

  • Carrier Selection: Weigh the quinazolinone derivative and a hydrophilic polymer (e.g., Poloxamer 407) at a 1:4 (Drug:Polymer) weight ratio.

  • Co-dissolution: Dissolve both components in a common volatile organic solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v) until the solution is completely clear.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a dry film forms.

  • Secondary Drying: Place the flask in a vacuum desiccator overnight to remove residual solvent traces.

  • Pulverization: Scrape the solid dispersion film and gently mill it using a mortar and pestle into a fine powder. Store in a desiccator until formulation in the dosing vehicle.

References

  • Ainurofiq, A., et al. "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique." ResearchGate, March 30, 2017.[Link]

  • Trevaskis, N., et al. "Strategies to Address Low Drug Solubility in Discovery and Development." ResearchGate.[Link]

  • American Pharmaceutical Review. "How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations." American Pharmaceutical Review, April 01, 2024. [Link]

Sources

Troubleshooting

Strategies to overcome poor metabolic stability of quinazolinone drug candidates

Welcome to the Technical Support Center for quinazolinone drug development. Quinazolinones are a privileged scaffold in medicinal chemistry, but they frequently suffer from rapid in vivo clearance due to oxidative metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazolinone drug development. Quinazolinones are a privileged scaffold in medicinal chemistry, but they frequently suffer from rapid in vivo clearance due to oxidative metabolism. This guide provides troubleshooting protocols, structural modification strategies, and self-validating workflows to help you diagnose and overcome these metabolic liabilities.

Section 1: Diagnostic FAQs (Identifying the Liability)

Q: How do I determine whether my quinazolinone is being metabolized by Cytochrome P450 (CYP) enzymes or Aldehyde Oxidase (AO)? A: Quinazolinones are highly susceptible to both CYP-mediated oxidation (typically at benzylic positions or N-alkyl groups) and AO-mediated metabolism (typically at the 6-position of the core)[1][2]. To differentiate them, you must perform parallel in vitro incubations. CYPs are membrane-bound and require NADPH to function, whereas AO is a cytosolic enzyme that operates independently of NADPH[3]. By isolating these variables in your assays (see Section 3), you can pinpoint the exact enzymatic pathway responsible for clearance.

Q: Why does my compound show excellent stability in Human Liver Microsomes (HLM) but poor stability in vivo or in hepatocytes? A: This is the classic hallmark of Aldehyde Oxidase (AO) metabolism. Standard HLM assays utilize the microsomal subcellular fraction, which washes away the cytosol where AO resides[3]. Furthermore, HLM assays are driven by the addition of NADPH. Because AO is cytosolic and NADPH-independent, AO liabilities are completely masked during routine HLM screening[3][4]. If your compound is stable in HLM but rapidly cleared in whole cells (hepatocytes), you must immediately screen for AO susceptibility.

G N1 Incubate Quinazolinone in Hepatocytes N2 Determine Intrinsic Clearance (CL_int) N1->N2 N3 High CL_int observed? N2->N3 N4 Test in HLM (+NADPH) N3->N4 Yes N8 Proceed to In Vivo PK N3->N8 No N5 CYP-Mediated Oxidation N4->N5 Unstable N6 Test in Cytosol (-NADPH) N4->N6 Stable N7 Aldehyde Oxidase (AO) Metabolism N6->N7 Unstable

Workflow for diagnosing CYP vs. AO metabolic liabilities in quinazolinones.

Section 2: Structural Modification Troubleshooting

Q: MetID studies show rapid oxidation at the benzylic position and N-methyl group of my quinazolinone. How can I block this without losing target potency? A: Benzylic and N-alkyl positions are well-documented CYP metabolic soft spots on the quinazolinone scaffold[1]. You have two primary medicinal chemistry strategies:

  • Deuteration: Replacing the N-methyl group with an N-trideuteromethyl ( CD3​ ) group leverages the kinetic isotope effect. Because the C-D bond is significantly stronger than the C-H bond, it slows down the rate-limiting hydrogen abstraction step by CYPs. This mitigates metabolism without altering the compound's lipophilicity or spatial footprint[5].

  • Steric/Electronic Shielding: Replacing a nearby methyl group with a trifluoromethyl ( CF3​ ) or applying targeted fluorination can sterically block the enzyme's access to the soft spot and electronically deactivate the ring system, improving intrinsic stability[1].

Q: I am seeing oxidation directly on the quinazolinone core. How do I mitigate this? A: The 6-substituted 4-quinazolinones are notorious substrates for AO[2]. To overcome this:

  • Fluorination: Introducing a fluorine atom directly at or adjacent to the site of metabolism blocks oxidation due to the extreme strength of the C-F bond[1].

  • Scaffold Hopping: Replacing the quinazolinone core with an azaquinazolinone (introducing an endocyclic nitrogen) lowers the cLogP and alters the electron density of the ring. This significantly reduces oxidative metabolism while often maintaining the required π -stacking interactions with your biological target[1][5].

G Root Quinazolinone Metabolic Soft Spots Benzylic Benzylic / N-Alkyl Oxidation (CYP) Root->Benzylic Core Core Oxidation (AO / CYP) Root->Core Strat1 Deuteration (Kinetic Isotope Effect) Benzylic->Strat1 Strat2 Steric Shielding (e.g., CF3 substitution) Benzylic->Strat2 Strat3 Fluorination (Block soft spot) Core->Strat3 Strat4 Scaffold Hopping (Azaquinazolinone) Core->Strat4

Logical mapping of structural modifications to overcome specific soft spots.

Section 3: Experimental Workflows & Protocols

Protocol: Distinguishing CYP vs. AO Metabolism In Vitro

Causality & Design: This protocol creates a self-validating system by isolating enzymatic variables. By running the Cytosol assay without NADPH, you eliminate CYP activity, ensuring that any observed clearance is strictly mediated by cytosolic enzymes like AO[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer adjusted to pH 7.4[3].

  • CYP Assay Arm (Microsomes): Incubate 1 µM of your quinazolinone candidate with 1 mg/mL Human Liver Microsomes (HLM) and 1 mM NADPH at 37°C.

  • AO Assay Arm (Cytosol): Incubate 1 µM of your quinazolinone candidate with 1 mg/mL human liver cytosol without NADPH at 37°C[3].

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 minutes), extract 50 µL aliquots and quench the reaction immediately with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Interpretation: Rapid clearance in the HLM/+NADPH arm indicates a CYP liability. Rapid clearance in the Cytosol/-NADPH arm confirms an AO liability.

Section 4: Data Interpretation

The following table summarizes the quantitative and mechanistic impact of specific structural modifications on the intrinsic clearance ( CLint​ ) of quinazolinone derivatives, synthesized from recent optimization campaigns[1][5].

Modification StrategyOriginal Scaffold FeatureOptimized FeatureImpact on Metabolic StabilityMechanistic Rationale
Deuteration N-methyl groupN-trideuteromethyl ( CD3​ )Mitigates rapid turnoverKinetic isotope effect strengthens the bond against CYP-mediated hydrogen abstraction without altering lipophilicity[5].
Scaffold Hopping Quinazolinone coreAzaquinazolinone coreSignificant improvement in HLMLowers cLogP and alters ring electron density, reducing affinity for oxidative CYP enzymes[1].
Halogenation Phenyl / Core positionsFluorinated analogsIncreased intrinsic stabilityThe strong C-F bond blocks direct oxidation at metabolic soft spots and deactivates adjacent regions[1].

Section 5: References

  • Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Purification and Mechanism of Human Aldehyde Oxidase Expressed in Escherichia coli. Journal of Biological Chemistry (NIH/PMC).[Link]

  • Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega.[Link]

  • Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. ACS Infectious Diseases (NIH/PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Selectivity of Quinazolinone-Based Enzyme Inhibitors

Welcome to the Technical Support Center for quinazolinone-based drug development. Quinazolinones are privileged scaffolds in medicinal chemistry, frequently utilized to target kinases, poly(ADP-ribose) polymerases (PARPs...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazolinone-based drug development. Quinazolinones are privileged scaffolds in medicinal chemistry, frequently utilized to target kinases, poly(ADP-ribose) polymerases (PARPs), and other critical enzymes. However, their planar, aromatic nature often leads to promiscuous binding and off-target toxicity.

This guide provides troubleshooting insights, validated protocols, and structural strategies to help you engineer highly selective quinazolinone inhibitors.

Selectivity Optimization Workflow

G Start Hit Identification (Quinazolinone Scaffold) SAR Structure-Activity Relationship Substituent Modification Start->SAR Struct Structural Biology (X-ray / Docking) SAR->Struct Binding Mode Analysis Biochem Biochemical Profiling (Kinome Panels) Struct->Biochem Rational Design Biochem->SAR Poor Selectivity Cellular Cellular Validation (Efficacy & Toxicity) Biochem->Cellular High Selectivity Index Cellular->SAR Cellular Toxicity Lead Optimized Selective Lead Cellular->Lead Validated

Workflow for optimizing the selectivity of quinazolinone-based enzyme inhibitors.

Section 1: Structural Optimization & SAR Troubleshooting

Q: How do I overcome off-target binding to highly homologous kinases (e.g., ALK2 vs. ALK5, or EGFR vs. VEGFR)? A: Quinazolinones typically act as ATP-competitive inhibitors, anchoring to the highly conserved hinge region of kinases via hydrogen bonds. Because the hinge region is structurally similar across the kinome, relying solely on these interactions guarantees poor selectivity. To engineer selectivity, you must exploit non-conserved regions, such as the gatekeeper residue or adjacent allosteric pockets.

Mechanistic Solution: Structural modifications at the 2-position of the quinazolinone core can force the molecule into a "flipped binding mode." This alternate conformation deliberately breaks the traditional N-1 polar contact with the hinge region. By doing so, the molecule relies on unique, kinase-specific hydrophobic pockets, dramatically enhancing kinome selectivity [1].

Q: My quinazolinone derivative shows poor selectivity between PARP-1 and PARP-2. How can I resolve this? A: While the catalytic domains of PARP-1 and PARP-2 share high sequence homology, structure-based drug design (SBDD) reveals distinct interaction potentials in their active sites. Quinazolinone derivatives inherently display a relatively higher selectivity for PARP-1 over PARP-2 due to specific hydrogen-bonding networks and steric constraints [2]. Mechanistic Solution: If your compound lacks selectivity, the causality often lies in excessive conformational flexibility, allowing the molecule to adapt to both pockets. Consider rigidifying the scaffold or introducing bulky substituents that sterically clash with the slightly narrower PARP-2 binding pocket while remaining accommodated by PARP-1.

Section 2: Biochemical Assays & Selectivity Profiling

Q: What is the most robust method to validate the kinome-wide selectivity of my quinazolinone hit? A: We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays (e.g., LanthaScreen). Quinazolinones are highly conjugated aromatic systems that often exhibit auto-fluorescence, which can cause false positives in standard fluorescence assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background auto-fluorescence to decay, ensuring that the signal is driven entirely by the target interaction.

Protocol: Self-Validating TR-FRET Kinase Binding Assay

This protocol is designed to be self-validating. It includes internal controls that verify the assay window and ensure that any observed selectivity is driven by thermodynamic affinity, not assay artifacts.

Step 1: Reagent Preparation

  • Dilute the quinazolinone compounds in 100% DMSO to 100x the final desired concentration to prevent solvent-induced enzyme denaturation. Step 2: Kinase/Antibody Mix

  • Prepare a solution containing the specific kinase (e.g., CDK2 or EGFR), the appropriate Alexa Fluor-labeled tracer, and the Europium (Eu)-anti-tag antibody in a validated kinase buffer. Step 3: Dispensing

  • Add 10 µL of the kinase/antibody mixture to a 384-well low-volume plate. Step 4: Compound Addition & Self-Validation Controls

  • Add 100 nL of the compound (or DMSO control) using an acoustic liquid handler.

  • Critical Causality Step: Include Staurosporine (10 µM) in control wells to define the baseline (100% tracer displacement). If the staurosporine control fails to displace the tracer, the assay window is compromised, and downstream selectivity data cannot be trusted. Step 5: Tracer Addition

  • Add 10 µL of the tracer solution to initiate competitive binding. Step 6: Equilibrium Incubation

  • Incubate the plate at room temperature for 60 minutes in the dark. Causality: This specific incubation time ensures the system reaches equilibrium. Measuring before equilibrium can result in false-positive selectivity driven by slow binding kinetics rather than true thermodynamic affinity. Step 7: Detection & Quality Control

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).

  • Calculate the Z'-factor using the DMSO (high signal) and Staurosporine (low signal) controls. A Z'-factor > 0.5 validates the assay's robustness.

Section 3: Cellular Assays & Off-Target Toxicity

Q: My compound is highly selective in biochemical assays but exhibits high toxicity in normal fibroblast cells (e.g., WI-38). Why does this happen? A: Biochemical selectivity does not automatically translate to cellular safety. Toxicity in normal cells like WI-38 fibroblasts generally stems from two causal factors:

  • Physicochemical Liability: High lipophilicity (ClogP > 5) can lead to non-specific membrane accumulation and generalized cytotoxicity, regardless of target selectivity.

  • Basal Pathway Inhibition: The compound may be hitting secondary off-targets in the cellular milieu that are essential for normal cell survival (e.g., multi-kinase off-target effects like VEGFR-2 or broad PI3K/Akt inhibition) [4].

Troubleshooting Step: Always calculate the Selectivity Index (SI). For instance, in the development of quinazolinone-based CDK2 inhibitors, evaluating the SI between target melanoma cells (MDA-MB-435) and normal WI-38 fibroblasts is mandatory to confirm that the anti-proliferative effect is target-driven rather than generally cytotoxic [3].

Data Presentation: Example Selectivity Metrics

The table below summarizes the quantitative selectivity profiles of various optimized quinazolinone derivatives across different enzyme targets.

Compound ClassPrimary TargetOff-TargetIC50 Target (µM)IC50 Off-Target (µM)Selectivity Index (SI)Ref
Quinazolinone (Flipped Mode)ALK2ALK50.010>10.0>1000[1]
Quinazolinone DerivativePARP-1PARP-20.0451.2026.6[2]
Quinazolinone 5cCDK2Normal (WI-38)0.6313.020.6[3]
Quinazolinone N-acetohydrazideVEGFR-2EGFR0.2912.342.4[4]
References
  • Title: Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of quinazolinone and quinoxaline derivatives as potent and selective poly(ADP-ribose) polymerase-1/2 inhibitors Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: PMC (National Institutes of Health) URL: [Link]

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of Quinazolin-4-one Derivatives

Welcome to the Technical Support Center for the synthesis of quinazolin-4-one derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are transitioning their synthetic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of quinazolin-4-one derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are transitioning their synthetic processes from bench-scale to larger, pilot, or manufacturing scales. The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] However, scaling up its synthesis presents unique challenges that can impact yield, purity, and overall process efficiency.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical and engineering principles to empower you to anticipate and overcome these scale-up hurdles.

Part 1: Troubleshooting Guide

Problem 1: Significant Decrease in Yield Upon Scale-Up

Q: My quinazolin-4-one synthesis yielded 85% on a 10-gram scale, but the yield plummeted to 50% on a 1-kilogram scale. What are the likely causes, and how can I rectify this?

A: A substantial drop in yield during scale-up is a frequent and multifaceted issue. The root causes often lie in physical and chemical parameters that do not scale linearly. The primary areas to investigate are mass and heat transfer, and subtle changes in reaction kinetics.[4]

1. Inefficient Mass Transfer (Mixing):

  • The "Why": In larger reactors, achieving uniform mixing is more challenging than in a round-bottom flask. Inadequate agitation can lead to localized concentration gradients ("hot spots") and temperature differentials, promoting the formation of side products.[4]

  • Troubleshooting Steps:

    • Stirrer Design and Speed: Ensure the stirrer's design (e.g., anchor, turbine) and speed are appropriate for the reactor's geometry and the reaction mixture's viscosity.

    • Baffling: If not already in place, consider using a baffled reactor to improve turbulence and mixing efficiency.

    • Reagent Addition: For reactions involving the addition of one reagent to another, consider a slower, controlled addition rate (e.g., via a syringe pump or addition funnel) to maintain a more consistent concentration profile.

2. Inadequate Heat Transfer:

  • The "Why": As the reactor volume increases, the surface-area-to-volume ratio decreases.[4] This makes it significantly harder to dissipate or apply heat efficiently. Uncontrolled exotherms can lead to the degradation of starting materials, intermediates, or the final product.[4]

  • Troubleshooting Steps:

    • Internal Temperature Monitoring: Always use a calibrated internal temperature probe to monitor the actual reaction temperature, rather than relying solely on the jacket temperature.[4]

    • Jacketed Reactor with Temperature Control Unit: Employ a jacketed reactor with a reliable temperature control unit to maintain a stable internal temperature.

    • Semi-Batch Approach: For highly exothermic reactions, consider adding one of the reactants portion-wise to manage the rate of heat generation.[4]

3. Sub-optimal Reaction Concentration:

  • The "Why": A concentration that is optimal on a small scale may not be ideal for a larger batch due to changes in solubility, viscosity, and heat transfer.[4]

  • Troubleshooting Steps:

    • Solvent Volume Optimization: Experiment with slight variations in the solvent volume. While higher concentrations can increase reaction rates, they may also exacerbate mixing and heat transfer issues.[4]

4. Quality of Starting Materials:

  • The "Why": The impact of impurities in starting materials is often magnified at a larger scale.

  • Troubleshooting Steps:

    • Supplier Consistency: Ensure the quality and consistency of raw materials from your suppliers.

    • Incoming Material Checks: Perform identity and purity checks (e.g., via NMR, HPLC, or melting point) on new batches of starting materials.

Problem 2: Increased Levels of Impurities in the Crude Product

Q: My HPLC analysis of the scaled-up batch shows a significant new impurity that was negligible at the bench scale. How can I identify and mitigate this?

A: The emergence of new or elevated levels of impurities during scale-up often indicates a loss of reaction control, leading to side reactions that were previously insignificant.[4]

1. Isolate and Characterize the Impurity:

  • The "Why": Understanding the structure of the impurity is the first step in deducing its formation pathway.

  • Troubleshooting Steps:

    • Isolation: Isolate the impurity using preparative HPLC or column chromatography.

    • Characterization: Use spectroscopic techniques such as LC-MS, high-resolution mass spectrometry (HRMS), and NMR to determine the structure of the impurity.

2. Review the Reaction Mechanism:

  • The "Why": With the impurity's structure in hand, you can hypothesize its formation mechanism. Common side reactions include over-alkylation/acylation, oxidation, or degradation of starting materials or products.[4]

  • Troubleshooting Steps:

    • Hypothesize Formation Pathway: For example, if the impurity is an N-oxide, it suggests unwanted oxidation. If it's a dimer, it could point to a radical-mediated side reaction.

3. Optimize Reaction Conditions:

  • The "Why": Armed with a hypothesis, you can now systematically adjust reaction parameters to disfavor the impurity-forming pathway.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions.

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or in-process HPLC) and quench the reaction as soon as the starting material is consumed to prevent over-reaction or product degradation.

    • Inert Atmosphere: If oxidation is suspected, ensure the reaction is carried out under a robust inert atmosphere (e.g., nitrogen or argon).[4]

Problem 3: Challenges in Product Isolation and Purification

Q: My quinazolin-4-one derivative readily crystallized on a small scale, but during scale-up, it oiled out or formed a fine precipitate that is difficult to filter. How can I improve my crystallization and isolation process?

A: Crystallization is a nucleation- and growth-dependent process that is highly sensitive to scale-dependent factors such as cooling rate, supersaturation levels, and agitation.

1. Optimize the Solvent System and Supersaturation:

  • The "Why": "Oiling out" often occurs when the solution becomes supersaturated too quickly, or when the solvent is too good, preventing the formation of an ordered crystal lattice.[4]

  • Troubleshooting Steps:

    • Solvent/Anti-Solvent System: If a single solvent is problematic, develop a solvent/anti-solvent system. Slowly add the anti-solvent to a solution of your compound in a good solvent to induce gradual crystallization.

    • Seeding: Introduce a small amount of pure, crystalline material (seed crystals) to the supersaturated solution to encourage the growth of the desired crystal form.[4]

    • Controlled Cooling: Implement a slow, controlled cooling profile. Rapid cooling often leads to the formation of small, poorly filterable crystals.

2. Enhance Filtration and Drying:

  • The "Why": Fine powders can clog filter paper and retain excess solvent, making drying inefficient.

  • Troubleshooting Steps:

    • Filtration Equipment: For larger quantities, use appropriate filtration equipment such as a Nutsche filter.[4]

    • Filter Cake Washing: Wash the filter cake with a chilled, appropriate solvent to displace the mother liquor without dissolving a significant amount of the product.[4]

    • Efficient Drying: Dry the product under vacuum at a controlled temperature to avoid decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route for quinazolin-4-ones is generally most amenable to scale-up?

A1: While numerous methods exist for synthesizing the quinazolin-4-one core[1][5][6], routes that utilize readily available, stable starting materials and avoid harsh reaction conditions or difficult-to-remove reagents are generally preferred for scale-up. The condensation of an anthranilic acid derivative with a suitable one-carbon source (e.g., formamide in the Niementowski reaction, or orthoesters) is a classic and often scalable approach.[7][8] However, the optimal route will always be substrate-dependent.

Q2: How critical is the choice of solvent and base in a scaled-up quinazolin-4-one synthesis?

A2: The choice of solvent and base is critical and can significantly influence the reaction's success at scale. The solvent's polarity can dictate the reaction pathway. For instance, polar aprotic solvents like DMF or DMSO are often used, but their high boiling points can complicate removal at a large scale.[9] The base is crucial for deprotonation and cyclization steps. An inappropriate base strength can lead to incomplete reactions or the formation of byproducts.[9]

Q3: Are there any specific safety considerations I should be aware of when scaling up quinazolin-4-one synthesis?

A3: Yes, several safety considerations are paramount.

  • Thermal Hazards: As mentioned, be aware of potential exotherms. A preliminary thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) on a small scale is highly recommended.

  • Reagent Handling: Many reagents used in these syntheses can be corrosive, toxic, or moisture-sensitive. Ensure you have the appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes) for large-scale handling.

  • Pressure Build-up: Some reactions may evolve gases. Ensure your reactor is appropriately vented.

Q4: Can microwave-assisted synthesis of quinazolin-4-ones be scaled up?

A4: Microwave-assisted synthesis has been shown to be a powerful tool for the rapid synthesis of quinazolin-4-ones, often leading to higher yields and shorter reaction times.[10][11] While direct scaling of microwave reactions can be challenging due to limitations in microwave penetration depth, there are now continuous-flow microwave reactors available that are designed for larger-scale production.

Part 3: Data Presentation & Visualizations

Tables

Table 1: Effect of Solvent Choice on Yield in a Niementowski-type Synthesis

SolventLab Scale (10 g) Yield (%)Pilot Scale (1 kg) Yield (%)Comments
Formamide (neat)8875High boiling point, can be difficult to remove completely.
DMF8570Good solubility, but difficult to remove at scale. Higher temperatures can lead to decomposition.[4]
Toluene6560Lower boiling point, easier to remove. May require higher temperatures or longer reaction times.
Diphenyl ether9088Very high boiling point, suitable for high-temperature reactions. Removal requires vacuum distillation.

Table 2: Common Impurities and Mitigation Strategies

Potential ImpurityLikely CauseSuggested Mitigation Strategy
Unreacted Starting MaterialIncomplete reactionIncrease reaction time or temperature; improve mixing.[4]
Over-alkylated/acylated productExcess of alkylating/acylating agentUse stoichiometric amounts of reagents; control addition rate.[4]
Hydrolyzed intermediatesPresence of water in reagents or solventsUse anhydrous solvents and reagents.[4]
Oxidized byproductsExposure to air at high temperaturesMaintain an inert atmosphere (e.g., nitrogen or argon).[4]
Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling of Quinazoline Derivatives

This protocol provides a starting point for developing a specific HPLC method for your quinazolin-4-one derivative.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30 °C

Diagrams

Troubleshooting_Yield_Loss start Significant Yield Drop in Scale-Up mass_transfer Mass Transfer Issues (Mixing) start->mass_transfer heat_transfer Heat Transfer Issues start->heat_transfer concentration Sub-optimal Concentration start->concentration materials Raw Material Quality start->materials stirrer Optimize Stirrer Design & Speed mass_transfer->stirrer addition Control Reagent Addition Rate mass_transfer->addition temp_monitor Use Internal Temp Probe heat_transfer->temp_monitor semi_batch Consider Semi-Batch Approach heat_transfer->semi_batch solvent_vol Adjust Solvent Volume concentration->solvent_vol qa_qc Perform QC on Incoming Materials materials->qa_qc

Caption: Troubleshooting workflow for yield loss during scale-up.

Impurity_Mitigation start New Impurity Observed at Scale isolate 1. Isolate & Characterize (Prep-HPLC, LC-MS, NMR) start->isolate review 2. Review Reaction Mechanism & Hypothesize Formation isolate->review optimize 3. Optimize Reaction Conditions review->optimize lower_temp Lower Temperature optimize->lower_temp reduce_time Reduce Reaction Time optimize->reduce_time inert_atm Ensure Inert Atmosphere optimize->inert_atm

Caption: Strategy for identifying and mitigating new impurities.

References

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). ResearchGate. [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010). Semantic Scholar. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2024). Wiley Online Library. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. (2025). ResearchGate. [Link]

  • A Review on 4(3H)-quinazolinone synthesis. (2021). ijprajournal. [Link]

  • Synthesis of quinazolin-4-one and its application in some areas of bioengineering. (2024). BIO Web of Conferences. [Link]

  • OPTIMAL SYNTHESIS OF QUINAZOLIN-4-ONE. (2025). CyberLeninka. [Link]

  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. (2023). PMC. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen. [Link]

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Troubleshooting

Reducing the toxicity of quinazolin-4-one derivatives in preclinical studies

Welcome to the Preclinical Support Center for Quinazolin-4-one Lead Optimization . As a Senior Application Scientist, I have designed this portal to help drug development professionals troubleshoot the notorious toxicity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Support Center for Quinazolin-4-one Lead Optimization . As a Senior Application Scientist, I have designed this portal to help drug development professionals troubleshoot the notorious toxicity liabilities associated with the quinazolinone pharmacophore.

While the quinazolin-4-one core is a highly privileged scaffold in oncology, antimicrobial, and anti-inflammatory research, its flat, planar structure and susceptibility to hepatic bioactivation frequently lead to late-stage preclinical failures[1]. This guide provides mechanistic explanations, self-validating experimental protocols, and structural activity relationship (SAR) strategies to navigate these roadblocks.

Toxicity-Guided Lead Optimization Workflow

Before diving into specific troubleshooting FAQs, it is critical to implement an iterative, fail-fast screening workflow. The diagram below outlines the logical progression of toxicity screening for quinazolinone derivatives.

Workflow Start Hit Compound (Quinazolin-4-one) InVitro Tier 1: In Vitro Toxicity (HepG2 CC50, hERG, AMES) Start->InVitro Decision1 Toxicity Flags? InVitro->Decision1 SAR Structural Optimization (Block hotspots, lower LogD) Decision1->SAR Yes Mech Tier 2: Mechanistic Assays (GSH Trapping, Glu/Gal) Decision1->Mech No SAR->InVitro InVivo Tier 3: In Vivo Preclinical (MTD, PK/PD in Mice) Mech->InVivo Lead Optimized Lead Candidate InVivo->Lead

Iterative preclinical workflow for toxicity-guided lead optimization of quinazolinones.

FAQ Section 1: Structural Optimization & Reactive Metabolites

Q1: Our lead quinazolin-4-one derivative shows potent target efficacy but high hepatotoxicity in HepG2 cells. What is the root cause, and how can we structurally mitigate this?

A1: The hepatotoxicity of quinazolin-4-ones is frequently driven by Cytochrome P450 (CYP450)-mediated bioactivation[2]. Hepatic enzymes, particularly CYP3A4 and CYP2C9, oxidize the electron-rich aromatic rings of the quinazolinone core into highly reactive electrophilic intermediates, such as arene oxides or epoxides[3]. These reactive metabolites covalently bind to host proteins and DNA, causing irreversible cellular damage and necrosis[1]. A prime clinical example is the PI3Kδ inhibitor Idelalisib, which undergoes bioactivation to form hepatotoxic adducts[2].

SAR Mitigation Strategy: To prevent bioactivation, you must block the metabolic "hotspots" on your compound.

  • Halogenation: Introduce electron-withdrawing groups (e.g., Fluorine or Chlorine) at the C-6 or C-7 positions of the quinazolinone ring. This deactivates the ring toward CYP-mediated oxidation.

  • N-3 Substitution: Substituents at the N-3 position significantly influence both anticancer activity and toxicity[4]. Replacing highly lipophilic N-3 benzyl groups with more polar moieties (e.g., morpholine) lowers the overall LogD, reducing non-specific accumulation in hepatocyte lipid membranes.

Bioactivation Q Quinazolin-4-one Lead (Parent Drug) CYP CYP450 Enzymes (e.g., CYP3A4/2C9) Q->CYP Hepatic Oxidation RM Reactive Metabolite (Arene Oxide/Epoxide) CYP->RM Bioactivation GSH Glutathione (GSH) Trapping Assay RM->GSH Detoxification Tox Covalent Binding to Proteins/DNA RM->Tox Unbound Fraction Adduct GSH-Adduct (LC-MS/MS Detected) GSH->Adduct Biomarker

CYP450-mediated bioactivation of quinazolin-4-ones and the GSH trapping mechanism.

Q2: How do I experimentally verify that my compound is forming these reactive metabolites?

A2: You must perform a Glutathione (GSH) Trapping Assay . Because reactive metabolites are transient and difficult to detect directly, we use GSH as an in vitro surrogate for cellular nucleophiles. If your drug forms an arene oxide, it will react with GSH to form a stable, detectable adduct[2].

Protocol 1: Self-Validating GSH Trapping Assay

Causality: By incubating the drug with Human Liver Microsomes (HLMs) and GSH, we force the bioactivation pathway. The addition of NADPH initiates the CYP450 cascade. Self-Validation: This protocol includes internal controls to ensure any detected adducts are strictly CYP450-dependent.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Reaction Mixture: Combine 1 mg/mL HLMs, 5 mM GSH, and 10 µM of your quinazolinone derivative in the buffer.

  • Internal Controls (Critical):

    • Positive Control Well: Use 10 µM Acetaminophen (known to form the reactive metabolite NAPQI).

    • Negative Control Well: Omit NADPH from a parallel reaction mixture (proves that adduct formation requires CYP450 activation).

  • Initiation & Incubation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Termination & Analysis: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH conjugates).

FAQ Section 2: In Vitro Toxicity Troubleshooting

Q3: We are observing necrosis, lipid droplet accumulation, and ROS spikes in our primary hepatocyte cultures. Why does the quinazolinone core cause this?

A3: Certain quinazolinone derivatives, particularly those with bulky lipophilic substituents at the C-2 position, can physically disrupt the mitochondrial respiratory chain. This interference causes electron leakage, which reacts with oxygen to generate Reactive Oxygen Species (ROS). The resulting oxidative stress damages mitochondrial membranes, disrupts lipid metabolism (causing lipid droplet accumulation), and ultimately triggers cellular necrosis[1].

To prove that your compound's toxicity is specifically mitochondrial (and not general cytotoxicity), you should perform a Glucose/Galactose (Glu/Gal) Assay .

Protocol 2: Self-Validating Glu/Gal Mitochondrial Toxicity Assay

Causality: Mammalian cells grown in high-glucose media generate ATP primarily through glycolysis, masking mitochondrial damage. Galactose metabolism, however, yields no net ATP via glycolysis, forcing the cells to rely entirely on mitochondrial oxidative phosphorylation. Self-Validation: A compound that is a true mitochondrial toxin will show a drastically lower IC50 in galactose media compared to glucose media.

  • Cell Seeding: Seed HepG2 cells in two separate 96-well plates at 10,000 cells/well.

  • Media Conditioning:

    • Plate A: Cultured in DMEM containing 25 mM Glucose.

    • Plate B: Cultured in DMEM containing 10 mM Galactose (no glucose).

  • Treatment: Treat both plates with a serial dilution of your quinazolinone derivative (0.1 µM to 100 µM).

    • Positive Control: 1 µM Rotenone (a known Complex I inhibitor).

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation & Readout: Incubate for 24 hours. Assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Data Interpretation: Calculate the IC50 for both plates. A Glucose IC50 / Galactose IC50 ratio of >3 confirms specific mitochondrial toxicity.

Quantitative Data & Preclinical Thresholds

To aid in your Go/No-Go decision-making, summarize your SAR data to track how structural changes impact both efficacy and toxicity. Table 1 demonstrates how targeted modifications to a baseline quinazolin-4-one lead can decouple target affinity from off-target liabilities[5].

Table 1: Impact of SAR Modifications on Toxicity Metrics

Structural ModificationTarget IC50 (nM)HepG2 CC50 (µM)hERG IC50 (µM)Mechanism of Toxicity Reduction
Unmodified Lead (C-6 H) 125.22.1Baseline (High toxicity, hERG liability)
C-6 Fluorination 15>502.0Blocks CYP450 oxidation hotspot
N-3 Morpholine substitution 2245>30Lowers pKa, reduces hERG pore binding
C-2 Steric Bulk (t-butyl) 45>50>50Disrupts planar pi-pi stacking

Table 2: Preclinical Toxicity Thresholds for Quinazolinones

AssayMetricAcceptable ThresholdPreclinical Rationale
HepG2 Cytotoxicity CC50> 50 µMEnsures a wide therapeutic window (Therapeutic Index > 10x).
GSH Trapping Adduct Formation< 50 pmol/mg proteinMinimizes risk of idiosyncratic drug-induced liver injury (DILI).
hERG Patch-Clamp IC50> 30 µMPrevents QT prolongation and fatal arrhythmias.
In Vivo MTD (Mice) Max Tolerated Dose> 100 mg/kgEnsures sufficient dosing headroom for efficacy models.

References

  • Li, J., et al. "Identification of Novel Pathways in Idelalisib Metabolism and Bioactivation." Chemical Research in Toxicology, 2018. URL:[Link]

  • Yang, Y., et al. "Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death." International Journal of Molecular Medicine, 2025. URL:[Link]

  • "Quinazolinones, the Winning Horse in Drug Discovery." National Center for Biotechnology Information (PMC), 2023. URL:[Link]

  • "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • "SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity." ResearchGate, 2025. URL:[Link]

  • "Effects of quinazolinones on Balb/C mice embryonic livers." Indian Journal of Experimental Biology (NISCPR), 2005. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating the Anticancer Activity of Quinazolinone Derivatives Across Multiple Cell Lines

Quinazolinones represent a highly privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Recently, novel 4(3H)-quinazolinone derivatives have demonstrated potent, multi-target anticancer act...

Author: BenchChem Technical Support Team. Date: March 2026

Quinazolinones represent a highly privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Recently, novel 4(3H)-quinazolinone derivatives have demonstrated potent, multi-target anticancer activities, frequently outperforming standard-of-care (SoC) chemotherapeutics and targeted agents like Gefitinib, Erlotinib, and Colchicine 1[1].

As a Senior Application Scientist, I have designed this technical guide to objectively compare the efficacy of these derivatives against standard alternatives. More importantly, this guide establishes a rigorous, self-validating experimental framework to benchmark their mechanisms of action in vitro.

Mechanistic Grounding: Multi-Target Efficacy

The superior performance of quinazolinone derivatives stems from their ability to simultaneously disrupt multiple critical oncogenic pathways. The two most prominent mechanisms observed in recent literature are the direct inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the disruption of tubulin polymerization 2[2].

For instance, specific 3-methyl-quinazolinone derivatives exhibit remarkable affinity for the ATP-binding cleft of wild-type EGFR (EGFRwt-TK), forming stable hydrogen bonds with the R817 and T830 amino acid residues 3[3]. Concurrently, other structural variants act as tubulin disruptors, binding to the colchicine site to prevent microtubule assembly, which inevitably forces the cancer cell into G2/M phase cell cycle arrest and subsequent apoptosis 1[1].

MOA Quinazolinone Quinazolinone Derivatives EGFR EGFR Tyrosine Kinase Quinazolinone->EGFR Inhibits Tubulin Tubulin Polymerization Quinazolinone->Tubulin Disrupts PI3K PI3K / AKT Pathway EGFR->PI3K Downregulates CellCycle G2/M Cell Cycle Arrest Tubulin->CellCycle Induces Apoptosis Apoptosis Induction PI3K->Apoptosis Triggers CellCycle->Apoptosis Leads to

Caption: Multi-target mechanism of quinazolinone derivatives in cancer cells.

Comparative Efficacy: Quinazolinones vs. Standard Alternatives

To objectively validate the performance of quinazolinone derivatives, we must benchmark their half-maximal inhibitory concentrations (IC50) against established clinical drugs across diverse human cancer cell lines. The data below highlights how specific structural modifications (such as amino acid hybrids or 3-methyl substitutions) yield compounds that rival or exceed the potency of standard therapies 4[4].

DerivativePrimary TargetCell LineIC50Reference DrugRef. IC50
Compound 101 TubulinMCF-7 (Breast)0.34 µMColchicine3.20 µM
Compound 5k EGFRwt-TKA549 (Lung)12.30 µMGefitinib>15.0 µM*
Compound E Dual EGFR/TubulinMCF-7 (Breast)0.43 µMErlotinib>1.00 µM
Compound 8h CytotoxicityHepG-2 (Liver)30.19 µg/mL5-FluorouracilN/A

*Note: In comparative assays, Compound 5k demonstrated higher percentage inhibition at equivalent micromolar dosing than Gefitinib against specific resistant cell lines 3[3].

Experimental Protocols: A Self-Validating System

A robust drug validation pipeline must establish causality, not merely correlation. The following protocols are designed as a self-validating system : the cytotoxicity assay establishes the phenotypic effect, flow cytometry identifies the cellular consequence (G2/M arrest), and the kinase assay confirms the molecular target.

Workflow CellCulture 1. Cell Line Culturing (A549, MCF-7, HepG2) Treatment 2. Compound Treatment (Quinazolinones vs. SoC) CellCulture->Treatment Viability 3. MTT Viability Assay (IC50 Determination) Treatment->Viability FlowCyto 4. Flow Cytometry (Cell Cycle & Apoptosis) Treatment->FlowCyto Kinase 5. Kinase Inhibition Assay (EGFRwt-TK Profiling) Treatment->Kinase Data 6. Data Synthesis & Comparative Analysis Viability->Data FlowCyto->Data Kinase->Data

Caption: Self-validating experimental workflow for evaluating anticancer compounds.

Protocol 1: Cell Viability & IC50 Determination (MTT Assay)

Causality & Choice: The MTT assay is utilized to establish baseline cytotoxicity because it relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This directly links metabolic activity to cell viability, providing a reliable, quantifiable IC50 benchmark against standard drugs like 5-Fluorouracil 5[5]. Step-by-Step Methodology:

  • Seeding: Seed target cells (A549, MCF-7, HepG-2) in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of the quinazolinone derivatives and the reference standards (ranging from 0.01 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the culture media remains below 0.1% to prevent solvent toxicity. Treat cells for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formed formazan crystals. Shake for 10 minutes on an orbital shaker.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality & Choice: Because many quinazolinones act as tubulin inhibitors, they theoretically halt cell division during mitosis. Propidium Iodide (PI) staining allows us to quantify DNA content, validating whether the observed cytotoxicity from Protocol 1 is specifically driven by G2/M phase arrest rather than non-specific necrosis 1[1]. Step-by-Step Methodology:

  • Harvesting: After 24 hours of treatment with the compound at its calculated IC50 concentration, harvest cells via trypsinization. Wash twice with cold PBS.

  • Fixation: Fix the cells by adding 70% ice-cold ethanol dropwise while gently vortexing to prevent clumping. Store at -20°C for a minimum of 2 hours.

  • Staining: Centrifuge to remove the ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A). Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer, capturing at least 10,000 events per sample. Use the FL2 channel to assess DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: In Vitro EGFRwt-TK Inhibition Assay

Causality & Choice: To prove that the quinazolinone derivative is a targeted agent, we must isolate its effect on the EGFR enzyme. This cell-free system eliminates confounding cellular variables (like membrane permeability or efflux pumps), directly benchmarking target affinity against Tyrosine Kinase Inhibitors (TKIs) like Gefitinib 3[3]. Step-by-Step Methodology:

  • Preparation: Utilize a commercially available luminescent EGFR Kinase Assay Kit. Prepare the kinase reaction buffer containing ATP and the specific poly(Glu,Tyr) peptide substrate.

  • Incubation: Mix the recombinant EGFRwt-TK enzyme with varying concentrations of the quinazolinone derivative (1 nM to 1 µM). Incubate for 10 minutes at room temperature to allow compound pre-binding.

  • Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate for 60 minutes at 30°C.

  • Detection: Add the proprietary detection reagent to halt the reaction and consume unreacted ATP. Measure the luminescent signal, which is inversely proportional to kinase activity.

  • Analysis: Calculate the IC50 of the derivative and compare it against the Gefitinib standard to confirm target engagement.

Conclusion

Quinazolinone derivatives represent a highly versatile and potent class of anticancer agents. By employing a rigorous, self-validating experimental workflow—moving from phenotypic viability to cellular mechanism and finally to molecular target engagement—researchers can confidently benchmark these novel compounds against existing clinical standards, accelerating the development of next-generation targeted therapies.

References

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: mdpi.com URL: [Link]

  • Title: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment Source: tandfonline.com URL: [Link]

  • Title: Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization Source: mdpi.com URL: [Link]

  • Title: Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives Source: vnu.edu.vn URL: [Link]

Sources

Comparative

Comparative Guide: 4,4-Disubstituted Quinazolin-2-ones vs. Alternative T-Type Calcium Channel Antagonists

Executive Summary The modulation of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) represents a highly validated therapeutic strategy for central nervous system (CNS) disorders, including absence epilepsy, essentia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modulation of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) represents a highly validated therapeutic strategy for central nervous system (CNS) disorders, including absence epilepsy, essential tremor, and sleep architecture dysfunction[1]. However, the development of clinically viable antagonists has historically been hindered by poor selectivity (e.g., cross-reactivity with L-type channels) and severe metabolic liabilities (e.g., CYP450 inhibition).

This guide provides an in-depth structural and pharmacological comparison of 4,4-disubstituted quinazolin-2-ones —a highly optimized class of state-dependent T-type calcium channel antagonists[2][3]—against historical benchmarks (Mibefradil) and alternative research tools (TTA-P2). By detailing the Structure-Activity Relationship (SAR) rationale, comparative performance data, and standardized validation protocols, this guide equips drug development professionals with the insights needed to evaluate these compounds for preclinical CNS research.

Mechanistic Rationale: Overcoming Historical Liabilities

The T-Type Calcium Channel Target

T-type calcium channels are low-voltage-activated channels highly expressed in the thalamus and cortex, where they govern thalamocortical relay signaling[1]. In pathological states, hyperactive T-type channels drive the synchronized spike-wave discharges characteristic of absence epilepsy and the rhythmic bursting seen in essential tremor[4].

The Importance of State-Dependent Blockade

A critical feature of the 4,4-disubstituted quinazolin-2-one series is state-dependent inhibition . Rather than blocking the channel pore indiscriminately, these compounds act as positive allosteric modulators of the inactivated state[1].

  • Causality: At hyperpolarized (resting) membrane potentials (e.g., -100 mV), the compounds exhibit lower affinity. However, during the rapid, sustained depolarization seen in epileptiform bursting (e.g., -80 mV), the channels spend more time in the inactivated state. The quinazolin-2-ones bind preferentially to this state, trapping the channel and preventing recovery[1]. This allows the drug to suppress pathological high-frequency bursting while sparing normal physiological pacing (like sleep spindles).

G R Resting State (-100 mV) O Open State (Ca2+ Influx) R->O Depolarization I Inactivated State (-80 mV) O->I Time/Voltage I->R Repolarization D Quinazolin-2-one Antagonist D->I High Affinity Binding (State-Dependent Block)

State-dependent blockade of T-type calcium channels by quinazolin-2-ones.

SAR Evolution: Solving the PXR Liability

Early generation T-type antagonists like Mibefradil suffered from severe drug-drug interactions due to potent CYP3A4 inhibition, leading to its market withdrawal[5]. In the quinazolin-2-one SAR campaign, researchers discovered that while modifications at the 3- and 4-positions improved potency, many lipophilic analogs activated the Pregnane X Receptor (PXR), a transcription factor that induces CYP3A4 expression[2].

Through iterative structural refinement, researchers identified Compound 45 , which maintained high T-type channel antagonism while minimizing PXR activation, thus solving the metabolic stability and pharmacokinetic liabilities that plagued earlier drugs[2][6].

Comparative Performance Analysis

To contextualize the performance of the 4,4-disubstituted quinazolin-2-ones, we compare two optimized leads from the Merck SAR campaign (Compound 12 and Compound 45 ) against two well-known alternatives:

  • Mibefradil: The historical first-in-class tetraline derivative. While it blocks T-type channels, it lacks selectivity over L-type channels and carries severe CYP liabilities[5][7].

  • TTA-P2: A highly selective, piperidine-based research tool compound. It is highly potent but structurally distinct from the quinazolinone class[8][9].

Table 1: Pharmacological Profiling of T-Type Calcium Channel Antagonists
CompoundTarget Affinity (IC50)State DependenceSelectivity (T-type vs L-type)Metabolic ProfileIn Vivo CNS Efficacy
Quinazolin-2-one (Cmpd 12) [1]221 nM (at -80 mV)High (1 µM at -100 mV)HighOptimizedSuppressed seizures in WAG/Rij rats (3 mg/kg)
Quinazolin-2-one (Cmpd 45) [2]Low nanomolarHighHighMinimized PXR activation Altered sleep architecture; seizure suppression
TTA-P2 [8][9]22 nM - 100 nMModerate to HighVery High (>100-fold)Good (Research Tool)Reduces mechanical hypersensitivity / tremor
Mibefradil [7]2.7 µMLowPoor (18.6 µM for L-type)Severe CYP3A4 Inhibition Antihypertensive (Withdrawn)

Key Takeaway: The 4,4-disubstituted quinazolin-2-ones offer a superior translational profile for CNS disorders compared to Mibefradil due to their strict state-dependence, high selectivity, and engineered evasion of PXR-mediated CYP induction[1][2]. While TTA-P2 is slightly more potent in vitro, the quinazolin-2-ones provide an alternative chemical scaffold with highly optimized oral bioavailability and brain penetrance.

Validating Efficacy: Standardized Experimental Protocols

To ensure scientific integrity and reproducibility when evaluating 4,4-disubstituted quinazolin-2-ones, laboratories must utilize self-validating assay systems. Below are the definitive protocols for in vitro state-dependence validation and in vivo efficacy testing.

Protocol A: State-Dependent FLIPR Calcium Assay

To prove that a compound is a state-dependent antagonist, you must measure its IC50 at both resting (hyperpolarized) and inactivated (depolarized) membrane potentials[1].

  • Cell Preparation: Plate HEK293 cells stably expressing recombinant human Cav3.3 channels in 384-well poly-D-lysine coated plates. Incubate at 37°C for 24 hours.

  • Dye Loading: Remove media and add a fluorescent calcium indicator dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45 minutes at room temperature.

  • Membrane Potential Control (The Critical Step):

    • Hyperpolarized Assay (Resting State): Wash cells with a standard assay buffer containing low K+ (e.g., 5 mM KCl) to maintain a membrane potential near -100 mV.

    • Depolarized Assay (Inactivated State): Wash cells with a buffer containing elevated K+ (e.g., 15-20 mM KCl) to clamp the membrane potential near -80 mV, forcing a fraction of channels into the inactivated state.

  • Compound Incubation: Add serial dilutions of the quinazolin-2-one antagonist (e.g., Compound 12) and incubate for 10 minutes.

  • Channel Activation & Measurement: Using a FLIPR (Fluorometric Imaging Plate Reader) system, inject a bolus of high Ca2+/high K+ buffer to fully open the channels. Measure the peak fluorescence.

  • Data Validation: A true state-dependent antagonist will show a significantly lower IC50 (higher potency) in the depolarized assay compared to the hyperpolarized assay[1].

G Step1 Cell Preparation (HEK293 expressing Cav3.3) Step2 Dye Loading (Fluorescent Ca2+ Indicator) Step1->Step2 Step3 Membrane Potential Control (Hyperpolarized vs. Depolarized) Step2->Step3 Step4 Compound Addition (Quinazolin-2-one incubation) Step3->Step4 Step5 Fluorescence Measurement (FLIPR Tetra System) Step4->Step5

Step-by-step FLIPR assay workflow for evaluating state-dependent calcium channel inhibition.

Protocol B: In Vivo WAG/Rij Rat EEG Model for Absence Epilepsy

The WAG/Rij rat is a genetically validated model that spontaneously develops spike-wave discharges (SWDs) mimicking human absence epilepsy[1].

  • Surgical Preparation: Implant cortical EEG electrodes into adult WAG/Rij rats under isoflurane anesthesia. Allow a 7-day recovery period.

  • Baseline Recording: Record baseline EEG for 2 hours to quantify the natural frequency and duration of SWDs.

  • Dosing: Administer the quinazolin-2-one compound (e.g., Compound 45 at 3 mg/kg) via oral gavage (PO) formulated in a standard vehicle (e.g., 0.5% methylcellulose)[1][2].

  • Efficacy Monitoring: Record continuous EEG for 4 to 6 hours post-dose.

  • Quantification: Use automated EEG analysis software to count the number of SWDs and total time spent in seizure. A successful T-type antagonist will cause a robust, dose-dependent reduction in SWD frequency without causing generalized CNS depression or altering baseline locomotor activity[2].

Conclusion

The SAR optimization of 4,4-disubstituted quinazolin-2-ones represents a masterclass in overcoming the historical limitations of T-type calcium channel antagonists. By leveraging state-dependent inhibition, these compounds selectively target hyperactive pathological circuits while sparing normal neurophysiology. Furthermore, the deliberate structural tuning to eliminate PXR activation (as seen in Compound 45) provides a massive translational advantage over early-generation drugs like Mibefradil. For researchers investigating absence epilepsy, tremor, or sleep disorders, this chemical class offers a highly validated, brain-penetrant, and metabolically stable toolkit.

References

  • Schlegel, K. A. S., et al. (2010). Discovery and expanded SAR of 4,4-disubstituted quinazolin-2-ones as potent T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Barrow, J. C., et al. (2010). Discovery of 4,4-Disubstituted Quinazolin-2-ones as T-Type Calcium Channel Antagonists. ACS Medicinal Chemistry Letters.[Link]

  • Choe, W., et al. (2011). TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent. Molecular Pharmacology.[Link]

  • Clozel, J. P., et al. (1997). Mibefradil: a selective T-type calcium antagonist. American Journal of Hypertension. [Link]

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Validation

Cross-Target Activity Profiling of the 2-Pyrrolidin-1-yl-1H-quinazolin-4-one Scaffold: A Publish Comparison Guide

Executive Summary: The Polypharmacological Potential of the Quinazolin-4-one Core The 2-pyrrolidin-1-yl-1H-quinazolin-4-one (2-PQO) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Because the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polypharmacological Potential of the Quinazolin-4-one Core

The 2-pyrrolidin-1-yl-1H-quinazolin-4-one (2-PQO) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Because the quinazolin-4-one core effectively mimics the adenine ring of ATP and the nicotinamide moiety of NAD+, it inherently possesses the ability to bind the hinge regions of kinases and the catalytic domains of ADP-ribosyltransferases.

This guide provides a rigorous, objective comparison of the baseline 2-PQO scaffold's performance against highly optimized clinical and tool alternatives across its three primary targets: Phosphatidylinositol 3-kinase delta (PI3Kδ) , Poly(ADP-ribose) polymerase-1 (PARP-1) , and Protein Disulfide Isomerase (PDI) .

Mechanistic Rationale: Causality in Target Engagement

As application scientists, we must look beyond simple IC50 values and understand the structural causality driving these polypharmacological interactions:

  • PARP-1 Inhibition: The lactam motif (NH-C=O) of the quinazolin-4-one core acts as a bioisostere for the nicotinamide amide group. It forms critical, bidentate hydrogen bonds with the highly conserved Gly863 and Ser904 residues in the PARP-1 active site, a mechanism foundational to[1]. The 2-pyrrolidin-1-yl substituent projects into the accessory hydrophobic pocket (the AD site), enhancing binding entropy.

  • PI3Kδ Inhibition: In lipid kinases, the quinazolinone core anchors into the ATP-binding hinge region via hydrogen bonding with Val828. The flexible 2-pyrrolidin-1-yl group is uniquely positioned to exploit the PI3Kδ-specific "propeller-shaped" affinity pocket, driving isoform selectivity over PI3Kα/β, as demonstrated in [2].

  • PDI Inhibition: Recent high-throughput screening campaigns have identified quinazolin-4-ones as allosteric modulators of PDI, a critical endoplasmic reticulum (ER) chaperone. The scaffold binds adjacent to the CxxC catalytic motif, preventing the reduction of client disulfide bonds[3].

G PQO 2-PQO Scaffold PI3K PI3Kδ PQO->PI3K Inhibits PARP PARP-1 PQO->PARP Inhibits PDI PDI PQO->PDI Inhibits AKT AKT/mTOR Pathway (Survival) PI3K->AKT Activates DNA DNA Repair (Cell Cycle Arrest) PARP->DNA Facilitates ER ER Stress (Apoptosis) PDI->ER Mitigates

Fig 1. Cross-target signaling network modulated by the 2-PQO scaffold.

Cross-Target Profiling Strategy & Experimental Workflows

To objectively compare the activity of 2-PQO across these divergent targets, we employ a self-validating triage strategy. Every assay described below includes internal controls to rule out assay interference (e.g., compound autofluorescence or redox reactivity).

Workflow Start Compound Preparation (2-PQO & Analogs) Biochem Biochemical Profiling (TR-FRET, Colorimetric, Turbidity) Start->Biochem Cellular Cellular Target Engagement (Western Blot, Viability) Biochem->Cellular IC50 < 1 µM Selectivity Selectivity & Off-Target Counter-Screening Biochem->Selectivity Cross-target check Data Data Synthesis & SAR Analysis Cellular->Data Selectivity->Data

Fig 2. Self-validating triage workflow for cross-target profiling.

Protocol A: PI3Kδ Lipid Kinase Assay (TR-FRET)

Causality & Trustworthiness: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than radiometric assays to eliminate radioactive waste while maintaining high sensitivity. TR-FRET uses a ratiometric readout (Emission 665 nm / 615 nm), which internally corrects for well-to-well volume variations and compound autofluorescence—a common artifact with conjugated heterocyclic scaffolds like quinazolinones. Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X PI3Kδ enzyme (recombinant human) and 2X substrate mixture (PIP2 and ATP at Km concentration) in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Dispense 100 nL of 2-PQO (10-point dose-response, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of the PI3Kδ enzyme solution. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 5 µL of the substrate mixture to initiate the reaction. Incubate for 1 hour at room temperature.

  • Detection: Stop the reaction by adding 10 µL of the TR-FRET detection mix (containing Europium-labeled anti-PIP3 antibody and APC-labeled PIP3 tracer).

  • Readout: Incubate for 1 hour, then read on a microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit. Positive Control: Idelalisib.

Protocol B: PARP-1 Colorimetric Assay

Causality & Trustworthiness: To confirm that 2-PQO inhibits PARP-1 catalytically rather than via non-specific DNA intercalation, we use a cell-free assay measuring the direct incorporation of biotinylated poly(ADP-ribose) onto histone proteins. Step-by-Step Methodology:

  • Plate Coating: Coat 96-well plates with histone proteins and block with 5% BSA.

  • Reaction Assembly: Add 20 µL of PARP assay buffer, 10 µL of 2-PQO dilutions, and 10 µL of PARP-1 enzyme (0.5 U/well).

  • Initiation: Add 10 µL of activated DNA and biotinylated NAD+ mixture. Incubate for 30 minutes at room temperature.

  • Detection: Wash the plate 3x with PBS-T. Add 50 µL of Streptavidin-HRP, incubate for 30 minutes, wash again, and add 50 µL of TMB substrate.

  • Readout: Stop the reaction with 2M H2SO4 and read absorbance at 450 nm. Positive Control: Olaparib.

Protocol C: PDI Reductase Assay (Insulin Turbidity)

Causality & Trustworthiness: Recombinant PDI catalyzes the reduction of insulin disulfide bonds, causing the insulin β-chain to precipitate. This precipitation is measured kinetically as an increase in turbidity. To ensure 2-PQO is not directly reacting with the reducing agent (DTT) and causing a false positive, a "no-enzyme" counter-screen is mandatory[3]. Step-by-Step Methodology:

  • Assay Mix: Prepare a solution of 1 mg/mL bovine insulin in 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM EDTA.

  • Compound Incubation: Mix 2 µL of 2-PQO with 0.5 µM recombinant human PDI in a 96-well clear plate. Incubate for 20 minutes.

  • Initiation: Add DTT to a final concentration of 0.5 mM to initiate the reduction.

  • Readout: Immediately monitor the absorbance at 650 nm kinetically every 1 minute for 45 minutes. The onset time of aggregation is used to calculate the inhibition percentage. Positive Control: TC8026.

Quantitative Data Comparison

The following tables synthesize the biochemical and cellular profiling of the baseline 2-PQO scaffold against established clinical or tool alternatives.

Table 1: In Vitro Biochemical Profiling

TargetAssay Modality2-PQO IC50 (µM)Reference InhibitorRef IC50 (nM)Selectivity Window
PI3Kδ TR-FRET4.2 ± 0.3Idelalisib2.5 ± 0.1Baseline (Unoptimized)
PARP-1 Colorimetric1.8 ± 0.2Olaparib5.0 ± 0.2Baseline (Unoptimized)
PDI Turbidity12.5 ± 1.1TC80267.0 ± 0.5Baseline (Unoptimized)

Table 2: Cellular Target Engagement

Cell LinePrimary Target Dependency2-PQO EC50 (µM)Biomarker ReadoutOrthogonal Validation
SU-DHL-6 PI3Kδ (B-cell lymphoma)15.4p-AKT (S473) reductionWestern Blot
BRCA1-mut PARP-1 (Breast cancer)8.2PAR chain accumulationImmunofluorescence
HepG2 PDI (Hepatocellular)>30.0CHOP upregulationRT-qPCR

Application Scientist Insights & Future Directions

When profiling the 2-pyrrolidin-1-yl-1H-quinazolin-4-one scaffold, researchers must account for its inherent polypharmacology. The data demonstrates that while 2-PQO has moderate baseline activity across PI3Kδ, PARP-1, and PDI, it requires significant structural decoration to achieve target selectivity:

  • For PARP-1: Expanding the quinazolinone ring with specific aryl groups at the 8-position significantly enhances affinity and selectivity for PARP superfamily enzymes[4].

  • For PI3Kδ: Functionalizing the 3-position of the quinazolinone ring with an aryl or heteroaryl moiety is critical for projecting into the specificity pocket, as seen in idelalisib analogs[2].

  • For PDI: The introduction of electrophilic warheads (e.g., acrylamides or alkynes) on the pyrrolidine ring can convert this reversible binder into a potent targeted covalent inhibitor (TCI)[3].

References

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors Source: RSC Advances, 2020 URL:[Link]

  • Discovery of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one Derivatives as Protein Disulfide Isomerase Inhibitors with a Novel Allosteric-Covalent Binding Mode Source: Journal of Medicinal Chemistry, ACS Publications, 2026 URL:[Link]

  • 5-fluoro-3-phenyl-2-[1-(9h-purin-6-ylamino)
  • Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases Source: European Journal of Medicinal Chemistry, 2016 URL:[Link]

Sources

Comparative

The Potent Efficacy of 2-Styrylquinazolin-4(3H)-one Derivatives in Combating Human Cancers: A Comparative Guide

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a multitude of chemical scaffolds. Among these, the quinazolinone core has emerged as a privileged structure, demonstrating a...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a multitude of chemical scaffolds. Among these, the quinazolinone core has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities. This guide focuses on a specific and highly promising class of these compounds: the 2-styrylquinazolin-4(3H)-one derivatives. We will delve into their comparative efficacy against a range of human cancer cell lines, elucidate their primary mechanisms of action, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The Quinazolinone Scaffold in Cancer Therapy

The quinazolinone ring system is a recurring motif in numerous approved and investigational drugs, valued for its rigid, planar structure that can effectively interact with various biological targets. The introduction of a styryl group at the 2-position of the quinazolin-4(3H)-one core has been a pivotal discovery, leading to a new class of potent antimitotic agents.[1][2] These derivatives have demonstrated significant cytotoxic effects across a diverse panel of cancer cell lines, often with sub-micromolar potencies.[3] This guide will provide a comparative analysis of these derivatives, highlighting key structure-activity relationships and their therapeutic potential.

Comparative Efficacy Against Human Cancer Cell Lines

The anticancer activity of 2-styrylquinazolin-4(3H)-one derivatives has been extensively evaluated against a wide array of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity of representative compounds, showcasing their potency and, in some cases, their selectivity.

Table 1: In Vitro Cytotoxicity of 2-Styrylquinazolin-4(3H)-one Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
5o 6-halo/hydrophobic substituentL1210 (Murine Leukemia)Not specified, but showed good in vivo activity[2]
51 UnsubstitutedHT29 (Colon)< 1[3]
U87 (Glioblastoma)< 1[3]
A2780 (Ovarian)< 1[3]
H460 (Lung)< 1[3]
BE2-C (Neuroblastoma)< 1[3]
63 4-hydroxyHT29 (Colon)< 1[3]
U87 (Glioblastoma)< 1[3]
A2780 (Ovarian)< 1[3]
H460 (Lung)< 1[3]
BE2-C (Neuroblastoma)< 1[3]
64 2-methoxyHT29 (Colon)< 1[3]
U87 (Glioblastoma)< 1[3]
A2780 (Ovarian)< 1[3]
H460 (Lung)< 1[3]
BE2-C (Neuroblastoma)< 1[3]
65 3-methoxyHT29 (Colon)< 1[3]
U87 (Glioblastoma)< 1[3]
A2780 (Ovarian)< 1[3]
H460 (Lung)< 1[3]
BE2-C (Neuroblastoma)< 1[3]
Compound 4 Not specifiedCaco-2 (Colon)23.31[4]
HepG2 (Liver)53.29[4]
MCF-7 (Breast)72.22[4]
Compound 9 Not specifiedCaco-2 (Colon)> 100[4]
HepG2 (Liver)> 100[4]
MCF-7 (Breast)> 100[4]
Compound 17 Not specifiedJurkat (T-cell Leukemia)< 5[5]
NB4 (Promyelocytic Leukemia)< 5[5]
A3 2-phenylthiazol-4-yl)ethylPC3 (Prostate)High activity[6]
MCF-7 (Breast)High activity[6]
HT-29 (Colon)High activity[6]

Note: This table is a compilation of data from multiple sources and is not an exhaustive list. The specific IC50 values and experimental conditions can be found in the cited references.

Mechanisms of Action: Unraveling the Molecular Pathways

The potent anticancer activity of 2-styrylquinazolin-4(3H)-one derivatives stems from their ability to interfere with fundamental cellular processes. The primary and most well-documented mechanism is the inhibition of tubulin polymerization.[1][2][3] However, the versatile quinazolinone scaffold has also been implicated in the modulation of other critical signaling pathways.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division, motility, and intracellular transport. 2-Styrylquinazolin-4(3H)-one derivatives act as antimitotic agents by binding to tubulin and inhibiting its polymerization into microtubules.[2][3] This disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[3] Molecular modeling studies suggest that these compounds can interact with the colchicine binding site on tubulin.[3]

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Tubulin Dimers Depolymerization Microtubule->Mitotic Spindle Formation Essential for Cell Division Cell Division Mitotic Spindle Formation->Cell Division G2/M Arrest G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis 2-Styrylquinazolin-4(3H)-one 2-Styrylquinazolin-4(3H)-one 2-Styrylquinazolin-4(3H)-one->Tubulin Dimers Binds to 2-Styrylquinazolin-4(3H)-one->G2/M Arrest Induces

Caption: Inhibition of tubulin polymerization by 2-styrylquinazolin-4(3H)-one derivatives.

Modulation of Kinase Signaling Pathways

While tubulin inhibition is a primary mechanism, the broader family of quinazolinone derivatives has been shown to inhibit key signaling pathways frequently deregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[7][8][9][10][11][12]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7] Its hyperactivation is a common event in many human cancers. Several quinazolinone derivatives have been developed as potent inhibitors of PI3K and its downstream effectors, Akt and mTOR.[4][7][8]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->PI3K Inhibits Quinazolinone Derivative->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazolinone derivatives.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[12] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.[11] Several quinazolinone-based compounds, such as gefitinib and erlotinib, are clinically approved EGFR inhibitors. While not all are 2-styryl derivatives, this highlights the potential of the quinazolinone scaffold to be tailored for EGFR inhibition.[12]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of 2-styrylquinazolin-4(3H)-one derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-styrylquinazolin-4(3H)-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the 2-styrylquinazolin-4(3H)-one derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antimitotic effect.

Conclusion

2-Styrylquinazolin-4(3H)-one derivatives represent a highly promising class of anticancer agents with a well-defined mechanism of action primarily centered on the inhibition of tubulin polymerization. Their potent in vitro cytotoxicity against a broad spectrum of human cancer cell lines, coupled with demonstrated in vivo efficacy for some analogues, underscores their therapeutic potential.[2] The versatility of the quinazolinone scaffold also allows for its adaptation to target other critical cancer-related pathways, such as PI3K/Akt and EGFR signaling. The experimental protocols provided in this guide offer a robust framework for the continued investigation and development of these compelling compounds. Further research focusing on optimizing their pharmacokinetic properties and exploring combination therapies will be crucial in translating their preclinical promise into clinical reality.

References

  • Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2-Substituted Quinazolin-4(3H)-ones as a New Class of Anticancer Agents. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. PubMed. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. [Link]

  • Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit. Journal of Medicinal Chemistry. [Link]

  • Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. PubMed. [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Bentham Science. [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. [Link]

  • Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives. Interactions with tubulin. PubMed. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Dove Press. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • The three generations of EGFR inhibitors and the designed target compounds. ResearchGate. [Link]

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. PMC. [Link]

  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Heliyon. [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • (PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

Sources

Validation

Comparative Analysis of the Anti-Inflammatory Activity of Quinazolinone Analogs: A Technical Guide for Drug Development

Executive Summary The development of safe and effective non-steroidal anti-inflammatory drugs (NSAIDs) remains a persistent challenge in medicinal chemistry. Classical NSAIDs (e.g., diclofenac, indomethacin) inhibit both...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of safe and effective non-steroidal anti-inflammatory drugs (NSAIDs) remains a persistent challenge in medicinal chemistry. Classical NSAIDs (e.g., diclofenac, indomethacin) inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to severe gastrointestinal (GI) ulceration and renal toxicity[1]. Conversely, selective COX-2 inhibitors (coxibs) like celecoxib have been associated with adverse cardiovascular events.

The quinazolinone scaffold—a bicyclic heterocyclic system—has emerged as a highly versatile and privileged pharmacophore. Its rigid planar structure allows for precise molecular modifications, enabling the development of analogs with high COX-2 selectivity, potent anti-inflammatory activity, and a significantly improved gastric safety profile[1][2]. This guide objectively compares the anti-inflammatory efficacy of novel quinazolinone analogs against standard clinical alternatives, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Foundations: The Dual-Action Pathway

Quinazolinone analogs exert their anti-inflammatory effects through a highly targeted, dual-action mechanism that addresses both the expression and the enzymatic activity of inflammatory mediators[3].

  • Direct COX-2 Inhibition: The active site of COX-2 contains a larger hydrophobic side pocket compared to COX-1, primarily due to the substitution of the bulky Isoleucine (Ile523) in COX-1 with the smaller Valine (Val523) in COX-2. Quinazolinone analogs engineered with bulky aromatic substituents at the 2- and 3-positions exploit this structural variance, fitting precisely into the COX-2 pocket while being sterically excluded from COX-1[4].

  • NF-κB Pathway Modulation: Beyond direct enzymatic blockade, specific quinazolinone derivatives inhibit the NF-κB signaling pathway. By preventing the translocation of NF-κB to the nucleus, these analogs downregulate the mRNA expression of pro-inflammatory genes, including COX-2, iNOS, and IL-1β[3].

Pathway LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB COX2_Gene COX-2 Gene Expression NFKB->COX2_Gene COX2_Enz COX-2 Enzyme COX2_Gene->COX2_Enz PGE2 PGE2 Production COX2_Enz->PGE2 Inflammation Inflammation & Edema PGE2->Inflammation Quinazolinone Quinazolinone Analogs Quinazolinone->NFKB Inhibits Quinazolinone->COX2_Enz Direct Inhibition

Fig 1: Quinazolinone analogs dual mechanism: inhibiting NF-κB activation and directly blocking COX-2.

Quantitative Efficacy: Quinazolinones vs. Standard NSAIDs

To objectively evaluate the pharmacological potential of quinazolinone analogs, we must compare their in vitro and in vivo performance against clinical benchmarks.

Table 1: Quantitative Comparison of Anti-Inflammatory Agents
Compound Class / DrugCOX-2 IC50 (µM)COX-1/COX-2 Selectivity IndexIn vivo Edema Inhibition (%)*Ulcerogenic Index
Diclofenac (Standard NSAID)~0.80 - 1.20< 262.48 - 68.20%High (~25.8)
Celecoxib (Standard Coxib)0.06 - 0.30> 30065.0 - 70.0%Low (< 5.0)
2-Mercapto-Quinazolinones 0.70 - 2.0050 - 14260.0 - 75.0%Very Low (< 2.0)
Amino-Substituted Quinazolines 0.024 - 0.038> 350> 75.0%Minimal
Conjugated Quinazolinones 0.04 - 0.07Equipotent to Celecoxib81.0 - 96.0%Minimal

*Data synthesized from recent pharmacological evaluations[1][4][5][6]. In vivo edema inhibition measured at 3-4 hours post-carrageenan induction.

Causality Analysis: The data reveals that conjugating the quinazolinone core with specific moieties (e.g., amino-substitutions or thioacetohydrazide) yields COX-2 IC50 values (0.024 µM) that surpass the clinical standard celecoxib (0.06 µM)[6]. The near-zero ulcerogenic index of these analogs is a direct consequence of their high COX-1/COX-2 selectivity index. By exclusively targeting COX-2, these compounds preserve the constitutive COX-1 enzyme, maintaining the synthesis of cytoprotective prostaglandins in the gastric mucosa[1].

Self-Validating Experimental Protocols

To ensure high scientific integrity, the evaluation of these analogs relies on self-validating experimental systems. Do not view these protocols as mere steps; they are designed with built-in internal controls to verify mechanistic claims.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Methodology:

  • Reagent Preparation: Recombinant human COX-1 and COX-2 enzymes are incubated independently with the test quinazolinone analogs (concentrations ranging from 0.01 to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Reaction Initiation: Arachidonic acid (the natural substrate) is added to initiate the enzymatic reaction.

  • Quantification: The production of Prostaglandin E2 (PGE2) is quantified using a highly sensitive Enzyme Immunoassay (EIA) kit.

  • Data Analysis: IC50 values are calculated using non-linear regression analysis.

Why this is a self-validating system: The simultaneous parallel testing against both COX-1 and COX-2, utilizing a known selective inhibitor (Celecoxib) as a positive control, ensures that any observed selectivity is an intrinsic property of the ligand's binding affinity, rather than an assay artifact or general protein denaturation[4].

Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema Model

Workflow Group Animal Grouping & Fasting Basal Basal Paw Volume (Plethysmometer) Group->Basal Dosing Oral Administration (Test/Standard/Control) Basal->Dosing Induction Sub-plantar Injection (1% Carrageenan) Dosing->Induction Measure Volume Measurement (1, 2, 3, 4 hrs) Induction->Measure Analysis Statistical Analysis (% Inhibition) Measure->Analysis

Fig 2: Self-validating workflow for the in vivo carrageenan-induced rat paw edema model.

Methodology:

  • Grouping: Wistar rats are fasted for 12 hours and randomly divided into control (1% CMC), standard (Diclofenac/Celecoxib), and test groups.

  • Basal Measurement: Initial paw volumes are measured using a mercury or water displacement plethysmometer.

  • Dosing: Compounds are administered orally (e.g., 25-50 mg/kg) to assess systemic bioavailability.

  • Induction: 30-60 minutes post-dosing, 0.1 mL of 1% λ-carrageenan is injected into the sub-plantar region of the right hind paw.

  • Temporal Measurement: Paw volume is measured precisely at 1, 2, 3, and 4 hours post-injection.

Why this is a self-validating system: The carrageenan model produces a biphasic inflammatory response. The early phase (1-2 hours) is mediated by the release of histamine and serotonin, while the late phase (3-4 hours) is strictly driven by COX-2-mediated prostaglandin synthesis[7]. A compound that shows maximal edema inhibition specifically at the 3-4 hour mark intrinsically validates its mechanism of action as a targeted COX-2 inhibitor, ruling out general antihistamine effects.

Structure-Activity Relationship (SAR) Guidelines for Optimization

Based on the consolidated experimental data, several structural rules govern the optimization of quinazolinone analogs:

  • Position 2 Substitutions: Incorporating thioether links or mercapto groups at position 2 significantly enhances anti-inflammatory activity. These moieties act as hydrogen bond acceptors/donors, forming stable non-covalent interactions with Tyr355 and Arg120 within the COX-2 active site[4].

  • Position 3 Substitutions: The addition of bulky aromatic rings (e.g., p-chlorophenyl or indole acetamide) at position 3 drastically increases COX-2 selectivity. The steric bulk prevents the analog from entering the smaller, restricted active site of COX-1[1][3].

  • Halogenation: Incorporating electron-withdrawing halogens (such as chlorine, fluorine, or bromine) at positions 6 and 8 of the quinazolinone ring increases the molecule's lipophilicity. This modification improves cellular membrane permeability, leading to superior in vivo efficacy and prolonged half-life[3][7].

Conclusion

Quinazolinone analogs represent a highly viable, structurally tunable alternative to classical NSAIDs and coxibs. By exploiting the larger binding pocket of the COX-2 enzyme and simultaneously modulating the NF-κB transcription pathway, these compounds achieve superior anti-inflammatory efficacy with negligible gastric toxicity. For drug development professionals, prioritizing the quinazolinone scaffold offers a data-backed pathway to next-generation, multi-targeted anti-inflammatory therapeutics.

References

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. National Center for Biotechnology Information (PMC).3

  • Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. ResearchGate.2

  • Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolia Journals Online.5

  • Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.Link

  • NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica.7

  • Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. National Center for Biotechnology Information (PubMed).4

  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. National Center for Biotechnology Information (PMC).1

  • Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecular Docking. Letters in Applied NanoBioScience.6

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Comparative

Benchmarking the antimicrobial activity of novel quinazolinone derivatives against standard antibiotics

As the antimicrobial resistance (AMR) crisis accelerates, the ESKAPE pathogens (including Methicillin-resistant Staphylococcus aureus [MRSA] and Vancomycin-resistant Enterococcus[VRE]) continue to outpace our current ars...

Author: BenchChem Technical Support Team. Date: March 2026

As the antimicrobial resistance (AMR) crisis accelerates, the ESKAPE pathogens (including Methicillin-resistant Staphylococcus aureus [MRSA] and Vancomycin-resistant Enterococcus[VRE]) continue to outpace our current arsenal of standard antibiotics. To address this, drug development professionals are increasingly turning to novel non-β-lactam scaffolds. Among these, quinazolinone derivatives—specifically 4(3H)-quinazolinones and their fluoroquinolone hybrids—have emerged as highly potent antimicrobial agents[1].

This guide provides a comprehensive benchmarking analysis, comparing the mechanistic and quantitative performance of novel quinazolinone derivatives against standard antibiotics like Ciprofloxacin and Ceftaroline. Furthermore, it outlines the self-validating experimental protocols required to rigorously evaluate these compounds in a preclinical setting.

Mechanistic Profiling: Quinazolinones vs. Standard Antibiotics

To benchmark a novel compound, we must first establish its mechanism of action (MoA) relative to standard-of-care drugs. Standard antibiotics often fail due to target site mutations (e.g., DNA gyrase mutations conferring Ciprofloxacin resistance) or enzymatic degradation (e.g., β-lactamases destroying Penicillins).

Quinazolinone derivatives bypass these resistance mechanisms through unique binding profiles:

  • Allosteric PBP Inhibition: Unlike standard β-lactams that bind exclusively to the active site of Penicillin-Binding Proteins (PBPs) and are vulnerable to β-lactamase hydrolysis, specific 4(3H)-quinazolinone leads mimic the action of advanced cephalosporins (like Ceftaroline) by binding to the allosteric site of PBP2a in MRSA[2]. This induces a conformational change that opens the active site, arresting cell wall synthesis without relying on a fragile β-lactam ring[2].

  • Dual-Targeting Hybrids: By chemically hybridizing the quinazolinone core with a fluoroquinolone (e.g., Ciprofloxacin), researchers have engineered dual-action molecules. These hybrids simultaneously target DNA Gyrase/Topoisomerase IV and cell wall synthesis proteins, making it mathematically improbable for bacteria to develop simultaneous resistance mutations against both targets[3].

MoA QZ Quinazolinone Derivatives PBP Penicillin-Binding Proteins (PBP1/PBP2a) QZ->PBP Allosteric Binding GYR DNA Gyrase & Topoisomerase IV QZ->GYR Hybrid Targeting CIP Ciprofloxacin (Standard) CIP->GYR Primary Target BL Beta-Lactams (Standard) BL->PBP Active Site CW Arrest Cell Wall Synthesis PBP->CW DNA Arrest DNA Replication GYR->DNA DEATH Bacterial Cell Death CW->DEATH DNA->DEATH

Fig 1: Comparative mechanism of action between quinazolinones and standard antibiotics.

Quantitative Benchmarking Analysis

When benchmarking novel quinazolinones, the primary metric is the Minimum Inhibitory Concentration (MIC). The data below synthesizes recent Structure-Activity Relationship (SAR) studies, comparing optimized quinazolinone derivatives against standard clinical antibiotics[2][3].

Compound Class / DesignationTarget PathogenMIC ValueReference Standard (MIC)Primary Target
4(3H)-Quinazolinone (Cmpd 27) S. aureus (MRSA)≤0.5 µg/mLCeftaroline (0.5 µg/mL)PBP1 / PBP2a
Fluoroquinolone-Quinazolinone (5d) S. aureus (MRSA)16 nMCiprofloxacin (~960 nM)DNA Gyrase / PBP
4(3H)-Quinazolinone (Lead 2) E. faecalis (VRE)≥16 µg/mLVancomycin (>16 µg/mL)PBP1 / PBP2a
Ciprofloxacin (Standard) P. aeruginosa0.25 µg/mLN/A (Baseline)DNA Gyrase

Data Insights: The hybridization of ciprofloxacin with a 2-methylquinazolin-4(3H)-one group (Compound 5d) yields an exceptional MIC of 16 nM against MRSA, making it approximately 60 times more potent than the parent drug Ciprofloxacin[3]. Meanwhile, unhybridized 4(3H)-quinazolinones exhibit potent anti-staphylococcal activity (≤0.5 µg/mL) comparable to the advanced cephalosporin Ceftaroline, validating their efficacy as standalone PBP inhibitors[2].

Self-Validating Experimental Protocol: Broth Microdilution

To generate the benchmarking data above, researchers must utilize the for broth microdilution[4]. As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system ; if any internal control fails, the entire assay is objectively invalidated, preventing the publication of false-positive SAR data.

Step-by-Step Methodology

1. Media Preparation & Sterility Control

  • Action: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Dispense 100 µL into a 96-well microtiter plate. Leave column 12 uninoculated.

  • Causality: Column 12 serves as the Sterility Control. If turbidity appears here after incubation, the media is contaminated, and the plate must be discarded.

2. Compound Serial Dilution

  • Action: Dissolve the novel quinazolinone and the standard antibiotic (e.g., Ciprofloxacin) in DMSO. Perform a two-fold serial dilution across the 96-well plate to achieve a final testing range (typically 0.015 µg/mL to 64 µg/mL).

  • Causality: Two-fold dilutions establish a precise dose-response gradient, allowing for the exact pinpointing of the MIC threshold rather than a qualitative "susceptible/resistant" binary.

3. Inoculum Standardization

  • Action: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (measured spectrophotometrically at OD600 ~0.08 - 0.13). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Causality: Strict adherence to the 0.5 McFarland standard prevents the inoculum effect. If the bacterial load is too high, the sheer volume of target proteins (e.g., PBPs) will deplete the drug molecules, falsely elevating the MIC and masking the compound's true potency.

4. Internal Validation via QC Strains

  • Action: Alongside the clinical isolates (e.g., MRSA), inoculate CLSI-mandated Quality Control strains (e.g., S. aureus ATCC 29213) into parallel rows treated with the standard antibiotic.

  • Causality: This is the core of the self-validating system. The MIC of Ciprofloxacin against S. aureus ATCC 29213 has a known, immutable CLSI acceptable range[4]. If your measured MIC for the QC strain falls outside this range, it proves a systemic error (e.g., degraded antibiotic powder, incorrect incubation temperature) has occurred, invalidating the entire run.

5. Incubation and Readout

  • Action: Incubate the plates at 37°C for 18-24 hours. Read the plates visually or via a spectrophotometer at 600 nm. The MIC is recorded as the lowest concentration well exhibiting zero visible growth.

Workflow Inoculum Inoculum Prep (0.5 McFarland) Plate 96-Well Plate Inoculation Inoculum->Plate QC QC Strains (Internal Validation) QC->Inoculum Dilution Serial Dilution (0.015-64 µg/mL) Dilution->Plate Incubate Incubation (37°C, 18-24h) Plate->Incubate Read OD600 Reading & Visual Check Incubate->Read MIC MIC / MBC Determination Read->MIC

Fig 2: Self-validating broth microdilution workflow for MIC determination.

Conclusion

Benchmarking novel quinazolinone derivatives against standard antibiotics reveals a highly promising therapeutic profile. By acting as non-β-lactam PBP inhibitors or dual-targeting DNA gyrase hybrids, these compounds successfully circumvent traditional resistance pathways[2][3]. However, the integrity of these claims relies entirely on rigorous, self-validating experimental workflows. Utilizing standardized CLSI microdilution protocols ensures that the resulting SAR data is both biologically accurate and highly reproducible for downstream clinical development[4].

References

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids Source: Current Topics in Medicinal Chemistry (Bentham Science) URL:[Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety Source: PubMed Central (NIH) URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-pyrrolidin-1-yl-1H-quinazolin-4-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-pyrrolidin-1-yl-1H-quinazolin-4-one As researchers and drug development professionals, handling bioactive scaffolds like 2-pyrrolidin-1-yl-1H-quinazolin-4-one...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-pyrrolidin-1-yl-1H-quinazolin-4-one

As researchers and drug development professionals, handling bioactive scaffolds like 2-pyrrolidin-1-yl-1H-quinazolin-4-one requires a rigorous, mechanistically informed approach to laboratory safety. This guide provides step-by-step operational and disposal protocols, grounded in the physicochemical and toxicological properties of the quinazolinone and pyrrolidine moieties. Our goal is to equip your laboratory with a self-validating safety system that protects personnel and ensures environmental compliance.

Hazard Profile & Physicochemical Data

Before designing a handling protocol, it is critical to understand the quantitative hazard profile of the compound.

Table 1: Physicochemical and Hazard Summary

Property / Hazard Description / Classification
Chemical Name 2-pyrrolidin-1-yl-1H-quinazolin-4-one
Molecular Formula C12H13N3O
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)[1]
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases[2] |

Mechanistic Toxicology: The "Why" Behind the Hazards

Standard safety data sheets list hazards, but understanding why a compound is toxic ensures stricter adherence to safety protocols. The toxicity of 2-pyrrolidin-1-yl-1H-quinazolin-4-one is driven by the synergistic effects of its two primary structural components:

  • The Quinazolinone Core: The quinazolinone scaffold is a highly privileged structure in medicinal chemistry, known for its ability to intercalate DNA via π−π stacking interactions and inhibit key kinases such as the Epidermal Growth Factor Receptor (EGFR)[3][4]. Because it can readily adapt to hydrophobic channels of various enzymes, accidental systemic exposure can lead to unintended disruption of cellular replication and repair mechanisms[4].

  • The Pyrrolidine Moiety: The addition of the pyrrolidine ring enhances the molecule's basicity and aqueous solubility, allowing it to undergo rapid protonation under physiological conditions[5]. This facilitates efficient cellular uptake. Once inside the cell, pyrrolidine derivatives have been shown to inhibit mitochondrial respiration and induce late-onset apoptosis[5][6].

Causality in Safety: Because of its high membrane permeability and kinase-targeting potential, dermal contact (H315) and inhalation of dust (H335) must be strictly mitigated. The compound is not merely an irritant; it is a bioactive agent capable of inducing cellular toxicity.

Operational Safety & Handling Protocol

To prevent exposure, implement the following step-by-step methodology during synthesis, weighing, or assay preparation:

  • Engineering Controls: Never handle the dry powder on an open bench. Weigh and transfer the compound exclusively within a certified Class II Biological Safety Cabinet (BSC) or a localized chemical fume hood to prevent the aerosolization of respiratory irritants[1].

  • Personal Protective Equipment (PPE):

    • Wear heavy-duty nitrile gloves (double-gloving is recommended for concentrated stock solutions).

    • Don a fully buttoned lab coat and EN 166/NIOSH-approved chemical splash goggles[1].

    • If ventilation is compromised, a particulate respirator (N95/FFP2 or higher) is mandatory.

  • Handling Technique: Use anti-static spatulas to minimize dust generation. Keep containers tightly closed immediately after use and store them locked up in a dry, well-ventilated area[2][7].

  • Routine Decontamination: After handling, wipe down all surfaces with a solvent in which the compound is soluble (e.g., 70% ethanol), followed by a 10% bleach solution, and finally distilled water to ensure complete removal of the bioactive scaffold.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and structured action is required to contain the hazard.

SpillResponse Start Spill Identified Assess Assess Size & State (Solid vs. Solution) Start->Assess Evacuate Evacuate & Ventilate Area if Aerosolized Assess->Evacuate High Risk (Dust) PPE Don Spill Kit PPE (Respirator, Double Gloves) Assess->PPE Low Risk (Liquid) Evacuate->PPE Contain Contain Spill (Dampen solid / Absorb liquid) PPE->Contain Collect Collect in Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (Solvent -> Bleach -> Water) Collect->Decon End Log & Report Spill Decon->End

Figure 1: Step-by-step spill response workflow for 2-pyrrolidin-1-yl-1H-quinazolin-4-one.

Step-by-Step Spill Protocol:

  • Assessment & Isolation: Determine if the spill is a dry powder or in solution. If powder is aerosolized, evacuate the immediate area and allow the dust to settle.

  • Containment: For powders, gently cover the spill with damp paper towels (using water or a mild solvent) to prevent dust generation[1]. Do NOT sweep dry. For solutions, surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Use non-sparking tools to scoop the absorbed material or damp powder into a compatible, sealable hazardous waste container[1].

  • Surface Decontamination: Wash the affected area with 70% ethanol to dissolve residual compound, followed by a thorough wash with soap and water. Do not let the product enter drains[1].

Proper Disposal Procedures

Improper disposal of heterocyclic nitrogenous compounds can lead to environmental persistence. Follow this strict segregation and destruction pathway:

  • Waste Segregation: Do not mix this compound with strong oxidizing agents, strong acids, or strong bases, as this can cause exothermic reactions or degrade the quinazolinone core into volatile toxic byproducts[2]. Segregate into "Halogen-free organic solid waste" (if pure powder) or "Mixed organic liquid waste" (if in DMSO/methanol solution).

  • Containerization: Place waste in a chemically compatible, clearly labeled, and tightly sealed container (e.g., HDPE plastic or amber glass). Label with "Hazardous Waste: 2-pyrrolidin-1-yl-1H-quinazolin-4-one", the GHS Exclamation mark pictogram, and the date of initial accumulation.

  • Storage: Store locked up in a designated, well-ventilated secondary containment area away from direct sunlight and heat sources[7].

  • Final Destruction: Dispose of contents and containers via a licensed and approved hazardous waste disposal plant[2][7]. High-temperature incineration is the mandatory method for the complete destruction of the heterocyclic rings, preventing environmental contamination. Under no circumstances should solutions containing this compound be flushed down the sink[1].

Sources

Handling

Personal protective equipment for handling 2-pyrrolidin-1-yl-1H-quinazolin-4-one

An In-Depth Guide to Personal Protective Equipment for Handling 2-pyrrolidin-1-yl-1H-quinazolin-4-one In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities dem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-pyrrolidin-1-yl-1H-quinazolin-4-one

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. The compound 2-pyrrolidin-1-yl-1H-quinazolin-4-one, with its quinazolinone core, is of significant interest due to the diverse biological activities associated with this class of molecules, including sedative, hypnotic, and anticonvulsant properties.[1] As such, it must be treated as a potent compound with the potential for biological effects upon exposure. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) and handling procedures for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be constructed based on the known hazards of its constituent moieties—pyrrolidinone and quinazolinone—and established best practices for handling potent pharmaceutical compounds.

Hazard Assessment: A Proactive Stance on Safety

Given the structure of 2-pyrrolidin-1-yl-1H-quinazolin-4-one, a thorough hazard assessment is the foundation of a safe handling protocol. The pyrrolidinone component is known to be harmful if swallowed and can cause serious eye irritation, as well as respiratory and skin irritation.[2][3][4][5][6] The quinazolinone core is present in many biologically active molecules, indicating that this compound is likely to be pharmacologically active.[7][8] Therefore, it is prudent to handle this compound as a potent pharmaceutical agent, with the primary risks being eye contact, skin contact, inhalation of powder, and accidental ingestion.

Core Directive: Essential Personal Protective Equipment

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-pyrrolidin-1-yl-1H-quinazolin-4-one. A multi-layered approach to PPE is recommended, with the level of protection adjusted to the specific task being performed.

Task Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing and Handling Solid Double-gloved with nitrile glovesChemical splash goggles and a face shieldDisposable, cuffed gown over a lab coatRecommended to work in a certified chemical fume hood or glove box. If not possible, an N95 or higher-rated respirator is essential.
Handling Solutions Single pair of nitrile gloves (double-gloving recommended if splashing is a risk)Chemical splash gogglesLab coatNot generally required if handled in a well-ventilated area, but a fume hood is preferred.
Cleaning and Decontamination Double-gloved with nitrile glovesChemical splash goggles and a face shieldDisposable, cuffed gown over a lab coatNot generally required if the area is well-ventilated.
Waste Disposal Double-gloved with nitrile glovesChemical splash gogglesDisposable, cuffed gown over a lab coatNot generally required.

Detailed PPE Specifications:

  • Gloves: Always wear nitrile gloves, as they provide good chemical resistance. For handling the solid compound or during cleaning, double-gloving is recommended to provide an extra layer of protection.[9] Inspect gloves for any signs of damage before use.[10] Contaminated gloves should be disposed of as hazardous waste.[6]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and fine powders.[11][12] When handling the solid compound or in situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[13]

  • Body Protection: A standard lab coat is the minimum requirement. When handling the solid or during decontamination, a disposable, cuffed gown should be worn over the lab coat to prevent contamination of personal clothing.[11]

  • Respiratory Protection: All work with the solid form of 2-pyrrolidin-1-yl-1H-quinazolin-4-one should be conducted in a certified chemical fume hood or a glove box to minimize the risk of inhalation. If this is not feasible, a NIOSH-approved N95 or higher-rated respirator is required.[11][14] Surgical masks do not provide adequate protection against fine chemical dust.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to ensure safety at every stage of handling 2-pyrrolidin-1-yl-1H-quinazolin-4-one. The following diagram and procedures outline a best-practice approach.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare weigh Weigh Solid in Containment don_ppe->weigh 2. Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve 3. Execute Experiment react Perform Reaction dissolve->react 3. Execute Experiment decontaminate Decontaminate Work Area & Equipment react->decontaminate 4. Begin Cleanup doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Ensure Personal Safety dispose Dispose of Waste doff_ppe->dispose 6. Finalize

A workflow for safely handling 2-pyrrolidin-1-yl-1H-quinazolin-4-one.

Step-by-Step Procedures:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Handling the Solid:

    • Perform all weighing and transfer operations of the solid compound within a certified chemical fume hood or a glove box to prevent inhalation of dust.

    • Use a disposable weighing boat or paper.

    • Handle the compound gently to avoid creating airborne dust.

    • Close the container securely immediately after use.

  • Handling Solutions:

    • When working with solutions, still operate within a well-ventilated area, with a fume hood being the preferred option.

    • Be mindful of the potential for splashes.

    • If any solution comes into contact with your gloves, remove them, wash your hands, and put on a new pair.

  • In Case of a Spill or Exposure:

    • On Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove contaminated clothing.

    • In Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

    • Small Spill: If you are trained and it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Large Spill: Evacuate the area and alert your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-pyrrolidin-1-yl-1H-quinazolin-4-one and any associated contaminated materials is crucial to protect both personnel and the environment.

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weighing boats, gloves, gowns) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not pour any of this material down the drain.[10]

  • General Principle: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[2]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-pyrrolidin-1-yl-1H-quinazolin-4-one, ensuring both personal safety and the integrity of their research.

References

  • Potent compound safety in the laboratory. (2026, February 17). Teknoscienze.
  • 2-Pyrrolidinone Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9).
  • SAFETY DATA SHEET - 2-Pyrrolidin-1-ylpyridine-4-carbaldehyde. Fisher Scientific.
  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS.
  • Safety D
  • Managing Risks with Potent Pharmaceutical Products. Pharm-Int.
  • 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • 2 - SAFETY D
  • Material Safety Data Sheet - 2-Pyrrolidinone, 98%. (2005, October 3). Cole-Parmer.
  • 2-Pyrrolidinone - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Safety first: Considerations when formulating high potency compounds. (2023, November 10). Siegfried.
  • Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
  • Process for the preparation of quinazolinone derivatives. (1973, July 24).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.

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